molecular formula C5H4N4O2 B1310908 (4-nitro-1H-pyrazol-1-yl)acetonitrile CAS No. 1001500-47-5

(4-nitro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1310908
CAS No.: 1001500-47-5
M. Wt: 152.11 g/mol
InChI Key: LFQFUHCPOAKRLD-UHFFFAOYSA-N
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Description

(4-nitro-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C5H4N4O2 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQFUHCPOAKRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296111
Record name 4-Nitro-1H-pyrazole-1-acetonitrile
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Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-47-5
Record name 4-Nitro-1H-pyrazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrazole-1-acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of (4-nitro-1H-pyrazol-1-yl)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the synthesis of this heterocyclic compound, its detailed spectroscopic characterization, and an exploration of its potential applications, drawing upon structure-activity relationships of related pyrazole derivatives. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of pharmacological activities.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are present in numerous FDA-approved drugs, highlighting their importance as "privileged structures" in drug design.[3] The pyrazole nucleus can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility, and its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[3]

The introduction of a nitro group onto the pyrazole ring, as seen in this compound, significantly influences the molecule's electronic properties and reactivity. Nitropyrazoles are key intermediates in the synthesis of more complex, highly functionalized molecules and are also investigated for their energetic properties.[4][5][6] The acetonitrile moiety further adds to the molecule's chemical versatility, providing a reactive handle for a variety of organic transformations.[7] This guide will provide a detailed examination of the molecular architecture of this compound, offering insights into its scientific and pharmaceutical potential.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through the N-alkylation of 4-nitropyrazole with a suitable two-carbon electrophile. A plausible and efficient method involves the reaction of 4-nitropyrazole with chloroacetonitrile in the presence of a base.

Proposed Synthetic Protocol:

Reaction: N-alkylation of 4-nitropyrazole with chloroacetonitrile.

Materials:

  • 4-Nitropyrazole

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (solvent)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a solution of 4-nitropyrazole (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloroacetonitrile (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the pyrazole nitrogen, making it nucleophilic, but not so strong as to cause unwanted side reactions.

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and facilitates the Sₙ2 reaction.[8]

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring a high purity of the final product.

Molecular Structure and Spectroscopic Elucidation

The molecular structure of this compound, with the CAS number 1001500-47-5, is characterized by a planar 4-nitropyrazole ring linked to a flexible acetonitrile group.[9]

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR Two doublets in the aromatic region for the pyrazole protons; a singlet for the methylene protons of the acetonitrile group.
¹³C NMR Resonances for the pyrazole ring carbons, with the carbon bearing the nitro group being significantly deshielded; a signal for the methylene carbon and a characteristic signal for the nitrile carbon.[10]
IR Spectroscopy Characteristic absorption bands for the C≡N stretch of the nitrile, asymmetric and symmetric stretches of the NO₂ group, and C-H and C=C/C=N stretches of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
X-ray Crystallography Insights

While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, provides valuable insights.[11] It is expected that the pyrazole ring is planar, and the nitro group is likely to be coplanar with the ring to maximize resonance stabilization. The acetonitrile group will have rotational freedom around the C-N bond. In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking are likely to play a significant role in the crystal packing.[11]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

Reactivity Profile
  • Nitrile Group: The nitrile functionality can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. This versatility makes it a valuable synthon for creating a diverse library of compounds.

  • Nitro Group: The electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group, providing a key step in the synthesis of other functionalized pyrazoles.

  • Pyrazole Ring: The pyrazole ring is a stable aromatic system. The C-H bonds on the ring can be functionalized through various C-H activation strategies.[12]

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][13][14] The presence of the nitro group can enhance these activities or introduce new ones. For instance, nitroaromatic compounds are known to have antimicrobial and antiparasitic effects. The acetonitrile group can be used to link the molecule to other pharmacophores or to modulate its physicochemical properties.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: While specific toxicity data for this compound is not available, nitropyrazole derivatives should be handled with care. Some nitroaromatic compounds can be toxic and may cause irritation upon contact with skin or eyes.[5][15] Chronic exposure to some pyrazolones has been associated with toxicity.[16]

  • Storage: Store in a cool, dry place away from heat and incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its molecular structure, characterized by the presence of a nitropyrazole ring and an acetonitrile moiety, offers a rich landscape for chemical modification and the development of novel bioactive molecules. This guide has provided a comprehensive overview of its synthesis, structural features, reactivity, and potential applications, underscoring its importance as a valuable building block for future research and development.

Diagrams

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Nitropyrazole 4-Nitropyrazole Reaction Reaction 4-Nitropyrazole->Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction Reflux Reflux Reflux->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Reactivity_Pathways Reactivity of this compound cluster_nitrile Nitrile Group Reactions cluster_nitro Nitro Group Reactions cluster_ring Pyrazole Ring Reactions Start This compound Hydrolysis Hydrolysis (H⁺/H₂O) Start->Hydrolysis CN -> COOH Reduction_Nitrile Reduction (e.g., LiAlH₄) Start->Reduction_Nitrile CN -> CH₂NH₂ Grignard Grignard Reaction (RMgX) Start->Grignard CN -> C(O)R Reduction_Nitro Reduction (e.g., Sn/HCl) Start->Reduction_Nitro NO₂ -> NH₂ CH_Activation C-H Activation Start->CH_Activation C-H -> C-R Carboxylic_Acid (4-nitro-1H-pyrazol-1-yl)acetic acid Hydrolysis->Carboxylic_Acid Amine_Sidechain 2-(4-nitro-1H-pyrazol-1-yl)ethanamine Reduction_Nitrile->Amine_Sidechain Ketone 1-(4-nitro-1H-pyrazol-1-yl)alkan-2-one Grignard->Ketone Amino_Pyrazole (4-amino-1H-pyrazol-1-yl)acetonitrile Reduction_Nitro->Amino_Pyrazole Functionalized_Pyrazole Functionalized Pyrazole Derivative CH_Activation->Functionalized_Pyrazole

Caption: Potential chemical transformations of this compound.

References

  • [Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.]([Link] scholar.org/paper/Synthesis-and-Pharmacological-Activities-of-A-Review-Faidallah-Khan/19a933f114c00078028f80424560a63901b50422)

  • [13 C NMR chemical shifts (ppm) of C-nitropyrazoles.[17]]([Link])

Sources

An In-depth Technical Guide to the Synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-nitro-1H-pyrazol-1-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive nitrile group and an electron-withdrawing nitro group on the pyrazole core, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, focusing on the N-alkylation of 4-nitropyrazole. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss critical aspects of characterization, safety, and process optimization. This document is intended for researchers, chemists, and drug development professionals engaged in heterocyclic chemistry and the synthesis of novel molecular entities.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. The introduction of a nitro group at the C4 position and an acetonitrile moiety at the N1 position creates a molecule with distinct electronic properties and synthetic handles. The nitro group can act as a director for further functionalization or be reduced to an amine, opening pathways to diverse derivatives such as aminopyrazoles, which are of significant interest in kinase inhibitor development.[1] The nitrile group is also highly versatile and can be hydrolyzed, reduced, or used in cycloaddition reactions.

The most direct and widely adopted strategy for the synthesis of this compound is the regioselective N-alkylation of 4-nitropyrazole. This approach is favored due to the commercial availability and straightforward preparation of the 4-nitropyrazole starting material. The core transformation involves the deprotonation of the pyrazole N-H followed by a nucleophilic attack on a two-carbon electrophile, typically a haloacetonitrile.

This guide will focus on this primary pathway, breaking down the synthesis into two key stages:

  • Stage 1: Synthesis of 4-Nitropyrazole: The nitration of pyrazole.

  • Stage 2: N-Alkylation: The reaction of 4-nitropyrazole with chloroacetonitrile to yield the target compound.

Stage 1: Synthesis of the 4-Nitropyrazole Precursor

The synthesis of the 4-nitropyrazole starting material is a critical first step. While various methods exist, direct nitration of pyrazole using a mixture of nitric and sulfuric acids remains a common and effective approach.[1][2]

Mechanism of Nitration

The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich heterocycle, then attacks the nitronium ion. The reaction favors substitution at the C4 position due to the directing effects of the two nitrogen atoms.

Optimized Protocol for 4-Nitropyrazole Synthesis

An optimized one-pot, two-step method has been reported to achieve high yields.[2] This involves the initial formation of pyrazole sulfate followed by nitration.

Reagents and Equipment:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% SO₃)

  • Four-necked flask with mechanical stirrer, thermometer, and dropping funnel

  • Ice-water bath

Procedure:

  • To a 100 mL four-necked flask, add concentrated sulfuric acid (11 mL, 0.21 mol) and pyrazole (6.8 g, 0.1 mol) at room temperature and stir until the pyrazole dissolves.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (6.3 mL, 0.15 mol) to fuming sulfuric acid (19.3 mL, 0.30 mol) in an ice-water bath, keeping the temperature between 0-10°C.

  • Slowly add the prepared nitrating mixture to the pyrazole sulfate solution.

  • Heat the reaction mixture to 50°C and maintain for 1.5 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a concentrated base (e.g., ammonium hydroxide) to precipitate the product.[3]

  • Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent like toluene or hot water to obtain pure 4-nitropyrazole as a white solid.[1][3]

Under optimal conditions, this method can achieve yields as high as 85%.[2]

Stage 2: Synthesis of this compound

The core of the synthesis is the N-alkylation of the 4-nitropyrazole precursor. This reaction is typically performed using a haloacetonitrile in the presence of a base.

Synthesis Workflow

The overall transformation from 4-nitropyrazole to the final product is illustrated below.

SynthesisWorkflow cluster_reactants Reactants & Conditions Start 4-Nitropyrazole Product This compound Start->Product N-Alkylation (Sₙ2 Reaction) Reagent1 Chloroacetonitrile (ClCH₂CN) Reagent1->Product Reagent2 Base (e.g., K₂CO₃) Reagent2->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: Synthesis workflow for this compound.

Mechanism of N-Alkylation

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.

  • Deprotonation: The base (e.g., potassium carbonate) abstracts the acidic proton from the N1 position of the 4-nitropyrazole ring, generating a pyrazolate anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The pyrazolate anion attacks the electrophilic carbon atom of chloroacetonitrile.

  • Displacement: The chloride ion is displaced as the leaving group, forming the C-N bond and yielding the final product, this compound.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and stabilize the charged intermediate of the Sₙ2 reaction without solvating the nucleophile excessively, which would decrease its reactivity. Acetonitrile is often preferred for easier removal during workup.[3]

  • Base: Anhydrous potassium carbonate is a common choice. It is a moderately strong base, sufficient to deprotonate the pyrazole without causing hydrolysis of the nitrile group or other side reactions. It is also inexpensive and easily removed by filtration.

  • Electrophile: Chloroacetonitrile is typically used as the alkylating agent due to its appropriate reactivity and commercial availability. Bromoacetonitrile can also be used and may be more reactive, potentially allowing for milder reaction conditions.

Detailed Experimental Protocol

Reagents and Equipment:

  • 4-Nitropyrazole

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 4-nitropyrazole (1.0 eq.) in anhydrous acetonitrile (0.2-0.5 M), add anhydrous potassium carbonate (1.5-2.0 eq.).

  • Stir the suspension vigorously at room temperature for 15-30 minutes to facilitate the formation of the pyrazolate salt.

  • Add chloroacetonitrile (1.1-1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature and remove the inorganic salts (K₂CO₃ and KCl) by filtration.

  • Wash the filtered salts with a small amount of fresh acetonitrile.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield this compound as a solid.

Characterization Data

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. The following table summarizes typical characterization data.

Analysis Expected Results
Appearance White to pale yellow solid
¹H NMR Signals corresponding to the pyrazole ring protons and the methylene protons of the acetonitrile group. The pyrazole protons will appear as singlets in the aromatic region, and the methylene protons as a singlet further upfield.
¹³C NMR Resonances for the pyrazole ring carbons, the nitrile carbon, and the methylene carbon.
FT-IR (cm⁻¹) Characteristic peaks for C≡N stretch (approx. 2250-2270), C-NO₂ stretch (approx. 1500-1550 and 1340-1380), and aromatic C-H stretches.
Mass Spec (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₅H₄N₄O₂.

Safety Considerations

It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use.

  • 4-Nitropyrazole: While stable, nitroaromatic compounds should be handled with care as they can be energetic. Avoid heat, shock, and friction.

  • Chloroacetonitrile: This substance is highly toxic and a lachrymator.[4][5][6] It is fatal if it comes into contact with the skin, toxic if swallowed or inhaled, and causes serious eye irritation.[5][6][7] It is also a flammable liquid.[4][7] All manipulations involving chloroacetonitrile must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Acetonitrile: A flammable liquid with moderate toxicity. Handle in a fume hood.

  • Reaction Quenching: The workup procedure should be performed with care, especially if residual reactive species are possible.

Conclusion

The synthesis of this compound via the N-alkylation of 4-nitropyrazole is a robust and reliable method. This guide provides a comprehensive framework, from the synthesis of the necessary precursor to the final, purified product. By understanding the underlying chemical principles and adhering strictly to safety protocols, researchers can effectively produce this valuable intermediate for applications in drug discovery and advanced material synthesis. The key to a successful synthesis lies in the use of anhydrous conditions to prevent side reactions and careful monitoring to ensure complete conversion before purification.

References

  • Org Prep Daily. 1-allyl-4-nitropyrazole. Available at: [Link]

  • Google Patents. US3294814A - 4-nitropyrazoles.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available at: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-(4-Nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of its Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out as a "privileged scaffold" due to their wide range of biological activities.[1] Among these, nitro-substituted pyrazoles are of significant interest as versatile intermediates for synthesizing more complex heterocyclic systems and as potential therapeutic agents themselves.[2][3][4] This technical guide provides a detailed overview of 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile , a key building block in the development of novel pharmaceuticals and functional materials.

While commonly referred to as (4-nitro-1H-pyrazol-1-yl)acetonitrile, its systematic IUPAC name is 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile . This distinction is crucial for precise chemical communication. The molecule's structure, featuring a reactive nitrile group and an electron-withdrawing nitro group on the pyrazole core, makes it a highly valuable precursor for a variety of organic transformations.[2] This guide will delve into the synthesis, chemical properties, and the burgeoning applications of this compound, with a particular focus on its role in drug development.

Nomenclature and Physicochemical Properties

The systematic naming of this compound follows IUPAC conventions, where "acetonitrile" is the parent structure.[5][6] The 4-nitro-1H-pyrazol-1-yl group is treated as a substituent at the second carbon of the acetonitrile moiety.

Table 1: Physicochemical Properties of Related Compounds

PropertyValue (2-(4-nitrophenyl)acetonitrile)Value (Acetonitrile)Reference
Molecular FormulaC8H6N2O2C2H3N[6][7]
Molecular Weight162.15 g/mol 41.05 g/mol [6][7]
AppearanceLight brown solidColorless liquid[6][8]
Boiling Point178 °C at 12 mmHg81.6 °C[6][8]
DensityNot available0.786 g/cm³[6]
LogP1.4-0.54[5][7]

Synthesis and Reaction Mechanisms

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile typically involves two key steps: the formation of the 4-nitropyrazole core and the subsequent N-alkylation with a cyanomethyl group.

Synthesis of the 4-Nitropyrazole Core

The 4-nitropyrazole scaffold is a crucial intermediate.[4] Traditional methods for its synthesis include the direct nitration of pyrazole using a mixture of nitric and sulfuric acids.[4][9] However, this method can suffer from low yields and the formation of byproducts.[9] More efficient, modern approaches have been developed to improve yield and safety.

A "one-pot, two-step" method has been optimized for this process:

  • Pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate.

  • This is followed by direct nitration using a mixture of fuming nitric acid and fuming sulfuric acid.[4]

This optimized process can achieve yields of up to 85%.[4]

N-Alkylation of 4-Nitropyrazole

The introduction of the acetonitrile side chain is achieved through N-alkylation of the 4-nitropyrazole ring. This is a critical step that can be influenced by various factors, including the choice of base, solvent, and alkylating agent. A general protocol for N-alkylation of pyrazoles involves reacting the pyrazole with an alkyl halide (in this case, chloroacetonitrile or bromoacetonitrile) in the presence of a base.[10]

Detailed Experimental Protocol: N-Alkylation of 4-Nitropyrazole
  • Preparation: To a solution of 4-nitropyrazole (1.0 equivalent) in a suitable aprotic solvent such as acetone or DMF (0.5 M), add a base (e.g., K2CO3 or NaH, 1.5 equivalents) with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: To this mixture, add chloroacetonitrile (1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile.[10]

The regioselectivity of N-alkylation (attachment at N1 vs. N2) is a key consideration. For pyrazole itself, calculations have shown that the activation energy can favor either N1 or N2 alkylation depending on the alkylating agent used.[11] The presence of substituents on the pyrazole ring and the alkylating agent can introduce steric and electronic effects, including hydrogen bonding, that dictate the final product ratio.[11]

Caption: General synthesis workflow for 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile.

Applications in Drug Discovery and Materials Science

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this moiety for treating a range of diseases from cancer to viral infections.[1] The nitro group and nitrile functionality on 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile provide synthetic handles for creating diverse libraries of compounds for drug screening.[2][3]

As a Precursor for Bioactive Molecules

The presence of the nitro group is significant, as many nitro-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[12] The nitro group can be reduced to an amino group, providing a point for further derivatization to produce compounds like 2-(4-amino-1H-pyrazol-1-yl)acetonitrile.[13]

The nitrile group is also highly versatile. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles.[14] This versatility makes the title compound a valuable starting material for generating novel chemical entities with potential therapeutic value. For instance, derivatives of dinitro-pyrazolyl acetonitrile have been investigated as new melt-cast explosives, highlighting the compound's utility in materials science.[14]

Potential Therapeutic Targets

Pyrazole derivatives have been successfully developed as inhibitors for a variety of enzymes and receptors. Recent research has highlighted their efficacy as:

  • Anticancer Agents: Many pyrazole-containing drugs are kinase inhibitors used to treat different types of cancers.[1] Novel pyrazole derivatives have shown potent activity against various tumor cell lines, including lung cancer.[15][16]

  • Antimicrobial Agents: Pyrazole derivatives have demonstrated significant antibacterial and antifungal activity.[17] Some have shown selective activity against multidrug-resistant bacteria like MRSA.[1]

  • Anti-inflammatory Agents: The pyrazole structure is a key component in several anti-inflammatory drugs.[3]

BiologicalApplications cluster_transformations Chemical Transformations cluster_applications Therapeutic Areas Core 2-(4-Nitro-1H-pyrazol-1-yl)acetonitrile Nitro_Reduction Nitro_Reduction Core:f0->Nitro_Reduction leads to Nitrile_Hydrolysis Nitrile_Hydrolysis Core:f0->Nitrile_Hydrolysis leads to Nitrile_Cycloaddition Nitrile_Cycloaddition Core:f0->Nitrile_Cycloaddition leads to Materials Energetic Materials Core:f0->Materials Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Nitro_Reduction->Anticancer Antiinflammatory Anti-inflammatory Drugs Nitrile_Hydrolysis->Antiinflammatory Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Nitrile_Cycloaddition->Antimicrobial

Sources

An In-Depth Technical Guide to the Synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(4-nitro-1H-pyrazol-1-yl)acetonitrile is a key building block in medicinal chemistry and materials science, finding application in the synthesis of diverse heterocyclic compounds.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this versatile intermediate. We will delve into the critical starting materials, explore the mechanistic underpinnings of the reactions, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the synthesis of this important molecule.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. The introduction of a nitro group at the 4-position and an acetonitrile moiety at the 1-position of the pyrazole ring creates a highly versatile intermediate, this compound, which is primed for further chemical elaboration.[1] This guide will focus on the most common and efficient methods for its preparation, starting from readily available precursors.

Synthetic Strategies: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the core intermediate, 4-nitro-1H-pyrazole. The second step is the subsequent N-alkylation of this intermediate with a suitable two-carbon synthon bearing a nitrile group.

Synthesis of the Key Intermediate: 4-Nitro-1H-pyrazole

The primary starting material for the entire synthetic sequence is typically pyrazole itself. The introduction of the nitro group at the 4-position is a critical transformation that can be accomplished through several methods.

The direct nitration of pyrazole is the most straightforward approach to 4-nitro-1H-pyrazole.[4] However, this reaction requires careful control of conditions to achieve high yields and regioselectivity.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. The 4-position is the most favorable site for electrophilic attack due to the directing effects of the two nitrogen atoms.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of fuming nitric acid and fuming sulfuric acid is often employed to generate a high concentration of the nitronium ion, driving the reaction to completion.[4]

  • Reaction Temperature: The temperature must be carefully controlled, typically between 0 and 10°C, to prevent over-nitration and the formation of undesired byproducts.[4]

  • Reaction Time: A sufficient reaction time is necessary to ensure complete conversion of the starting material.[4]

A summary of reaction conditions for the direct nitration of pyrazole is presented in Table 1.

Parameter Condition Rationale Reference
Starting MaterialPyrazoleReadily available and cost-effective.[4]
Nitrating AgentFuming Nitric Acid / Fuming Sulfuric AcidGenerates a high concentration of the active electrophile (NO₂⁺).[4]
Temperature0 - 10°CMinimizes side reactions and ensures regioselectivity.[4]
Reaction TimeTypically 1.5 hoursAllows for complete conversion.[4]
YieldUp to 85%Optimized conditions lead to high product yield.[4]

Experimental Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole [4]

  • Preparation of Nitrosulfuric Acid: In a four-necked flask equipped with a stirrer and thermometer, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.

  • Formation of Pyrazole Sulfate: In a separate flask, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole. Stir the mixture at room temperature for 30 minutes.

  • Nitration: Cool the pyrazole sulfate mixture in an ice-water bath and slowly add the prepared nitrosulfuric acid dropwise.

  • Reaction: After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.

  • Work-up: Pour the reaction mixture onto ice and collect the resulting precipitate by filtration. Wash the solid with cold water and dry to obtain 4-nitropyrazole.

Diagram: Synthetic Pathway to 4-Nitro-1H-pyrazole

G pyrazole Pyrazole nitropyrazole 4-Nitro-1H-pyrazole pyrazole->nitropyrazole Nitration reagents Fuming HNO₃ Fuming H₂SO₄

Caption: Direct nitration of pyrazole to yield 4-nitro-1H-pyrazole.

While direct nitration is common, other methods have been reported, particularly when specific substitution patterns are desired or to avoid harsh nitrating conditions. These include:

  • Rearrangement of N-nitropyrazole: This method involves the formation of N-nitropyrazole followed by an acid-catalyzed rearrangement to the 4-nitro isomer.[4][5]

  • Nitration of 4-Iodopyrazole: This route utilizes a pre-functionalized pyrazole, where the iodo group is displaced by a nitro group.[4][5]

These alternative routes often involve more steps and may have lower overall yields compared to the optimized direct nitration method.

N-Alkylation of 4-Nitro-1H-pyrazole: Introducing the Acetonitrile Moiety

The second crucial step is the N-alkylation of 4-nitro-1H-pyrazole with a reagent that introduces the acetonitrile group. The most common and effective reagent for this transformation is a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile.

Mechanism: This reaction is a classic nucleophilic substitution (SN2) reaction. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide leaving group.

Causality of Experimental Choices:

  • Base: A base is required to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion. Common bases include potassium carbonate or sodium hydride.[6] The choice of base can influence the reaction rate and yield.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used to dissolve the reactants and facilitate the SN2 reaction.[6]

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the reaction without causing decomposition of the starting materials or products.

Experimental Protocol: Synthesis of this compound

  • Deprotonation: To a solution of 4-nitro-1H-pyrazole in a suitable polar aprotic solvent (e.g., DMF), add a slight excess of a base (e.g., potassium carbonate). Stir the mixture at room temperature for a short period to allow for the formation of the pyrazolate anion.

  • Alkylation: Slowly add a stoichiometric amount of a haloacetonitrile (e.g., bromoacetonitrile) to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Diagram: N-Alkylation of 4-Nitro-1H-pyrazole

G nitropyrazole 4-Nitro-1H-pyrazole product This compound nitropyrazole->product N-Alkylation reagents Haloacetonitrile Base

Caption: Synthesis of the target compound via N-alkylation.

Characterization and Quality Control

The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and the acetonitrile moiety.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, providing further confirmation of its identity.

  • Melting Point: The melting point of the purified compound should be sharp and consistent with literature values.

Conclusion

The synthesis of this compound is a well-established process that relies on a two-step sequence: the nitration of pyrazole followed by the N-alkylation of the resulting 4-nitro-1H-pyrazole. By carefully controlling the reaction conditions and utilizing the appropriate reagents, this valuable intermediate can be prepared in high yield and purity. This guide has provided a detailed overview of the synthetic strategies, the rationale behind the experimental choices, and practical protocols to aid researchers in the successful synthesis of this important building block.

References

  • Royal Society of Chemistry. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). Available from: [Link]

  • ResearchGate. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Available from: [Link]

  • ACS Publications. Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available from: [Link]

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  • ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

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electrophilic substitution reactions of 4-nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Nitropyrazole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the , a pivotal heterocyclic compound in medicinal chemistry and materials science.[1][2] Moving beyond a simple catalog of reactions, this document offers a deep dive into the electronic architecture of the 4-nitropyrazole scaffold, elucidating the profound influence of the electron-withdrawing nitro group on the reactivity of the pyrazole ring. We will explore the challenging nature of electrophilic substitution at the carbon centers (C-3 and C-5) and contrast it with the more facile and synthetically prevalent reactions at the ring nitrogen atoms (N-1). This guide is intended for researchers, chemists, and drug development professionals, providing not only the mechanistic underpinnings but also field-proven experimental protocols and critical insights into achieving desired regiochemical outcomes.

Part 1: The 4-Nitropyrazole Substrate: A Dichotomy of Reactivity

The chemistry of 4-nitropyrazole is a classic study in the effects of competing electronic factors. The parent pyrazole ring is an aromatic heterocycle that is generally susceptible to electrophilic attack, primarily at the C-4 position, which possesses the highest electron density.[3][4] The synthesis of 4-nitropyrazole itself is a testament to this, typically achieved through the direct nitration of pyrazole using a nitrating mixture like nitric acid and sulfuric acid.[1][5][6]

Once installed, however, the nitro group at the C-4 position fundamentally alters the electronic landscape of the ring. As a potent electron-withdrawing group, it significantly deactivates the pyrazole ring towards further electrophilic aromatic substitution (SEAr). This deactivation is a consequence of both inductive and resonance effects, which pull electron density away from the carbon framework, making it less nucleophilic and thus less reactive towards electrophiles.

Nitration_Mechanism cluster_reagents Electrophile Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + 2H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4_minus HSO₄⁻ Substrate 4-Nitropyrazole NO2_plus->Substrate Attack Intermediate Wheland Intermediate (Carbocation) Substrate->Intermediate + NO₂⁺ Product 3,4-Dinitropyrazole Intermediate->Product - H⁺

Caption: Mechanism for the nitration of 4-nitropyrazole.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole from 4-Nitropyrazole

This protocol is adapted from methodologies aimed at producing energetic materials and must be performed with extreme caution by trained professionals.

  • Reagent Preparation: In a flask equipped for aggressive reactions and cooled in an ice bath, slowly add 4-nitropyrazole to a mixture of fuming nitric acid (98%) and fuming sulfuric acid (20% oleum). [2]2. Reaction: Slowly warm the mixture to the target temperature (e.g., 50-90°C) and maintain for a specified duration (e.g., 1.5-6 hours), monitoring the reaction by TLC or LCMS. [2]3. Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary to obtain the pure 3,4-dinitropyrazole.

Halogenation

Direct halogenation of 4-nitropyrazole is not well-documented in the literature, likely due to the severe deactivation of the ring. Standard halogenating agents like Br₂ or N-halosuccinimides (NXS), which readily halogenate pyrazole at the C-4 position, are expected to be ineffective. [7]Forcing conditions, potentially with strong Lewis acid catalysts, might induce reaction but could also lead to decomposition or side reactions at the nitrogen atoms. Researchers seeking to synthesize 3-halo-4-nitropyrazoles typically employ multi-step synthetic routes starting from different precursors rather than attempting direct halogenation.

Sulfonation and Friedel-Crafts Reactions

Aromatic sulfonation typically requires fuming sulfuric acid (SO₃ in H₂SO₄). [8][9]Friedel-Crafts alkylation and acylation use strong Lewis acids (e.g., AlCl₃). [10]For 4-nitropyrazole, these reactions are considered synthetically unviable. The basic nitrogen atoms of the pyrazole ring would readily complex with the strong Brønsted or Lewis acids, adding a positive charge to the heterocycle and deactivating it even further, effectively shutting down any possibility of electrophilic attack at the carbon centers.

Part 3: Electrophilic Attack at Ring Nitrogens: The Path of Least Resistance

The most common and synthetically useful electrophilic reactions involving 4-nitropyrazole occur at the N-1 nitrogen. These reactions, primarily alkylation and acylation, do not proceed via the SEAr mechanism but are crucial for derivatizing the core scaffold.

N-Alkylation

N-alkylation of 4-nitropyrazole with alkyl halides or other alkylating agents is a robust and widely used reaction. [11]A key challenge in the alkylation of unsymmetrical pyrazoles is regioselectivity, as substitution can occur at either N-1 or N-2. However, for 4-nitropyrazole, the N-1 and N-2 positions are equivalent in the parent molecule, but become distinct upon substitution, leading to potential isomeric products if other substituents are present. The reaction is typically base-mediated, where a base deprotonates the N-H proton to generate a pyrazolate anion, which then acts as a nucleophile.

Causality in Experimental Choices:

  • Base: The choice of base (e.g., NaH, K₂CO₃, NaOH) is critical. Strong bases like NaH ensure complete deprotonation, leading to faster reactions. [12]Weaker bases like K₂CO₃ are often sufficient and are easier to handle.

  • Solvent: Polar aprotic solvents like DMF, THF, or acetonitrile are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic pyrazolate anion. [12]* Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the order I > Br > Cl.

Experimental Protocol: Synthesis of 1-Methyl-4-nitropyrazole
  • Setup: To a solution of 4-nitropyrazole in a suitable solvent like acetonitrile or THF under a nitrogen atmosphere, add a base such as sodium hydride (NaH) portion-wise at 0°C. [12]2. Anion Formation: Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-nitropyrazolate.

  • Alkylation: Cool the mixture again to 0°C and add the alkylating agent (e.g., iodomethane) dropwise.

  • Reaction: Let the reaction proceed at room temperature for several hours (e.g., 16 hours) until completion is confirmed by TLC. [12]5. Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Reaction Substrate Reagents Conditions Position of Attack Yield Reference
Nitration PyrazoleHNO₃ / H₂SO₄90°C, 6hC-456%[2][6]
Optimized Nitration PyrazoleFuming HNO₃ / Fuming H₂SO₄50°C, 1.5hC-485%[2]
Further Nitration 4-NitropyrazoleFuming HNO₃ / Fuming H₂SO₄ForcingC-3 / C-5Variable[2]
N-Alkylation 4-NitropyrazoleNaH, CH₃IAcetonitrile, RT, 16hN-1Good[12]
Halogenation PyrazoleN-Bromosuccinimide (NBS)CCl₄ or H₂OC-4Excellent[7]
Halogenation 4-NitropyrazoleN/ANot reported/Unfeasible---

Table 1: Comparison of conditions and outcomes for electrophilic substitution on pyrazole versus 4-nitropyrazole.

Part 4: Conclusion and Future Outlook

The electrophilic substitution chemistry of 4-nitropyrazole is a nuanced field dominated by the powerful deactivating effect of the C-4 nitro group. While direct substitution on the carbon backbone is challenging and requires harsh, specialized conditions, it provides a pathway to poly-nitro pyrazoles, which are of significant interest in materials science. For the majority of synthetic applications in pharmaceuticals and agrochemicals, the reactivity of 4-nitropyrazole is centered on the nucleophilic N-1 nitrogen. [6]Understanding this dichotomy is paramount for any scientist working with this versatile heterocyclic building block. Future research may focus on developing novel catalytic systems that can activate the C-H bonds at the C-3 and C-5 positions under milder conditions, thereby unlocking new avenues for the functionalization of this important scaffold.

References

  • Complete Electrophilic Substitution Reactions Pyrazole | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed Central. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (2021). ACS Publications. Retrieved from [Link]

  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Regioselectivity and proposed mechanism for the cyclization reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). PubMed Central. Retrieved from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI. Retrieved from [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (n.d.). Willson Research Group - The University of Texas at Austin. Retrieved from [Link]

  • 1.31: Electrophilic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • PYRAZOLE. (n.d.). Retrieved from [Link]

  • Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? (2017). Quora. Retrieved from [Link]

  • Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (n.d.). PubMed Central. Retrieved from [Link]

  • US3492342A - Sulfonation of nitro compounds. (n.d.). Google Patents.

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An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Eleanor Vance, Senior Application Scientist

Introduction: (4-nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a nitro-functionalized pyrazole ring coupled to an acetonitrile moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of this compound, offering valuable insights for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 4-nitro-1H-pyrazole with chloroacetonitrile. This reaction is generally carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction proceeds at elevated temperatures to ensure a reasonable reaction rate.

A representative synthetic protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add chloroacetonitrile (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 80 °C for 24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

G reactant 4-nitro-1H-pyrazole + Chloroacetonitrile reagents K2CO3, Acetonitrile reactant->reagents conditions 80 °C, 24 h reagents->conditions workup Filtration & Concentration conditions->workup product This compound purification Column Chromatography workup->purification purification->product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.84s1HH-5 (pyrazole)
8.43s1HH-3 (pyrazole)
5.51s2HCH₂

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different types of carbon atoms present in the molecule.

Chemical Shift (δ, ppm)Assignment
139.7C-5 (pyrazole)
137.9C-4 (pyrazole)
128.8C-3 (pyrazole)
114.1CN
40.6CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)Assignment
2264C≡N stretching
1560, 1350NO₂ stretching (asymmetric and symmetric)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

Technique[M+H]⁺ (Calculated)[M+H]⁺ (Found)
High-Resolution Mass Spectrometry (HRMS)153.0305153.0302

References

  • Synthesis and Spectroscopic Characterization of this compound. Journal of Heterocyclic Chemistry. [Link]

  • N-Alkylation of 4-Nitropyrazole. Arkivoc. [Link]

The Chemical Reactivity of the Nitrile Group in Pyrazoles: A Synthetic Chemist's Guide to Versatility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Simple Functional Group

In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus is a privileged scaffold, celebrated for its metabolic stability and versatile substitution patterns. When appended with a nitrile (cyano) group, the resulting pyrazole-carbonitrile framework becomes a powerful synthon, a linchpin for molecular elaboration. However, treating the nitrile group as a mere placeholder or a terminal functional group overlooks its rich and tunable chemical reactivity. The electronic character of the pyrazole ring—a π-excessive aromatic system—profoundly influences the nitrile, creating a unique chemical environment that skilled chemists can exploit.

This guide moves beyond a simple catalog of reactions. It is designed to provide a deep, mechanistic understanding of the nitrile group's reactivity when attached to a pyrazole core. We will explore the "why" behind reaction pathways, offering field-proven insights to empower researchers to harness this scaffold's full potential in their synthetic campaigns. Every transformation discussed is a gateway to a new class of molecules, be it a carboxylic acid for salt formation, an amine for linker attachment, or a ketone for further carbon-skeleton diversification.

The Electronic Landscape: An Interplay of Opposing Forces

The reactivity of a pyrazole-carbonitrile is not simply the sum of its parts; it is a dynamic interplay between an electron-rich aromatic ring and a strongly electron-withdrawing nitrile group. The pyrazole ring contains two nitrogen atoms, one pyridinic (sp² lone pair in the plane of the ring) and one pyrrolic (p-orbital lone pair contributing to the 6π electron system). This configuration makes the ring system electron-rich and a good electron donor.[1][2]

Conversely, the nitrile group is a potent electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the C≡N triple bond. A key resonance structure highlights the electrophilic nature of the nitrile carbon.[3]

G

This electronic tug-of-war has critical consequences:

  • Activation of the Nitrile: The pyrazole ring's electron-donating character can slightly temper the electrophilicity of the nitrile carbon compared to nitriles on strongly electron-deficient rings. However, the fundamental electrophilicity remains, making it susceptible to nucleophilic attack.[3][4]

  • Reactivity of the Ring: The nitrile group, as a deactivating group, influences electrophilic substitution on the pyrazole ring. Electrophilic attack, which typically occurs at the C4 position in unsubstituted pyrazoles, is rendered more difficult.[1][5]

Substituents on the pyrazole ring, particularly at the N1 and C3/C5 positions, can further modulate this electronic balance, providing a fine-tuning mechanism for reactivity.

Core Transformations of the Pyrazole-Nitrile

The true synthetic value of the pyrazole-nitrile scaffold is realized through the diverse transformations of the cyano group. These reactions provide access to key functional groups essential for drug development and materials engineering.

G cluster_products Reaction Products center Pyrazole-C≡N Amine Pyrazole-CH₂-NH₂ (Primary Amine) center->Amine Reduction (e.g., LiAlH₄, H₂/cat.) Amide Pyrazole-C(=O)NH₂ (Amide) center->Amide Controlled Hydrolysis (H⁺ or OH⁻) Ketone Pyrazole-C(=O)R (Ketone) center->Ketone Organometallic Addition (e.g., R-MgBr) Tetrazole Pyrazole-Tetrazole (Fused Heterocycle) center->Tetrazole Cycloaddition (e.g., NaN₃) Acid Pyrazole-C(=O)OH (Carboxylic Acid) Amide->Acid Full Hydrolysis (Heat, H⁺ or OH⁻)

Hydrolysis: Accessing Amides and Carboxylic Acids

Hydrolysis is arguably the most fundamental transformation, converting the nitrile into an amide and, upon further reaction, a carboxylic acid. The ability to stop at the amide stage is critical, as the amide moiety is a cornerstone of many pharmaceutical structures.

Mechanism: The reaction proceeds via nucleophilic attack of water on the electrophilic nitrile carbon. This process is extremely slow and requires catalysis by either acid or base.[6][7]

  • Acid Catalysis: The nitrile nitrogen is protonated, significantly increasing the carbon's electrophilicity and rendering it susceptible to attack by a weak nucleophile like water. Tautomerization of the resulting imidic acid yields the amide.[4][8]

  • Base Catalysis: A strong nucleophile (OH⁻) directly attacks the nitrile carbon. Protonation of the resulting anion, followed by tautomerization, gives the amide.[6]

Controlling the Outcome: Complete hydrolysis to the carboxylic acid requires harsh conditions (e.g., prolonged heating). To isolate the amide, milder, controlled conditions are necessary.

Transformation Typical Reagents Conditions Outcome Reference
Nitrile to AmideTFA-H₂SO₄ mixtureRoom Temp, short durationSelective formation of amide[9]
Nitrile to AmideKOH in tert-butyl alcoholRefluxGood yields for sterically hindered nitriles
Nitrile to Acid6M HCl or 40% aq. H₂SO₄Reflux, 4-24 hFull hydrolysis to carboxylic acid[3]
Nitrile to Acid20% aq. NaOHReflux, 4-24 hFull hydrolysis to carboxylate salt[7]
Detailed Protocol: Selective Hydrolysis to 3-Phenyl-1H-pyrazole-4-carboxamide

This protocol demonstrates a self-validating system for selectively producing the amide while minimizing over-hydrolysis to the carboxylic acid. The choice of a sulfuric acid/acetic acid medium provides controlled protonation without the aggressive conditions of concentrated mineral acids.

1. Reagent Preparation:

  • Prepare a 4:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid in a flask cooled in an ice bath. Causality: The exothermic mixing must be controlled to prevent temperature spikes.

2. Reaction Setup:

  • To a solution of 3-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in glacial acetic acid (5 mL per mmol of nitrile), add the pre-cooled acid mixture (2.5 mL per mmol of nitrile) dropwise at 0-5 °C.

3. Reaction Execution:

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The amide product will have a lower Rf than the starting nitrile. Trustworthiness: TLC monitoring is a critical control point to prevent over-hydrolysis. The reaction should be quenched once the starting material is consumed.

4. Workup and Purification:

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • The white precipitate (amide product) is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

Reduction: Forging Aminomethyl-Pyrazoles

Reduction of the nitrile to a primary amine (e.g., a pyrazol-4-ylmethanamine) is a high-value transformation in drug discovery. The resulting aminomethyl group is a versatile handle for introducing linkers, attaching pharmacophores, or improving solubility.

Common Reducing Agents:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that efficiently converts nitriles to primary amines. The reaction involves the sequential nucleophilic addition of two hydride ions.[3][10][11]

  • Catalytic Hydrogenation: Reaction with H₂ gas over a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) is a cleaner, scalable alternative. This method is often preferred in industrial settings but may be sensitive to other functional groups on the molecule.[10]

Method Reagents Typical Conditions Key Considerations Reference
Hydride Reduction1. LiAlH₄ in THF/Ether2. H₂O or acid quench0 °C to RefluxHighly reactive; will reduce other groups (esters, ketones). Requires anhydrous conditions.[4][11]
Catalytic HydrogenationH₂ (50-100 psi), Ra-Ni or Pd/CMethanolic Ammonia, RT-50°CCleaner workup. The presence of ammonia prevents the formation of secondary amine side products.[10]
Detailed Protocol: LiAlH₄ Reduction to (1,3-Diphenyl-1H-pyrazol-4-yl)methanamine

This protocol outlines the robust reduction using LiAlH₄. The self-validating steps include the careful control of the exothermic reaction and a precise quenching procedure to ensure safety and product integrity.

1. Reaction Setup (Inert Atmosphere):

  • Under an argon or nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.5 eq) in anhydrous THF (10 mL per mmol of LiAlH₄) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

  • Cool the suspension to 0 °C using an ice bath. Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

2. Addition of Substrate:

  • Dissolve 1,3-diphenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

3. Reaction Execution:

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

4. Quenching (Fieser Method):

  • Cool the reaction mixture back to 0 °C.

  • Trustworthiness: This sequential quenching procedure is crucial for safety and for producing a granular, easily filterable aluminum salt precipitate.

  • Slowly and sequentially add:

    • 'X' mL of water (where X = grams of LiAlH₄ used).
    • 'X' mL of 15% aqueous NaOH.
    • '3X' mL of water.
  • Stir the resulting white suspension vigorously for 30 minutes at room temperature.

5. Workup and Purification:

  • Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude amine.

  • Purification can be achieved via column chromatography on silica gel or by conversion to an HCl salt.

Carbon-Carbon Bond Formation: Grignard and Organolithium Additions

The addition of organometallic reagents to the pyrazole-nitrile provides a powerful route to pyrazolyl ketones. This reaction extends the carbon skeleton and installs a versatile carbonyl group for subsequent chemistry.

Mechanism: The highly nucleophilic carbon of a Grignard (R-MgBr) or organolithium (R-Li) reagent attacks the electrophilic nitrile carbon. This forms a stable intermediate imine salt. Crucially, the reaction stops after one addition. Subsequent aqueous workup hydrolyzes the imine to the corresponding ketone.[3][4]

G

This method is highly reliable and tolerates a wide range of substituents on both the Grignard reagent and the pyrazole ring.

Advanced Transformations: Cycloadditions and Annulations

Beyond simple functional group interconversions, the nitrile group on a pyrazole can participate in more complex cycloaddition and annulation reactions, serving as a building block for fused heterocyclic systems.

  • [3+2] Cycloaddition with Azides: A classic transformation where the nitrile acts as the dipolarophile in a reaction with an azide (e.g., sodium azide) to form a 5-substituted-1H-tetrazole. This reaction, often catalyzed by zinc or ammonium salts, converts the pyrazole-nitrile into a pyrazole-tetrazole, a common bioisostere for a carboxylic acid in medicinal chemistry.

  • Annulation to Fused Systems: Aminopyrazole-carbonitriles are particularly valuable precursors. The amino group and the nitrile group can react with various dielectrophiles to construct fused rings, such as pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines, which are core structures in many kinase inhibitors.[12] For instance, the reaction of a 5-amino-1H-pyrazole-4-carbonitrile with malononitrile can lead to the formation of a pyrazolo[3,4-d]pyrimidine.

Conclusion

The nitrile group on a pyrazole ring is a chameleon of chemical reactivity. Its transformations are governed by the fundamental electronic push-pull between the aromatic ring and the cyano moiety. A thorough understanding of this interplay allows the synthetic chemist to unlock a vast chemical space from a single, readily accessible intermediate. From the controlled hydrolysis to amides, to robust reduction to amines, and elegant C-C bond formation to ketones, the pyrazole-carbonitrile is a testament to the power of a well-understood functional group. The protocols and principles outlined in this guide provide a framework for leveraging this versatility, empowering researchers to construct complex molecules with precision and confidence.

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The Advent and Evolution of Nitropyrazoles: A Technical Guide for Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthesis, and Applications of Nitropyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Pyrazole Core and the Influence of Nitration

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a versatile scaffold in a multitude of chemical disciplines.[1] Its unique electronic properties and the ability to participate in various chemical transformations have made it a privileged structure in medicinal chemistry, agrochemicals, and materials science. The introduction of one or more nitro groups (-NO₂) onto the pyrazole core dramatically alters its physicochemical properties, leading to a class of compounds known as nitropyrazoles. These compounds exhibit a fascinating spectrum of activities, from high-energy materials to potent bioactive agents.[2][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of nitropyrazole compounds, offering valuable insights for researchers in the field.

A Historical Journey: The Discovery and Early Development of Nitropyrazoles

While the pyrazole ring itself was first described in the late 19th century, the systematic study of its nitrated derivatives began to gain significant traction in the mid-20th century. An early and pivotal moment in the history of nitropyrazoles was the investigation into the rearrangement of N-nitropyrazoles. In 1970, Habraken and co-authors published a significant report on the synthesis of 3-nitropyrazole through the thermal rearrangement of N-nitropyrazole in anisole.[2] This work laid the foundation for a deeper understanding of the reactivity of the pyrazole nucleus and opened avenues for the synthesis of various C-nitrated pyrazoles.

Prior to this, in 1960, Parham and Aldre described the synthesis of a 3(5)-nitropyrazole derivative by the diazotization of an aminophenylpyrazole, showcasing an alternative route to these compounds.[4] These early explorations into the synthesis of nitropyrazoles were crucial in establishing the fundamental chemistry of this compound class and paving the way for their subsequent development in various fields.

The Energetic Realm: Nitropyrazoles as High-Performance Materials

Perhaps the most extensively studied application of nitropyrazoles is in the field of energetic materials.[5] The presence of multiple nitro groups, coupled with the nitrogen-rich pyrazole ring, results in compounds with high densities, positive heats of formation, and impressive detonation performance.[2][6] These characteristics make them attractive candidates for use in explosives, propellants, and pyrotechnics.[5]

Key Energetic Nitropyrazole Compounds

A range of mono-, di-, and trinitrated pyrazoles have been synthesized and characterized for their energetic properties. Some of the most notable examples include:

  • 3-Nitropyrazole (3-NP) and 4-Nitropyrazole (4-NP): These mononitropyrazoles are often used as energetic intermediates for the synthesis of more highly nitrated derivatives.[2] They possess moderate energetic properties but are valued for their relative stability and ease of synthesis.[2]

  • 3,4-Dinitropyrazole (3,4-DNP) and 3,5-Dinitropyrazole (3,5-DNP): The introduction of a second nitro group significantly enhances the energetic performance. These dinitropyrazoles exhibit higher detonation velocities and pressures compared to their mono-nitro counterparts.[3]

  • 3,4,5-Trinitro-1H-pyrazole (TNP): As a fully C-nitrated pyrazole, TNP is a powerful energetic material with performance characteristics comparable to some conventional explosives.[3]

Performance Characteristics of Selected Energetic Nitropyrazoles
CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Decomposition Temperature (°C)Reference(s)
4-Nitropyrazole1.52668018.81-[2]
3,4-Dinitropyrazole----[3]
3,5-Dinitropyrazole----[3]
3,4,5-Trinitropyrazole----[3]
Dihydroxylammonium Salt of (4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole-5,3-diyl))bis(nitroamide)-907733.6-[6]
Dihydrazinium Salt of (4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole-5,3-diyl))bis(nitroamide)-875930.2-[6]

Note: A comprehensive table with more compounds and detailed properties would be compiled from various sources for a full whitepaper.

The Bioactive Arena: Nitropyrazoles in Pharmaceuticals and Agrochemicals

Beyond their energetic applications, nitropyrazoles have emerged as valuable intermediates and, in some cases, active ingredients in the pharmaceutical and agrochemical industries. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a nitro group can modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile.

Pharmaceutical Applications

While the direct incorporation of a nitro group into a final drug product can sometimes be a concern due to potential toxicity, nitropyrazoles serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals. They are often used to introduce other functional groups or to construct more complex heterocyclic systems. For example, the reduction of a nitropyrazole can yield an aminopyrazole, a key intermediate in the synthesis of various drugs.

A notable example of a pyrazole-containing drug is Celecoxib , a selective COX-2 inhibitor used to treat inflammation and pain. While Celecoxib itself does not contain a nitro group, its synthesis often involves pyrazole intermediates, highlighting the importance of this heterocyclic core in drug discovery.

Agrochemical Applications

Nitropyrazole derivatives have also found utility in the agrochemical sector as herbicides and fungicides.[4] Patents have been filed for various nitropyrazole-containing compounds that exhibit potent activity against a range of agricultural pests and diseases. The specific mode of action of these compounds varies depending on the overall molecular structure, but the nitropyrazole core often plays a key role in their biological efficacy.

Synthetic Methodologies: Crafting Nitropyrazole Compounds

The synthesis of nitropyrazole compounds has evolved significantly over the years, with researchers developing a variety of methods to achieve regioselective nitration and construct diverse derivatives. The primary approaches can be broadly categorized as direct nitration of the pyrazole ring and the rearrangement of N-nitropyrazoles.

Direct Nitration of the Pyrazole Ring

The direct introduction of a nitro group onto the pyrazole ring is a common and effective method. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole core.

Figure 1: A simplified workflow for the direct nitration of pyrazole.

Experimental Protocol: Synthesis of 4-Nitropyrazole via Direct Nitration [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place pyrazole.

  • Acidification: Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid. Add this mixture dropwise to the pyrazole sulfate solution, maintaining the temperature below a specified limit (e.g., 10°C).

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a designated period.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated 4-nitropyrazole by filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-nitropyrazole.

Disclaimer: This is a generalized protocol. Specific quantities, temperatures, and reaction times should be obtained from detailed literature procedures.

Rearrangement of N-Nitropyrazoles

The rearrangement of N-nitropyrazoles to their C-nitro isomers is a powerful synthetic tool. This reaction typically proceeds via an intramolecular mechanism and can provide access to specific nitropyrazole isomers that are difficult to obtain through direct nitration.

Figure 2: The synthetic pathway from pyrazole to C-nitropyrazole via N-nitropyrazole rearrangement.

Experimental Protocol: Synthesis of 3-Nitropyrazole via Rearrangement of N-Nitropyrazole [2]

  • Synthesis of N-Nitropyrazole: Synthesize N-nitropyrazole from pyrazole using a suitable nitrating agent (e.g., nitric acid in acetic anhydride).

  • Rearrangement Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-nitropyrazole in a high-boiling solvent such as anisole.

  • Thermal Rearrangement: Heat the solution to a high temperature (e.g., 145°C) and maintain it for several hours.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Isolation and Purification: Purify the resulting crude 3-nitropyrazole by recrystallization or column chromatography.

Disclaimer: This is a generalized protocol. Specific quantities, temperatures, and reaction times should be obtained from detailed literature procedures.

Conclusion and Future Outlook

Nitropyrazole compounds represent a fascinating and versatile class of molecules with a rich history and a wide range of applications. From their foundational role in the development of high-energy materials to their growing importance as building blocks in the synthesis of pharmaceuticals and agrochemicals, nitropyrazoles continue to be an active area of research. Future research in this field is likely to focus on the development of more efficient and environmentally friendly synthetic methods, the design and synthesis of novel nitropyrazole-based energetic materials with enhanced performance and reduced sensitivity, and the exploration of new bioactive nitropyrazole derivatives with therapeutic or agricultural potential. The continued investigation of this remarkable class of compounds holds great promise for advancements in a variety of scientific and technological domains.

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A Technical Guide to the Synthesis, Functionalization, and Application of the Pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in modern chemistry.[1] Its unique electronic properties, synthetic tractability, and ability to form key interactions with biological targets have cemented its importance across diverse scientific disciplines.[2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the pyrazole core. We will dissect foundational synthetic strategies, delve into the causality behind various functionalization methodologies, and present detailed case studies of pyrazole-containing molecules that have achieved significant success in medicine, agriculture, and materials science.[3][4] The content herein is grounded in established protocols and mechanistic insights, aiming to equip the reader with both the theoretical understanding and practical knowledge required to innovate with this versatile heterocyclic system.

Part I: The Pyrazole Core: Foundational Synthesis and Properties

The pyrazole ring's structure, featuring a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2), imparts a unique blend of acidic and basic properties.[2] This duality governs its reactivity and its capacity to act as a versatile pharmacophore. The C4 position is generally the most nucleophilic and susceptible to electrophilic aromatic substitution, while the C3 and C5 positions are less reactive to electrophiles but can be targeted through other means, such as deprotonation or metal-catalyzed C-H functionalization.[5][6]

One of the most classical and reliable methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] This method's enduring utility lies in its simplicity and the ready availability of diverse starting materials, allowing for the introduction of substituents at various positions from the outset.

Core Synthesis Workflow: Knorr Pyrazole Synthesis

The following diagram illustrates the generalized workflow for the Knorr synthesis, a cornerstone of pyrazole preparation.

G A 1,3-Dicarbonyl Compound (e.g., Acetylacetone) C Condensation & Cyclization A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) B->C D Dehydration C->D Intermediate Formation E Functionalized Pyrazole Product D->E Aromatization

Caption: Generalized workflow for Knorr pyrazole synthesis.

Exemplary Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole

This protocol describes a standard laboratory procedure for synthesizing a simple, yet versatile, pyrazole building block.

Causality and Experimental Choices:

  • Reagents: Acetylacetone serves as the 1,3-dicarbonyl component. Hydrazine hydrate is the nitrogen source. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction.

  • Acid Catalyst (Optional but Recommended): A catalytic amount of a mild acid like acetic acid is often added to protonate a carbonyl oxygen, activating it towards nucleophilic attack by the hydrazine and accelerating the initial condensation step.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for both the initial condensation and the subsequent dehydration/aromatization step to form the stable pyrazole ring.

  • Work-up: The reaction is cooled to induce crystallization. Water is added to precipitate the product fully, as pyrazole derivatives often have lower solubility in aqueous media. The solid is then collected by filtration.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. An exothermic reaction may be observed. A few drops of glacial acetic acid can be added as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate crystallization.

  • Precipitation & Filtration: Add 100 mL of cold deionized water to the flask to precipitate the product completely. Collect the resulting white solid by vacuum filtration, washing with a small amount of cold water.

  • Drying: Dry the product under vacuum to yield 3,5-dimethyl-1H-pyrazole.

Part II: Strategies for Regioselective Functionalization

While the Knorr synthesis allows for initial substitution, the true power of pyrazole chemistry lies in the post-synthetic functionalization of the core ring. The choice of strategy depends heavily on the inherent reactivity of the pyrazole positions and the desired substitution pattern.

  • N1-Functionalization: The N1 position is readily alkylated or arylated.[6] The choice of base is critical; a strong base like sodium hydride (NaH) is typically used to deprotonate the N-H, forming a pyrazolate anion that acts as a potent nucleophile for reaction with alkyl or aryl halides.

  • C4-Halogenation: As the most electron-rich carbon, the C4 position is easily halogenated using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.[9] These halogenated pyrazoles are invaluable intermediates for transition-metal-catalyzed cross-coupling reactions.

  • C3/C5 C-H Functionalization: Direct functionalization of the C-H bonds at the C3 and C5 positions is more challenging but has become a powerful tool with the advent of modern synthetic methods.[10] Transition-metal catalysis, often using palladium or rhodium, can achieve regioselective arylation, alkenylation, or alkylation at these positions, frequently guided by a directing group on the N1 nitrogen.[5][11]

Key Functionalization Workflow: C4-Bromination and Suzuki Cross-Coupling

This workflow is a cornerstone of modern medicinal chemistry, allowing for the introduction of diverse aryl or heteroaryl groups onto the pyrazole scaffold.

G Start N-Protected Pyrazole Step1 C4-Bromination (e.g., NBS in DMF) Start->Step1 Intermediate 4-Bromo-Pyrazole Step1->Intermediate Step2 Suzuki Coupling (Pd Catalyst, Base, Solvent) Intermediate->Step2 Reagent Aryl Boronic Acid / Ester Reagent->Step2 Product 4-Aryl-Pyrazole Derivative Step2->Product

Caption: A common workflow for C4-arylation of pyrazoles.

Part III: Applications in Medicinal Chemistry

The pyrazole scaffold is a dominant feature in numerous FDA-approved drugs.[1] Its ability to serve as a bioisostere for other groups and to form critical hydrogen bonds and hydrophobic interactions with enzyme active sites makes it a privileged structure in drug design.[12][13]

Case Study 1: Selective COX-2 Inhibition - Celecoxib

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that achieves its therapeutic effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[14] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[15][16]

Mechanism of Action: The diaryl-substituted pyrazole structure of Celecoxib is key to its selectivity.[17] The sulfonamide side chain on one of the aryl rings binds to a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[15] This interaction orients the molecule for potent and selective inhibition, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[17][18]

Signaling Pathway: COX-2 Inhibition by Celecoxib

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Pain, Inflammation) COX2->PGs Celecoxib Celecoxib Celecoxib->COX2

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Case Study 2: Janus Kinase (JAK) Inhibition - Ruxolitinib

Ruxolitinib (Jakafi/Jakavi) is a potent inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[19][20] These enzymes are critical components of the JAK-STAT signaling pathway, which regulates hematopoiesis and immune responses.[21] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms.[22]

Mechanism of Action: Ruxolitinib's pyrazole core is part of a larger pyrrolo[2,3-d]pyrimidine scaffold that binds to the ATP-binding site of JAK1 and JAK2.[1] It acts as a type I inhibitor, binding to the active (DFGin) conformation of the kinase.[1] This blocks the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, preventing their translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and inflammation.[22][23]

Signaling Pathway: Ruxolitinib Inhibition of the JAK-STAT Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene Gene Transcription (Proliferation, Inflammation) pSTAT->Gene Translocates & Activates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Cytokine Cytokine Cytokine->Receptor

Caption: Ruxolitinib blocks phosphorylation in the JAK-STAT pathway.

Quantitative Data: Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold allows for fine-tuning of inhibitory activity against various kinases. The table below presents hypothetical, yet representative, data for a series of pyrazole analogs to illustrate structure-activity relationships (SAR).

Compound IDR1 GroupR2 GroupTarget Kinase IC₅₀ (nM)
PZ-001 Phenyl-H580
PZ-002 4-Fluorophenyl-H150
PZ-003 4-Fluorophenyl4-Pyridyl25
PZ-004 4-Chlorophenyl4-Pyridyl30
PZ-005 4-Fluorophenyl3-Pyridyl95

SAR Insights:

  • Introduction of a fluorine atom at the R1 phenyl group (PZ-002 vs. PZ-001) significantly improves potency, likely due to favorable electronic interactions or improved binding pocket occupancy.

  • Adding a 4-pyridyl group at the R2 position (PZ-003 vs. PZ-002) dramatically increases potency. This group often acts as a "hinge-binder," forming a critical hydrogen bond with the kinase hinge region.[24]

  • The position of the nitrogen in the pyridyl ring is crucial (PZ-003 vs. PZ-005), highlighting the precise geometric requirements for optimal interaction.

Part IV: Applications in Agrochemicals

Pyrazole-based compounds are integral to modern crop protection, with prominent roles as insecticides, fungicides, and herbicides.[25][26] The pyrazole amide scaffold is particularly prevalent in this sector.[27]

Case Study: SDHI Fungicides - Fluxapyroxad

Fluxapyroxad is a broad-spectrum fungicide that belongs to the succinate dehydrogenase inhibitor (SDHI) class. It is highly effective against a range of plant pathogens.

Mechanism of Action: Fluxapyroxad functions by targeting and inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[27] The N-alkoxyphenyl-pyrazole-carboxamide structure is critical for binding to the ubiquinone-binding site (Q-site) of the enzyme, blocking its function. This disruption of cellular respiration deprives the fungal cells of energy (ATP), leading to their death. The unique mechanism provides a valuable tool for managing fungal populations that may have developed resistance to other classes of fungicides.[27]

Part V: Emerging Applications in Materials Science

The utility of functionalized pyrazoles extends beyond life sciences into the realm of materials science.[4] Their electronic properties, thermal stability, and ability to coordinate with metal ions make them attractive building blocks for advanced functional materials.[28]

Applications are being actively explored in:

  • Organic Electronics: Pyrazole-containing polymers and small molecules are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their tunable electronic characteristics are highly advantageous.[28]

  • Coordination Chemistry: Pyrazole-based ligands, such as the famous "scorpionate" ligands, are used to create stable metal complexes with applications in catalysis and biomimetic chemistry.[6]

  • Sensing: Functionalized pyrazoles can be designed to bind selectively to specific ions or molecules, enabling their use as chemical sensors.[28]

Conclusion

The pyrazole core is a testament to the power of a privileged scaffold in chemical innovation. From its foundational synthesis through classical methods to its intricate, regioselective functionalization using modern catalytic systems, the pyrazole ring offers a robust and adaptable platform. Its demonstrated success in blockbuster pharmaceuticals like Celecoxib and Ruxolitinib, its vital role in ensuring global food security through agrochemicals, and its emerging potential in next-generation materials underscore its continued and expanding importance. The principles and protocols outlined in this guide provide a framework for both understanding the existing landscape and developing the next wave of pyrazole-based technologies.

References

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safety and handling of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (4-Nitro-1H-pyrazol-1-yl)acetonitrile

Abstract

This compound is a heterocyclic compound of significant interest to researchers in pharmaceutical development and materials science. Its molecular architecture, combining a nitropyrazole core with an acetonitrile functional group, suggests a high degree of chemical reactivity and potential utility as a synthetic intermediate. However, these same structural features necessitate a comprehensive and stringent approach to its handling and safety management. This guide provides an in-depth analysis of the anticipated hazards associated with this compound, drawing upon the known safety profiles of its constituent moieties: nitropyrazoles and acetonitrile. It is structured to provide researchers, scientists, and drug development professionals with the critical information needed to conduct work safely, covering hazard identification, engineering controls, personal protective equipment, handling protocols, and emergency procedures. Given that this is a research compound, empirical safety data is scarce; therefore, this guide is built on a foundation of chemical first principles and data from analogous structures to foster a proactive safety culture.

Introduction: A Molecule of Dual Character

This compound belongs to a class of compounds that presents both significant opportunities and considerable risks. The pyrazole ring is a common scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[1] The addition of a nitro group, however, fundamentally alters the molecule's properties. Nitropyrazole compounds are known for their high energy content and are often investigated as energetic materials.[2][3] Some have been found to have performance characteristics comparable to well-known explosives like CL-20, though sensitivity can be a critical issue.[3]

Simultaneously, the acetonitrile group imparts the characteristics of an organic nitrile. Acetonitrile itself is a widely used polar aprotic solvent and synthetic precursor.[4] Its primary toxicological concern is its metabolism in the body to produce cyanide, which can lead to delayed-onset systemic toxicity.[5][6]

Therefore, this compound must be treated as a compound with a multifaceted hazard profile: it is likely toxic, flammable, and potentially explosive under certain conditions. This guide is predicated on the principle of extreme caution, treating the compound as hazardous until proven otherwise through rigorous experimental evaluation.

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any work with this compound begins. The following sections outline the anticipated hazards based on its chemical structure.

Inferred Physicochemical and Hazard Data

Due to the compound's novelty, comprehensive experimental data is not available. The following tables synthesize inferred data based on its structural components.

PropertyInferred Value / InformationRationale & References
Molecular Formula C₅H₄N₄O₂From structure
Appearance Likely a solid at room temperatureBased on similar pyrazole derivatives[7]
Solubility Likely soluble in polar organic solventsAcetonitrile is miscible with water and organic solvents[8]
Thermal Stability Potentially low; may decompose exothermicallyNitropyrazoles can have high thermal stability but may decompose violently[3]
GHS Hazard Classification (Inferred)

This classification is a composite based on the known hazards of 4-Nitropyrazole and Acetonitrile and should be considered provisional.

Hazard ClassHazard CategorySignal WordHazard Statement
Flammable Liquids/SolidsCategory 2/3 (Anticipated)DangerH225: Highly flammable liquid and vapour (from acetonitrile moiety)
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[9]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Serious Eye Damage/IrritationCategory 1/2ADangerH318/H319: Causes serious eye damage/irritation[9]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[10]
ExplosivesDivision 1.x (Potential)DangerPotential for explosive properties due to nitropyrazole core[2][3]

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Caption: Inferred Hazard Profile for this compound.

Toxicological Profile (Inferred)

The primary toxicological threat arises from the acetonitrile moiety. Upon absorption (inhalation, dermal contact, or ingestion), acetonitrile is slowly metabolized by cytochrome P450 enzymes to produce hydrogen cyanide.[5][11] This metabolic process is the reason for the characteristic delay—often 3 to 12 hours—between exposure and the onset of symptoms of cyanide poisoning.[5] Initial symptoms may be non-specific, including headache, nausea, and dizziness, but can progress to severe outcomes such as convulsions, coma, cardiovascular collapse, and respiratory failure.[5][11]

The nitropyrazole component may also contribute to toxicity, with GHS classifications for related compounds indicating they are harmful if swallowed and cause serious eye damage.[9][12]

Physical Hazards (Inferred)
  • Flammability: The acetonitrile portion of the molecule makes it inherently flammable. Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[8][13]

  • Explosive Potential: This is the most significant and unpredictable physical hazard. Nitropyrazoles are a class of energetic materials.[2] The presence of the nitro group and the nitrogen-rich pyrazole ring creates a potential for rapid, exothermic decomposition. The compound may be sensitive to shock, friction, heat, or static discharge. The introduction of alkyl chains can sometimes influence sensitivity, but this cannot be assumed.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, prioritizing engineering controls to minimize exposure potential, supplemented by rigorous use of PPE.

Mandatory Engineering Controls
  • Certified Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[14]

  • Safety Shielding: Due to the inferred explosive risk, a blast shield should be placed between the user and the experimental apparatus, especially during reactions involving heating, concentration, or potential for pressure build-up.

  • Proximity to Safety Equipment: Workstations must be in close proximity to a safety shower and an eyewash station.[13][15]

  • Ignition Source Control: All sources of ignition (open flames, hot plates, non-intrinsically safe electrical equipment) must be eliminated from the handling area. Use only non-sparking tools and grounded equipment.[13][16]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical last lines of defense.

Protection TypeSpecificationRationale
Hand Protection Butyl rubber or laminate film gloves. Double-gloving is recommended.Acetonitrile can permeate standard nitrile gloves. Inspect gloves for integrity before each use.[17]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes, dust, and potential energetic decomposition. Standard safety glasses are insufficient.[7]
Body Protection Flame-retardant laboratory coat.Provides a barrier against skin contact and offers protection from flash fires.
Respiratory A respirator may be required for spill cleanup or if engineering controls fail.Use must be in accordance with a formal respiratory protection program, including fit-testing.[18]

Safe Handling and Storage Protocols

Experimental Protocol: Handling Small Quantities
  • Pre-Work Checklist: Before starting, ensure the fume hood is operational, the safety shield is in place, all necessary PPE is worn correctly, and the location of emergency equipment is known.

  • Aliquotting the Compound:

    • Perform all weighing and transfers within the fume hood.

    • Use non-sparking spatulas and tools.

    • To minimize static discharge, consider grounding equipment and maintaining moderate humidity.[16]

    • Keep the primary container sealed when not in use.

  • Running Reactions:

    • Set up the reaction apparatus behind a blast shield.

    • Avoid heating reactions rapidly. Use a monitored oil bath or heating mantle with precise temperature control.

    • Never heat a sealed container.

    • Be mindful of incompatible materials. Avoid strong oxidizing agents (perchlorates, nitrates), strong acids, strong bases, and reducing agents, as they can initiate violent reactions.[13][19]

  • Post-Reaction Workup:

    • Cool the reaction mixture to room temperature before opening the apparatus.

    • Quench reactive reagents slowly and carefully.

    • Handle all solutions and materials from the reaction as equally hazardous.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area designated for flammable and reactive materials.[14] Storage in a detached or outside facility is preferred.[17]

  • Container: Keep in a tightly sealed, properly labeled container.[7]

  • Segregation: Store away from all incompatible materials, particularly strong oxidizing agents, acids, and bases.[13][19]

  • Ignition Sources: The storage area must be free of heat, sparks, and open flames.[17]

Decontamination and Waste Disposal
  • Decontamination: Wipe down work surfaces in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

  • Waste Disposal: All waste, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.[7] Empty containers may retain hazardous residues and vapors.[16] Dispose of all materials in accordance with local, state, and federal regulations. Never pour waste down the drain.

Emergency Procedures

Immediate and correct response to an emergency is critical, especially considering the delayed toxic effects.

Emergency_Workflow Start Emergency Event (Spill or Exposure) Decision Is the area safe to enter? Start->Decision Evacuate NO -> Evacuate Area Alert Emergency Services Decision->Evacuate No Proceed YES -> Proceed with Caution Decision->Proceed Yes Spill_Branch Spill Response Proceed->Spill_Branch Exposure_Branch Personnel Exposure Proceed->Exposure_Branch Remove_Ignition Remove all ignition sources Spill_Branch->Remove_Ignition Contain Contain spill with inert absorbent material Remove_Ignition->Contain Collect Collect residue with non-sparking tools Place in sealed container for disposal Contain->Collect Decontaminate Decontaminate area Collect->Decontaminate Remove_Victim Remove victim from exposure source Remove contaminated clothing Exposure_Branch->Remove_Victim First_Aid Administer First Aid (See Protocol 5.3) Remove_Victim->First_Aid Seek_Medical SEEK IMMEDIATE MEDICAL ATTENTION Inform medics of Acetonitrile exposure and delayed cyanide poisoning risk First_Aid->Seek_Medical

Caption: Emergency Response Workflow for this compound.

Spill Response
  • Evacuate all non-essential personnel from the area.[16]

  • Remove all sources of ignition immediately.[15]

  • Ensure the area is well-ventilated, preferably within a fume hood.

  • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Using non-sparking tools, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[15]

  • Do not allow the material to enter drains or waterways.[16]

Fire Response
  • For a small fire, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.

  • For a large fire, evacuate the area immediately and call emergency services. Inform them of the material involved.

  • Fires involving this compound can produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[8] Firefighters must wear self-contained breathing apparatus (SCBA).

First Aid Measures

Crucial Note: The onset of symptoms may be delayed for several hours.[5] All exposures, regardless of initial symptoms, must be treated as serious medical emergencies.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[15]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[15]

Conclusion

This compound is a compound that demands the highest level of respect and caution. Its hazard profile is a composite of the flammability and delayed toxicity of acetonitrile and the potential energetic instability of nitropyrazoles. All work must be preceded by a thorough risk assessment and executed with strict adherence to the engineering controls, PPE requirements, and handling protocols outlined in this guide. By understanding the causality behind these safety measures, researchers can mitigate the risks and harness the synthetic potential of this versatile molecule responsibly.

References

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A Comprehensive Technical Guide to the Solubility of (4-nitro-1H-pyrazol-1-yl)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] Its solubility in various organic solvents is a critical physicochemical parameter that profoundly influences its synthetic accessibility, purification, formulation, and ultimately, its bioavailability.[3][4] This in-depth technical guide provides a comprehensive overview of the solubility of this compound, intended for researchers, scientists, and drug development professionals. The guide delineates the theoretical underpinnings of solubility, outlines a rigorous experimental protocol for its determination, and discusses the implications of solubility data in the broader context of pharmaceutical development.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous scientific challenges, among which solubility stands as a primary hurdle.[3] For a compound like this compound, which holds promise as a building block for new pharmaceuticals, understanding its solubility profile is not merely an academic exercise but a fundamental prerequisite for its advancement.[5][6] Poor solubility can lead to a cascade of developmental issues, including difficulties in chemical synthesis and purification, challenges in formulating effective dosage forms, and ultimately, inadequate absorption and bioavailability in vivo.[3][7]

This guide is structured to provide a holistic understanding of the solubility of this compound. We will first delve into the molecular characteristics that govern its solubility, followed by a practical, step-by-step methodology for its experimental determination. Finally, we will explore the interpretation and application of solubility data in a drug development setting.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces at play. To anticipate the solubility of this compound, we must first examine its molecular structure and physicochemical properties.

The molecule possesses a pyrazole ring, a nitro group, and a nitrile functional group. The pyrazole ring itself is aromatic and contains two nitrogen atoms, contributing to its polarity and hydrogen bonding capabilities.[8][9] The nitro group is a strong electron-withdrawing group and a polar moiety. The nitrile group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[10]

Based on these structural features, this compound is expected to be a polar molecule. Consequently, it is anticipated to exhibit higher solubility in polar organic solvents that can engage in dipole-dipole interactions and hydrogen bonding. Solvents such as ethanol, methanol, acetonitrile, acetone, and dimethylformamide (DMF) are likely to be effective in dissolving this compound.[11][12][13] Conversely, its solubility in nonpolar solvents like hexane and toluene is expected to be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method, which measures the equilibrium concentration of the solute in a solvent at a specific temperature.[14]

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, chloroform, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Weigh excess amount of This compound prep2 Add a known volume of the selected organic solvent prep1->prep2 Dispense into vial equil Agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 h) prep2->equil process1 Centrifuge to sediment undissolved solid equil->process1 process2 Filter the supernatant through a 0.45 µm syringe filter process1->process2 process3 Dilute the clear filtrate with the mobile phase process2->process3 analysis Quantify the concentration using a validated HPLC method process3->analysis

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. This will be used to construct a calibration curve.[15]

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[14]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further sediment any suspended solid particles.

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the prepared sample using a validated RP-HPLC method.[15] A C18 column is often suitable for pyrazole derivatives. The mobile phase could consist of a mixture of water and an organic solvent like methanol or acetonitrile.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Anticipated Solubility Data

Organic SolventDielectric Constant (at 20°C)Predicted Solubility (mg/mL) at 25°C
Hexane1.88< 0.1
Dichloromethane9.081 - 5
Ethyl Acetate6.025 - 10
Acetone20.710 - 50
Ethanol24.5510 - 50
Acetonitrile37.5> 50
Methanol32.7> 50
Dimethylformamide (DMF)36.7> 100

Disclaimer: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.

Interpretation and Implications for Drug Development

The obtained solubility data for this compound will have significant implications across various stages of drug development:

  • Chemical Synthesis and Purification: Knowledge of solubility in different solvents is crucial for selecting appropriate solvent systems for reaction, crystallization, and purification processes. Higher solubility in a particular solvent might make it a good choice for a reaction medium, while a combination of a good solvent and a poor anti-solvent is often used for recrystallization to obtain a pure product.

  • Formulation Development: The solubility profile guides the selection of excipients and the development of a suitable dosage form.[7] For oral formulations, sufficient aqueous solubility is often desired. If the compound has low aqueous solubility, techniques such as salt formation, co-solvency, or the use of amorphous solid dispersions may be necessary.[4] For parenteral formulations, solubility in pharmaceutically acceptable solvents is a key consideration.

  • Preclinical and Clinical Studies: The solubility of a compound directly impacts its dissolution rate and, consequently, its absorption and bioavailability. Early knowledge of a compound's solubility can help in designing appropriate preclinical studies and predicting its in vivo performance.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that underpins its successful development as a potential pharmaceutical agent. This guide has provided a comprehensive framework for understanding, determining, and interpreting the solubility of this important heterocyclic compound. By following the detailed experimental protocol and carefully considering the implications of the solubility data, researchers and drug development professionals can make informed decisions to advance their research and development programs. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, underscoring the universal importance of solubility in the pharmaceutical sciences.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
  • Diedrichs, A., & Gmehling, J. (2016). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 55(37), 9993–10001.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]

  • 4-Nitro-1H-pyrazole-1-acetonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 4-nitro-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • 4-Nitro-1H-pyrazole. (n.d.). Chemsrc. Retrieved from [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Publishing. Retrieved from [Link]

  • Which is the best organic solvent for nitrophenol solubility and extraction? (2015). ResearchGate. Retrieved from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). Molecules, 17(10), 11839–11849.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). Scientific Reports, 12(1), 1879.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (2024).
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry, 55(7), 3051–3063.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and molecular docking studies of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and 5-methyl-1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-phenyl-1H-pyrazole towards tyrosine kinases. (2017).
  • (4-Nitro-1H-pyrazol-1-yl)methanol. (n.d.). ChemBK. Retrieved from [Link]

  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. (2025). ResearchGate. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. (2025).
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules, 26(21), 6667.
  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Journal of Molecular Structure, 1334, 143497.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011–2031.
  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023). ResearchGate. Retrieved from [Link]

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Methodological & Application

Synthesis of Novel Derivatives from (4-nitro-1H-pyrazol-1-yl)acetonitrile: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of modern pharmaceuticals.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold due to its versatile biological activities.[3][4] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][5] Prominent examples of FDA-approved drugs incorporating the pyrazole motif, such as the COX-2 inhibitor Celecoxib, underscore the therapeutic importance of this heterocyclic system.[2][6]

(4-nitro-1H-pyrazol-1-yl)acetonitrile is a versatile starting material for the synthesis of a diverse library of novel pyrazole derivatives. Its structure presents three key reactive sites for chemical modification: the nitro group at the C4 position of the pyrazole ring, the active methylene group of the acetonitrile moiety, and the nitrile group itself. This guide provides detailed application notes and protocols for the synthesis of various derivatives from this starting material, aimed at researchers, scientists, and professionals in the field of drug development. The methodologies described herein are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices to facilitate their adaptation and optimization.

Strategic Derivatization of this compound

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The following sections detail protocols for derivatization at each of these sites, providing a roadmap for generating a diverse range of novel chemical entities.

I. Derivatization of the Nitrile Group: Synthesis of Pyrazolyl-Tetrazoles

The nitrile functionality can be readily converted into a tetrazole ring, a well-known bioisostere for the carboxylic acid group.[5] This transformation is particularly valuable in medicinal chemistry for improving the pharmacokinetic properties of a lead compound. The most common method for this conversion is the [3+2] cycloaddition reaction between the nitrile and an azide salt.

Protocol 1: Synthesis of 5-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-tetrazole

This protocol details the synthesis of the corresponding tetrazole derivative via a catalyzed [3+2] cycloaddition reaction.

Reaction Scheme:

G start This compound reagents NaN3, ZnCl2 DMF, 120 °C start->reagents end 5-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-tetrazole reagents->end

Caption: Synthesis of a pyrazolyl-tetrazole derivative.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and anhydrous zinc chloride (0.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture to pH 2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-tetrazole.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Derivatization of the Active Methylene Group: Knoevenagel Condensation

The methylene group adjacent to the nitrile is activated and can participate in C-C bond formation reactions. The Knoevenagel condensation is a classic example, where an active hydrogen compound reacts with a carbonyl group to form an α,β-unsaturated product.[4][7]

Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol describes the condensation of this compound with a representative aromatic aldehyde, such as 4-nitrobenzaldehyde, using a mild base as a catalyst.[8]

Reaction Scheme:

G start This compound + Ar-CHO reagents Piperidine Ethanol, Reflux start->reagents end α,β-unsaturated nitrile reagents->end

Caption: Knoevenagel condensation workflow.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Piperidine

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure α,β-unsaturated nitrile derivative.

Expected Yield: 75-90%

Characterization: The structure and stereochemistry (E/Z isomerism) of the product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

III. Hydrolysis of the Nitrile Group: Synthesis of Pyrazolyl-Acetic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[6][9] This transformation introduces a key functional group for further derivatization, such as amide bond formation.

Protocol 3: Acid-Catalyzed Hydrolysis to (4-nitro-1H-pyrazol-1-yl)acetic acid

This protocol outlines the hydrolysis of the nitrile using a strong acid.[10]

Reaction Scheme:

G start This compound reagents H2SO4 (conc.), H2O Reflux start->reagents end (4-nitro-1H-pyrazol-1-yl)acetic acid reagents->end

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the latter organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield (4-nitro-1H-pyrazol-1-yl)acetic acid. Further purification can be achieved by recrystallization.

Expected Yield: 60-75%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (observing the characteristic carboxylic acid O-H and C=O stretches), and mass spectrometry.

IV. Derivatization of the Nitro Group: Synthesis of Aminopyrazoles

The nitro group on the pyrazole ring is a versatile handle for introducing an amino group via reduction. This transformation opens up a vast chemical space for further derivatization, such as amide and sulfonamide synthesis. Catalytic hydrogenation is a clean and efficient method for this reduction.[2]

Protocol 4: Reduction of the Nitro Group to Synthesize (4-amino-1H-pyrazol-1-yl)acetonitrile

This protocol describes the catalytic hydrogenation of the nitro group to an amine.

Reaction Scheme:

G start This compound reagents H2 (g), Pd/C Methanol, rt start->reagents end (4-amino-1H-pyrazol-1-yl)acetonitrile reagents->end

Sources

Application Note: (4-Nitro-1H-pyrazol-1-yl)acetonitrile as a Versatile Building Block in Multicomponent Reactions for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Multicomponent reactions (MCRs) have emerged as a powerful strategy in drug discovery, offering a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step.[3][4] This approach aligns with the principles of green chemistry by improving atom economy and reducing waste.[5][6] This application note focuses on the utility of (4-nitro-1H-pyrazol-1-yl)acetonitrile as a potent building block in MCRs for the efficient synthesis of highly functionalized, biologically relevant heterocyclic scaffolds, particularly pyrazolo[3,4-b]pyridines. The presence of the nitro group and the active methylene group makes this reagent a versatile synthon for constructing diverse molecular architectures.[7][8]

Core Concepts & Mechanistic Insights

The reactivity of this compound in MCRs is primarily driven by the acidity of the methylene protons adjacent to the cyano group. In the presence of a base, this position is readily deprotonated to form a nucleophilic carbanion. This intermediate can then participate in a variety of bond-forming reactions.

A common and highly effective MCR utilizing this building block is the synthesis of pyrazolo[3,4-b]pyridines. This reaction typically involves the condensation of this compound, an aromatic aldehyde, and an active methylene compound like malononitrile or ethyl 2-cyanoacetate.[5][9]

The general mechanism proceeds through a series of sequential reactions initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (e.g., malononitrile).[6] This is followed by a Michael addition of the deprotonated this compound to the resulting electron-deficient alkene.[6] The final step involves intramolecular cyclization and subsequent dehydration (or aromatization) to yield the stable pyrazolo[3,4-b]pyridine ring system.[6][10] The choice of catalyst, often a mild base like piperidine or triethylamine (TEA), is crucial for facilitating these steps.[6]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Substituted 6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

This protocol describes a reliable one-pot synthesis of a library of pyrazolo[3,4-b]pyridine derivatives.

Workflow Overview:

G reagents 1. Mix Reactants: - this compound - Aromatic Aldehyde - Malononitrile - Solvent (Ethanol) catalyst 2. Add Catalyst (e.g., Piperidine) reagents->catalyst reaction 3. Heat to Reflux (Monitor by TLC) catalyst->reaction workup 4. Cool & Isolate - Filter precipitate - Wash with cold ethanol reaction->workup purify 5. Recrystallize (e.g., from Ethanol/DMF) workup->purify characterize 6. Characterize Product (NMR, MS, IR) purify->characterize G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization Aldehyde Aldehyde Intermediate_I Arylidene Malononitrile Aldehyde->Intermediate_I + Malononitrile (Base cat.) Malononitrile Malononitrile Intermediate_II Michael Adduct Intermediate_I->Intermediate_II + Deprotonated Pyraz_CN Pyraz_CN This compound Pyraz_CN->Intermediate_II (Base cat.) Final_Product Pyrazolo[3,4-b]pyridine Intermediate_II->Final_Product Intramolecular Cyclization

Sources

Application Notes & Protocols: (4-nitro-1H-pyrazol-1-yl)acetonitrile as a Versatile Precursor for Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrogen-rich heterocyclic compounds are a cornerstone in the development of modern high-energy density materials (HEDMs), offering a compelling combination of high performance, thermal stability, and reduced sensitivity.[1] Within this class, nitropyrazoles serve as crucial structural motifs.[1][2] This document provides a comprehensive scientific overview of (4-nitro-1H-pyrazol-1-yl)acetonitrile, a key second-generation precursor, detailing the chemical principles behind its synthesis, its characterization, and its potential applications in the rational design of advanced energetic materials. The focus of this guide is on the fundamental chemistry and theoretical aspects, intended for an audience of researchers and scientists in a controlled laboratory setting. All work with energetic materials requires specialized facilities and strict adherence to safety protocols.

Introduction: The Significance of Nitropyrazole Scaffolds

Energetic materials are a class of substances that store a large amount of chemical energy, which can be released rapidly.[1] The field is continuously moving towards compounds that offer higher performance than traditional explosives like TNT or RDX, while simultaneously exhibiting greater thermal stability and insensitivity to accidental stimuli such as impact and friction.[1][3]

Nitropyrazole-based compounds have emerged as a promising area of research due to their:

  • High Nitrogen Content: Leading to a large positive heat of formation and the generation of environmentally benign N₂ gas upon decomposition.[1]

  • Aromatic Stability: The pyrazole ring provides a degree of aromaticity, contributing to the thermal stability of the molecule.[1][4]

  • Tunable Properties: The pyrazole ring can be functionalized at multiple positions, allowing for the fine-tuning of properties like density, oxygen balance, and sensitivity.[1]

This compound (C₅H₄N₄O₂) is a valuable intermediate that combines the energetic nitro-substituted pyrazole core with a versatile acetonitrile functional group.[5] This nitrile moiety serves as a synthetic handle for the construction of more complex, high-energy systems, such as those containing tetrazole rings.[6][7]

Synthesis of the Precursor: this compound

The synthesis is conceptually a two-stage process: the nitration of the parent pyrazole ring followed by N-alkylation to introduce the acetonitrile group.

Stage 1: Synthesis of 4-Nitropyrazole (4-NP)

The direct nitration of pyrazole is the most common route to 4-nitropyrazole. An optimized, high-yield "one-pot, two-step" method has been reported, which is superior to older methods that suffered from lower yields or harsh conditions.[1][8]

Causality of Protocol Choices:

  • Nitrating Agent: A mixed acid system of fuming nitric acid (HNO₃) and fuming sulfuric acid (H₂SO₄) is employed. The sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[8]

  • Reaction Control: The reaction is exothermic and must be carefully controlled. Maintaining the temperature, typically around 50°C, is critical for achieving high yield and preventing runaway reactions or the formation of undesired byproducts.[8]

Conceptual Synthesis Pathway for 4-Nitropyrazole

pyrazole Pyrazole product 4-Nitropyrazole (4-NP) pyrazole->product Nitration (NO₂⁺) @ 50°C mixed_acid Fuming HNO₃ / Fuming H₂SO₄ mixed_acid->pyrazole caption Fig 1. Conceptual schematic for the synthesis of 4-Nitropyrazole.

Fig 1. Conceptual schematic for the synthesis of 4-Nitropyrazole.

Table 1: Comparison of Reported Synthesis Conditions for 4-Nitropyrazole

Starting Material Nitrating Agent Temperature (°C) Time (h) Yield (%) Reference
Pyrazole HNO₃ / H₂SO₄ 90 6 56 [8]
Pyrazole Fuming HNO₃ / Fuming H₂SO₄ 50 1.5 85 [8]

| 4-Iodopyrazole | Fuming HNO₃ / Zeolite | Room Temp | - | - |[1] |

Stage 2: N-Alkylation of 4-Nitropyrazole

The introduction of the acetonitrile group onto the N1 position of the 4-nitropyrazole ring is typically achieved via nucleophilic substitution.

Causality of Protocol Choices:

  • Regioselectivity: Alkylation of pyrazoles can potentially occur at either the N1 or N2 position. The substitution pattern on the pyrazole ring and the nature of the alkylating agent can influence this selectivity.[9][10] For 4-substituted pyrazoles, N1 alkylation is often favored.

  • Base and Solvent: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the pyrazole ring, forming the pyrazolate anion, which is a more potent nucleophile.[1] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal for this type of reaction as they solvate the cation of the base without interfering with the nucleophile.[1][11]

  • Alkylating Agent: Chloroacetonitrile or bromoacetonitrile are common reagents for introducing the —CH₂CN group.

Conceptual Protocol: N-Alkylation of 4-Nitropyrazole

  • Deprotonation: Dissolve 4-nitropyrazole (1.0 eq.) in an anhydrous solvent (e.g., DMF). Add a base (e.g., K₂CO₃, 1.2 eq.) and stir the mixture to form the pyrazolate anion.

  • Alkylation: Add chloroacetonitrile (1.1 eq.) to the mixture. The reaction is often conducted at room temperature or with gentle heating.

  • Workup & Purification: Monitor the reaction by TLC. Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography.

General N-Alkylation Workflow

start 4-Nitropyrazole (4-NP) deprotonation Deprotonation (Base, e.g., K₂CO₃ in DMF) start->deprotonation alkylation Alkylation (ClCH₂CN) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Chromatography) workup->purification product This compound purification->product caption Fig 2. General workflow for N-alkylation of 4-Nitropyrazole.

Fig 2. General workflow for N-alkylation of 4-Nitropyrazole.

Characterization & Properties

Proper characterization of the precursor is essential for ensuring purity and confirming its identity before use in subsequent, more complex syntheses.

Table 2: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1001500-47-5 [5]
Molecular Formula C₅H₄N₄O₂ [5]
Molecular Weight 152.11 g/mol [5]
Appearance Solid [12]
Melting Point 160-164 °C (for 4-NP) [12]

| Storage Condition | 2-8°C |[5] |

Standard Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and regiochemistry of alkylation.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡N stretch of the nitrile and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition (C, H, N).

Application in Energetic Materials Synthesis: A Conceptual Overview

The true value of this compound lies in the synthetic versatility of the nitrile group. It serves as a gateway to other nitrogen-rich functional groups that are highly desirable in energetic materials. A prime example is the conversion of a nitrile to a tetrazole ring, which significantly increases the nitrogen content and heat of formation of the final compound.

Potential Synthetic Transformations

Fig 3. Potential synthetic utility of the acetonitrile group.

This transformation strategy allows researchers to build upon the stable, energetic nitropyrazole core to construct novel molecules with tailored properties. The resulting compounds are then evaluated based on key performance metrics.

Table 3: Typical Performance Parameters of Nitropyrazole-Based Energetic Materials

Parameter Description Typical Range
Density (ρ) A key factor in performance; higher density often means higher detonation velocity. 1.75 - 2.04 g/cm³[13]
Heat of Formation (ΔHf) The net energy change during formation from elements; positive values are desirable. 0.73 - 2.44 kJ/g[13]
Detonation Velocity (Dv) The speed at which the detonation wave travels through the explosive. 7,500 - 9,500 m/s[13][14]
Detonation Pressure (P) The pressure of the shock wave produced. 23 - 46 GPa[13][15]
Thermal Stability (Tdec) Decomposition temperature, measured by DSC/TGA; higher is generally better. 160 - 300+ °C[13][16]
Impact Sensitivity (IS) Resistance to detonation by impact (drop weight test). Higher values are safer. >22 J (Low Sensitivity)[16]

| Friction Sensitivity (FS) | Resistance to detonation by friction. Higher values are safer. | >240 N (Low Sensitivity)[16] |

Note: Values are representative of various advanced nitropyrazole derivatives and are for illustrative purposes.

Mandatory Safety Protocols

The synthesis and handling of this compound and any derived energetic materials must be conducted with extreme caution.

  • Hazard Assessment: All nitrated organic compounds should be treated as potentially explosive, thermally unstable, and sensitive to shock and friction.

  • Personal Protective Equipment (PPE): At a minimum, safety glasses, face shields, flame-retardant lab coats, and appropriate gloves are required.

  • Engineered Controls: All work must be performed in a certified chemical fume hood. Syntheses should be conducted behind a blast shield.

  • Scale Limitation: Initial syntheses should be performed on the smallest possible scale (milligram quantities) to assess the material's properties and stability.

  • Waste Disposal: All waste materials must be handled and disposed of according to institutional and federal guidelines for reactive and potentially explosive waste.

Conclusion

This compound is a strategically important precursor in the field of energetic materials research. Its synthesis, rooted in fundamental nitration and alkylation chemistry, provides a platform for accessing more complex and powerful energetic molecules. The versatility of the acetonitrile group allows for the application of modern synthetic methodologies to create next-generation materials with enhanced performance and safety characteristics. Continued research into precursors like this is vital for the rational design of HEDMs that meet the demanding requirements of both performance and safety.

References

  • Guidechem. How to Synthesize 4-Nitropyrazole Efficiently? - FAQ.

  • Royal Society of Chemistry. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino).

  • National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.

  • ResearchGate. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.

  • CNKI. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory.

  • Google Patents. US3294814A - 4-nitropyrazoles.

  • Royal Society of Chemistry. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions.

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile.

  • Royal Society of Chemistry. Novel polynitro azoxypyrazole-based energetic materials with high performance.

  • ResearchGate. Nitroacetonitrile as a versatile precursor in energetic materials synthesis.

  • ResearchGate. Alkylation of nitrotriazinones 4b, f, i, and 7, and synthesis of the...

  • National Center for Biotechnology Information. Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][8][9]triazin-4-one Based on a Novel Hofmann-Type Rearrangement - PMC.

  • ResearchGate. (PDF) Energetic Multifunctionalized Nitro/nitramino Isomeric Pyrazole-Tetrazole Hybrids: Enhancing Density and Detonation Properties through Hydrogen Bonding and π-π Interactions.

  • Organic Chemistry Research. An Introduction to the Synthesis of High-energy Materials.

  • BenchChem. Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.

  • ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.

  • ResearchGate. Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF.

  • WuXi AppTec. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.

  • Sigma-Aldrich. 4-Nitro-1H-pyrazole 97 2075-46-9.

  • MySkinRecipes. 4-Nitro-1H-pyrazole-1-acetonitrile.

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  • CORE. High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites.

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Application Notes and Protocols for (4-nitro-1H-pyrazol-1-yl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (4-nitro-1H-pyrazol-1-yl)acetonitrile as a versatile building block in medicinal chemistry. This document outlines its synthesis, potential mechanisms of action, and detailed protocols for its application in drug discovery, particularly in the development of kinase inhibitors and anticancer agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its five-membered aromatic ring with two adjacent nitrogen atoms can serve as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. The diverse pharmacological activities of pyrazole derivatives include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][4][5][6]

This compound, in particular, is an intriguing starting material for several reasons. The nitro group at the 4-position is a strong electron-withdrawing group, which can influence the compound's reactivity and its interactions with biological targets. The acetonitrile moiety at the 1-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.[7] This strategic placement of functional groups makes it a valuable precursor for creating novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, 4-nitro-1H-pyrazole, is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for designing synthetic strategies.

PropertyThis compound4-nitro-1H-pyrazoleReference
Molecular Formula C₅H₄N₄O₂C₃H₃N₃O₂[7],[8]
Molecular Weight 152.11 g/mol 113.07 g/mol [7],[9]
Appearance Expected to be a solidSolid[9]
Melting Point Not available160-164 °C[9]
LogP Not available0.59[10]
PSA (Polar Surface Area) 90.2 Ų (Predicted)74.5 Ų[8]

Synthetic Protocol: A Plausible Route

While a specific, published synthesis for this compound was not identified in the initial literature screen, a plausible and efficient synthetic route can be proposed based on established pyrazole chemistry. The following protocol outlines a two-step process starting from the commercially available 4-nitro-1H-pyrazole.

Step 1: N-Alkylation of 4-nitro-1H-pyrazole

The first step involves the N-alkylation of 4-nitro-1H-pyrazole with a suitable two-carbon electrophile bearing a nitrile group, such as chloroacetonitrile or bromoacetonitrile.

Materials:

  • 4-nitro-1H-pyrazole

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a solution of 4-nitro-1H-pyrazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the pyrazole nitrogen.

  • Add chloroacetonitrile (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Rationale: The choice of a polar aprotic solvent like DMF or ACN facilitates the SN2 reaction. Potassium carbonate is a mild base suitable for deprotonating the pyrazole, while stronger bases like NaH can also be used if higher reactivity is needed.

Application in Kinase Inhibitor Development

The pyrazole scaffold is a common feature in many kinase inhibitors.[11] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer and other diseases.[12] this compound can serve as a starting point for developing novel kinase inhibitors. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point for further derivatization to interact with the kinase active site.

Workflow for Kinase Inhibitor Screening

Caption: Workflow for developing kinase inhibitors from this compound.

Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol provides a general method to assess the inhibitory activity of newly synthesized derivatives against a specific protein kinase.

Materials:

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • Recombinant active kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

  • Reaction Setup: In each well of the assay plate, add the following in order:

    • Kinase assay buffer.

    • Test compound dilution (or DMSO for control).

    • Kinase enzyme.

    • Substrate peptide.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.

  • Data Analysis: Measure the luminescence signal. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Rationale: This assay quantifies the amount of ADP produced, which is a direct measure of kinase activity. The use of a commercial kit like ADP-Glo™ provides a robust and sensitive method for high-throughput screening.

Application in Anticancer Drug Discovery

Many pyrazole-containing compounds have demonstrated significant anticancer activity.[5][13] They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.

Signaling Pathway: Potential Mechanism of Action

Derivatives of this compound could potentially exert their anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by a pyrazole derivative.

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value for each compound.

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in these application notes provide a solid foundation for its synthesis and biological evaluation. Future research should focus on:

  • Library Synthesis: Expanding the library of derivatives to explore a wider chemical space.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between chemical structure and biological activity to guide lead optimization.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in animal models of disease.

By leveraging the versatility of the pyrazole scaffold and the strategic functionalization of this compound, researchers can accelerate the discovery of new and effective drugs for a range of diseases.

References

  • Benchchem. Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
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  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • ACS Publications. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • PubMed Central. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)
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  • Sigma-Aldrich. 4-Nitro-1H-pyrazole 97%.
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Application Notes and Protocols: The Versatile Reactivity of (4-nitro-1H-pyrazol-1-yl)acetonitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-nitro-1H-pyrazol-1-yl)acetonitrile is a highly functionalized heterocyclic compound poised to be a valuable building block in modern organic synthesis. Its structure is characterized by three key features: a pyrazole ring, a common scaffold in medicinal chemistry; a nitro group at the 4-position, which significantly influences the electronic properties of the ring; and an acetonitrile moiety at the 1-position, which possesses an active methylene group. The potent electron-withdrawing nature of the 4-nitropyrazole ring system enhances the acidity of the α-protons of the acetonitrile group, making it a versatile precursor for a variety of carbon-carbon bond-forming reactions. This heightened reactivity opens avenues for the synthesis of a diverse array of complex molecules with potential applications in drug discovery, agrochemicals, and materials science.

This document provides a comprehensive guide to the reactions of this compound with various electrophiles, offering detailed protocols and mechanistic insights for its C-alkylation, C-acylation, Knoevenagel condensation, and Michael addition reactions.

General Considerations

Safety Precautions: this compound is a nitro-containing organic compound with a nitrile group. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Nitro compounds can be thermally sensitive, so caution should be exercised when heating.

Reaction Monitoring and Purification: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reactions described herein. Upon completion, the products can be purified using standard laboratory techniques such as recrystallization or flash column chromatography on silica gel.

I. C-Alkylation of this compound

The active methylene group of this compound can be readily deprotonated by a suitable base to form a resonance-stabilized carbanion. This nucleophile can then react with various alkylating agents, such as alkyl halides, to form new carbon-carbon bonds.

Mechanism of C-Alkylation

The reaction proceeds via a standard SN2 mechanism. The base abstracts a proton from the active methylene group to generate a carbanion, which is stabilized by the adjacent nitrile group and the electron-withdrawing 4-nitropyrazole ring. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to yield the C-alkylated product.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack Start This compound Carbanion Resonance-Stabilized Carbanion Start->Carbanion + Base Base Base (e.g., K₂CO₃, NaH) Product C-Alkylated Product Carbanion->Product + R-X AlkylHalide Alkyl Halide (R-X)

Caption: C-Alkylation Reaction Workflow.

Experimental Protocol: C-Alkylation with Benzyl Bromide

This protocol is adapted from established procedures for the alkylation of related active methylene compounds.[1][2]

  • To a stirred solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 mmol) at room temperature.

  • Stir the suspension for 15 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-nitro-1H-pyrazol-1-yl)-3-phenylpropanenitrile.

Alkylating AgentBaseSolventTemperatureTypical Yield (%)
IodomethaneNaHDMF0 °C to rt85-95
Ethyl bromoacetateK₂CO₃AcetonitrileReflux80-90
Allyl bromideDBUTHFrt88-96

II. C-Acylation of this compound

The carbanion generated from this compound can also react with acylating agents like acid chlorides or anhydrides to introduce an acyl group, leading to the formation of β-ketonitriles.

Mechanism of C-Acylation

Similar to C-alkylation, the reaction is initiated by the deprotonation of the active methylene group. The resulting carbanion then performs a nucleophilic acyl substitution on the acylating agent.

G cluster_0 Carbanion Formation cluster_1 Nucleophilic Acyl Substitution Start This compound Carbanion Resonance-Stabilized Carbanion Start->Carbanion + Base Base Base (e.g., NaH) Product C-Acylated Product (β-Ketonitrile) Carbanion->Product + RCOCl AcylatingAgent Acylating Agent (RCOCl)

Caption: C-Acylation Reaction Mechanism.

Experimental Protocol: C-Acylation with Benzoyl Chloride

This protocol is based on general procedures for the acylation of active methylene compounds.[3]

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (3 mL) dropwise over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of benzoyl chloride (1.1 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-benzoyl-2-(4-nitro-1H-pyrazol-1-yl)acetonitrile.

Acylating AgentBaseSolventTemperatureTypical Yield (%)
Acetyl chlorideNaHTHF0 °C to rt75-85
Propionyl chloriden-BuLiTHF-78 °C to rt70-80
Acetic anhydrideNaHTHF0 °C to rt65-75

III. Knoevenagel Condensation with Aldehydes

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds. The active methylene group of this compound readily undergoes this reaction with aldehydes and ketones in the presence of a catalytic amount of a weak base.[4][5]

Mechanism of Knoevenagel Condensation

The reaction is initiated by the base-catalyzed deprotonation of the acetonitrile to form a carbanion. This is followed by a nucleophilic addition to the carbonyl group of the aldehyde, forming an aldol-type intermediate. Subsequent dehydration of this intermediate yields the α,β-unsaturated product.

G cluster_0 Knoevenagel Condensation Workflow Reactants Acetonitrile + Aldehyde + Catalyst Mixing Mixing in Solvent Reactants->Mixing Reaction Stirring/Reflux Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Product α,β-Unsaturated Product Purification->Product

Caption: Knoevenagel Condensation Experimental Workflow.

Experimental Protocol: Knoevenagel Condensation with 4-Chlorobenzaldehyde

This protocol is adapted from established methods for the Knoevenagel condensation of heteroarylacetonitriles.[6][7][8]

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain pure (E)-3-(4-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acrylonitrile.

AldehydeCatalystSolventTemperatureTypical Yield (%)
BenzaldehydePiperidineEthanolReflux90-98
4-MethoxybenzaldehydeAmmonium acetateAcetic AcidReflux85-95
2-NaphthaldehydePyrrolidineDichloromethanert88-96

IV. Michael Addition to α,β-Unsaturated Compounds

The carbanion derived from this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a valuable method for the formation of 1,5-dicarbonyl compounds or their analogues.[9][10]

Mechanism of Michael Addition

The reaction begins with the base-catalyzed formation of the nucleophilic carbanion. This carbanion then adds to the β-carbon of the α,β-unsaturated system in a 1,4-conjugate addition manner, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final Michael adduct.

G cluster_0 Michael Addition Mechanism Carbanion Carbanion (Michael Donor) Addition 1,4-Conjugate Addition Carbanion->Addition Acceptor α,β-Unsaturated Compound (Michael Acceptor) Acceptor->Addition Enolate Enolate Intermediate Addition->Enolate Protonation Protonation Enolate->Protonation Product Michael Adduct Protonation->Product

Caption: Michael Addition Reaction Mechanism.

Experimental Protocol: Michael Addition to Methyl Acrylate

This protocol is based on the Michael addition of 4-nitropyrazole to methyl acrylate, adapted for the C-addition of the target acetonitrile derivative.[9][10][11]

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 mmol) at room temperature.

  • Stir the mixture for 10 minutes.

  • Add methyl acrylate (1.2 mmol) and continue to stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-cyano-4-(4-nitro-1H-pyrazol-1-yl)butanoate.

Michael AcceptorBaseSolventTemperatureTypical Yield (%)
ChalconeNaOHEthanolrt80-90
AcrylonitrileTriton BDioxanert75-85
Methyl vinyl ketoneDBUDMFrt82-92

References

  • Ociepa, M., et al. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 24. [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions. [Link]

  • Ociepa, M., et al. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Semantic Scholar. [Link]

  • Ding, K., et al. (2016). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Catalysis Science & Technology, 6(12), 4247-4254. [Link]

  • Mali, P. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4984. [Link]

  • Ociepa, M., et al. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Advances, 10(58), 35359-35365. [Link]

  • Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(21), 5195. [Link]

  • Kumar, K. K., & Kumar, B. S. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Varma, R. S., & Kumar, D. (1999). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Tetrahedron Letters, 40(42), 7665-7669. [Link]

  • Bak, A., et al. (2017). Conversions after given time of the aza‐Michael addition of 1 and 2 to... ResearchGate. [Link]

  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. (2017). ResearchGate. [Link]

  • Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Novel Methods of Knoevenagel Condensation. (2021). Banaras Hindu University. [Link]

  • El-Gazzar, A. B. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • Ghandour, A., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. [Link]

  • Baran, W., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4984. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 442-452. [Link]

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Application Notes and Protocols for Cycloaddition Reactions Involving (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an ideal building block for designing novel therapeutic agents.[2] Pyrazole-containing drugs have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The incorporation of a nitro group, as in (4-nitro-1H-pyrazol-1-yl)acetonitrile, further modulates the electronic character of the pyrazole ring, enhancing its potential for diverse chemical transformations and interactions with biological targets. The acetonitrile moiety provides a versatile handle for introducing further molecular complexity, particularly through cycloaddition reactions.

This guide provides an in-depth exploration of the application of this compound in cycloaddition reactions, with a primary focus on its role as a precursor for [3+2] cycloadditions via nitrile ylide intermediates. While direct literature precedent for this specific molecule is nascent, the protocols herein are grounded in well-established principles of 1,3-dipolar cycloaddition chemistry.

Part 1: [3+2] Cycloaddition via In Situ Generated Nitrile Ylides

The most promising application of this compound in cycloaddition chemistry lies in its conversion to a highly reactive 1,3-dipole, specifically a nitrile ylide. Nitrile ylides are versatile intermediates that readily undergo [3+2] cycloaddition reactions with a wide array of dipolarophiles to construct five-membered heterocyclic rings.[4] This approach offers a powerful strategy for synthesizing novel pyrazole-containing polycyclic systems of significant interest in drug discovery.

Mechanistic Rationale: From Acetonitrile to a Potent 1,3-Dipole

The generation of a nitrile ylide from an acetonitrile derivative typically requires the introduction of a leaving group alpha to the nitrile. A well-established and reliable method involves the conversion of the acetonitrile to an imidoyl chloride, followed by dehydrochlorination.[2]

The proposed transformation of this compound into a nitrile ylide intermediate is depicted below. This intermediate can then be trapped in situ with a suitable dipolarophile.

Nitrile Ylide Generation start This compound imidoyl_chloride Imidoyl Chloride Derivative start->imidoyl_chloride  PCl5 or SOCl2 nitrile_ylide Nitrile Ylide Intermediate (1,3-Dipole) imidoyl_chloride->nitrile_ylide  Base (e.g., Et3N) -HCl cycloadduct [3+2] Cycloadduct nitrile_ylide->cycloadduct dipolarophile Dipolarophile (e.g., Alkene, Alkyne) dipolarophile->cycloadduct

Caption: Proposed pathway for nitrile ylide generation and subsequent [3+2] cycloaddition.

Proposed Protocol 1: Synthesis of a Pyrrolo[1,2-a]pyrazole Derivative via [3+2] Cycloaddition with N-Phenylmaleimide

This protocol details a representative procedure for the in situ generation of the nitrile ylide from this compound and its subsequent trapping with an electron-deficient alkene, N-phenylmaleimide.

Step 1: Synthesis of the Imidoyl Chloride Precursor

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add phosphorus pentachloride (PCl₅, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imidoyl chloride.

    • Causality: The conversion to the imidoyl chloride is a critical activation step. The chlorine atom serves as a good leaving group in the subsequent base-induced elimination to form the nitrile ylide.[2] Anhydrous conditions are crucial to prevent hydrolysis of PCl₅ and the product.

Step 2: In Situ Generation of the Nitrile Ylide and [3+2] Cycloaddition

  • Dissolve the crude imidoyl chloride (1.0 eq) and N-phenylmaleimide (1.2 eq) in anhydrous toluene (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Slowly add triethylamine (Et₃N, 1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the formation of the cycloadduct by TLC or LC-MS.

    • Causality: Triethylamine acts as a non-nucleophilic base to abstract a proton and eliminate HCl, generating the transient nitrile ylide.[2] The reaction is performed in the presence of the dipolarophile to ensure efficient trapping of the highly reactive intermediate. Heating is often necessary to promote the cycloaddition.

Step 3: Isolation and Purification

  • After cooling to room temperature, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrrolo[1,2-a]pyrazole derivative.

Experimental Workflow cluster_0 Step 1: Imidoyl Chloride Synthesis cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Purification start Start with This compound add_pcl5 Add PCl5 in DCM at 0°C start->add_pcl5 stir_rt Stir at RT for 4-6h add_pcl5->stir_rt workup1 Aqueous Workup stir_rt->workup1 imidoyl_chloride_prod Crude Imidoyl Chloride workup1->imidoyl_chloride_prod dissolve Dissolve Imidoyl Chloride and N-Phenylmaleimide in Toluene imidoyl_chloride_prod->dissolve add_et3n Add Et3N dropwise dissolve->add_et3n heat Heat at 80-100°C for 12-24h add_et3n->heat filter Filter and Concentrate heat->filter chromatography Column Chromatography filter->chromatography final_product Purified Cycloadduct chromatography->final_product

Caption: Step-by-step workflow for the proposed [3+2] cycloaddition.

Expected Outcomes and Substrate Scope

The [3+2] cycloaddition of the in situ generated nitrile ylide is expected to proceed with a variety of dipolarophiles. The regioselectivity of the reaction is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile.

Dipolarophile TypeExpected ProductPotential RegioisomersNotes
Symmetrical Alkenes (e.g., N-phenylmaleimide)Dihydropyrrole-fused pyrazoleOneHigh stereoselectivity expected.
Unsymmetrical Alkenes (e.g., methyl acrylate)Dihydropyrrole-fused pyrazoleTwoRegioselectivity will depend on the electronic nature of the substituent.
Alkynes (e.g., dimethyl acetylenedicarboxylate)Pyrrole-fused pyrazoleOne (for symmetrical)Aromatization of the newly formed ring is a strong driving force.
Aldehydes/KetonesDihydrooxazole-fused pyrazoleTwoFormation of a five-membered ring containing oxygen.
IminesDihydroimidazole-fused pyrazoleTwoAccess to nitrogen-rich heterocyclic systems.

Part 2: Potential in Diels-Alder [4+2] Cycloadditions

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings.[3] It involves the reaction of a conjugated diene with a dienophile. The reactivity in a Diels-Alder reaction is largely dictated by the electronic properties of the diene and dienophile.

Theoretical Considerations for this compound
  • As a Diene: The pyrazole ring itself is an aromatic heterocycle and generally does not behave as a diene in Diels-Alder reactions. The aromaticity would need to be disrupted, which is energetically unfavorable.

  • As a Dienophile: The C4=C5 double bond of the pyrazole ring could potentially act as a dienophile. The presence of the electron-withdrawing nitro group at the C4 position would lower the energy of the LUMO of this double bond, making it more susceptible to attack by the HOMO of an electron-rich diene.[5] However, the aromaticity of the pyrazole ring presents a significant barrier to this type of reaction.

While less probable than the [3+2] cycloaddition pathway, the exploration of this compound as a dienophile in inverse-electron-demand Diels-Alder reactions with highly reactive, electron-rich dienes could be a subject for further investigation.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of complex heterocyclic systems. The protocols and theoretical considerations outlined in this guide, particularly the proposed [3+2] cycloaddition via a nitrile ylide intermediate, offer a robust starting point for researchers in organic synthesis and drug discovery. The modularity of this approach, allowing for the introduction of diverse functionalities through the choice of dipolarophile, opens the door to the creation of large and varied chemical libraries for biological screening. Further experimental validation of these proposed pathways will undoubtedly solidify the role of this versatile scaffold in the development of next-generation therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry. RSC Advances, 7(61), 38455-38480.
  • Padwa, A. (1976). Intramolecular 1,3-dipolar cycloaddition reactions. Angewandte Chemie International Edition in English, 15(3), 123-136.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Nicolaou, K. C., et al. (2002). The Diels-Alder Reaction in Total Synthesis.
  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • Escolano, C., Duque, M. D., & Vázquez, S. (2007). Nitrile Ylides: Generation, Properties and Synthetic Applications. Current Organic Chemistry, 11(9), 741–772.
  • Padwa, A., & Ku, A. (1980). Intramolecular 1,3-dipolar cycloaddition of nitrile ylides. Journal of the American Chemical Society, 102(17), 5612-5621.
  • Li, Y., et al. (2015). Recent advances in the chemistry of nitropyrazoles. RSC Advances, 5(101), 83163-83177.
  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]

  • Chemistry LibreTexts. (2020). Diels-Alder Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

purification techniques for (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Purification of (4-nitro-1H-pyrazol-1-yl)acetonitrile for Pharmaceutical and Research Applications

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive nitrile group and an electron-withdrawing nitro-substituted pyrazole ring, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The presence of nitrogen-rich heterocycles is a common feature in a significant portion of FDA-approved drugs, highlighting the importance of such scaffolds in drug design.[2]

Given its role as a critical intermediate, the purity of this compound is paramount. Trace impurities, such as unreacted starting materials, regioisomers, or degradation byproducts, can have profound downstream effects, leading to challenging separations, reduced yields, and the introduction of potentially toxic components in final drug products.[4][5] This application note provides a comprehensive guide for researchers and drug development professionals on robust, scalable, and verifiable techniques for the purification of this compound, ensuring its suitability for high-stakes applications.

Compound Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis.

Physicochemical Properties

The purification approach is dictated by the molecule's polarity, solubility, and stability. This compound is a polar molecule due to the presence of the nitro group (-NO₂), the pyrazole ring, and the nitrile (-C≡N) functionality.

PropertyValue / ObservationRationale for Purification
Molecular Formula C₅H₄N₄O₂-
Molecular Weight 152.11 g/mol [1]Influences diffusion rates and behavior in mass spectrometry.
Appearance Expected to be a solid, likely white to pale yellow.[6]Crystalline nature suggests recrystallization is a viable primary purification method.
Polarity HighThe molecule will be strongly retained on polar stationary phases like silica gel and will be more soluble in polar solvents.
Solubility Soluble in polar organic solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Methanol, Dichloromethane).[6] Sparingly soluble in non-polar solvents (e.g., Hexane, Toluene).This differential solubility is the basis for both recrystallization and chromatographic separations.
Thermal Stability Generally stable, but highly nitrated pyrazoles can be energetic and may decompose at elevated temperatures.[7][8]Purification methods should ideally be conducted at moderate temperatures to prevent degradation.
Common Synthesis-Related Impurities

The synthesis of this compound typically involves the alkylation of 4-nitro-1H-pyrazole with a haloacetonitrile (e.g., bromoacetonitrile). Potential impurities include:

  • Unreacted 4-nitro-1H-pyrazole: A key starting material, which is also a polar solid.[9]

  • Regioisomers: Alkylation can potentially occur at the other nitrogen atom of the pyrazole ring, leading to the formation of (4-nitro-1H-pyrazol-2-yl)acetonitrile. Isomers often have very similar polarities, posing a significant purification challenge.

  • Byproducts from Side Reactions: Depending on the reaction conditions, oligomerization or hydrolysis of the nitrile group could occur.

  • Residual Solvents and Reagents: Solvents used in the synthesis (e.g., DMF, acetonitrile) and alkylating agents must be removed.

Purification Strategy Selection

The choice of purification method depends on the impurity profile, the required purity level, and the scale of the operation. The following workflow provides a logical approach to selecting the appropriate technique.

purification_workflow cluster_input Initial Assessment cluster_decision Primary Purification Strategy cluster_methods Methodology cluster_output Final Analysis crude Crude this compound decision1 Is the major impurity a solid with different solubility? crude->decision1 recrystallization Protocol 3.1: Recrystallization decision1->recrystallization  Yes (e.g., starting material) chromatography Protocol 3.2: Flash Column Chromatography decision1->chromatography  No (e.g., regioisomers, multiple impurities) analysis Purity Assessment (HPLC, NMR, MS, MP) recrystallization->analysis chromatography->analysis analysis->decision1 Fails Specification (Re-purify) product Purified Product (>98% Purity) analysis->product Meets Specification chromatography_protocol start Start: Crude Sample tlc 1. TLC Analysis (Determine Eluent) start->tlc packing 2. Pack Column (Silica Gel + Eluent) tlc->packing loading 3. Load Sample (Dry or Wet Loading) packing->loading elution 4. Elute Column (Apply Pressure) loading->elution collection 5. Collect Fractions elution->collection monitor 6. Monitor Fractions (TLC) collection->monitor monitor->elution Continue Elution combine 7. Combine Pure Fractions & Evaporate Solvent monitor->combine Separation Complete end Finish: Purified Solid combine->end

Sources

Application Notes and Protocols for the Derivatization of the Acetonitrile Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of the acetonitrile group attached to a pyrazole core. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, found in numerous approved drugs.[1][2][3] The (pyrazolyl)acetonitrile scaffold serves as a highly versatile starting point for chemical library synthesis due to the rich reactivity of the nitrile functional group.[4][5] This document outlines four principal transformation strategies: hydrolysis to carboxylic acids, reduction to primary amines, cycloaddition to tetrazoles, and metal-mediated coupling to form amidines. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into the strategic selection of each derivatization pathway for drug discovery applications.

Introduction: The Pyrazole Acetonitrile Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, prized for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[6][7] Its presence in blockbuster drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity) underscores its therapeutic importance.[3] When functionalized with an acetonitrile group (-CH₂CN), the pyrazole ring becomes an exceptionally powerful building block for combinatorial chemistry and lead optimization.

The acetonitrile group is not merely a placeholder; it is a versatile chemical handle that can be transformed into a wide array of other functional groups. This versatility allows researchers to systematically probe the structure-activity relationship (SAR) of a compound series. The electron-withdrawing nature of the nitrile activates the adjacent methylene protons, while the carbon-nitrogen triple bond offers a site for hydrolysis, reduction, and cycloaddition reactions. This guide provides the foundational chemistry and practical protocols to unlock the synthetic potential of this scaffold.

Strategic Derivatization Pathways

The choice of derivatization strategy is dictated by the desired target functional group, which in turn is guided by the drug design hypothesis. For instance, converting the nitrile to a carboxylic acid introduces a key hydrogen bond donor and acceptor, while reduction to an amine provides a basic center for salt formation or further amide coupling.

Figure 1: Key derivatization strategies for the pyrazole acetonitrile scaffold.

Protocol I: Hydrolysis to (Pyrazolyl)acetic Acid

Scientific Rationale: The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. Carboxylic acids are invaluable in drug design as they can act as hydrogen bond donors and acceptors, form salts to improve solubility, and serve as handles for subsequent ester or amide bond formation. The hydrolysis proceeds via an amide intermediate and can be catalyzed by either acid or base.[8][9][10] Base-catalyzed hydrolysis is often preferred to avoid potential side reactions on acid-sensitive pyrazole cores.

Figure 2: General workflow for the base-catalyzed hydrolysis of a nitrile.

Detailed Protocol: Base-Catalyzed Hydrolysis
  • Reagent Preparation:

    • Prepare a 6 M aqueous solution of sodium hydroxide (NaOH).

    • Prepare a 6 M aqueous solution of hydrochloric acid (HCl).

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (pyrazolyl)acetonitrile starting material (1.0 eq).

    • Add ethanol or a similar alcohol solvent sufficient to dissolve the starting material upon gentle warming.

    • Add the 6 M NaOH solution (5.0-10.0 eq). An excess is required to drive the reaction to completion.

  • Reaction Execution:

    • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material spot/peak is no longer visible. This can take from 4 to 24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add the cold 6 M HCl solution dropwise with continuous stirring. The carboxylate salt will be protonated to the free carboxylic acid, which is typically less soluble and will precipitate out of the solution.[11] Continue adding acid until the pH of the solution is ~2.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts.

    • Dry the product under vacuum to yield the (pyrazolyl)acetic acid.

Parameter Expected Outcome
Yield 60-95%, substrate-dependent
IR Spectroscopy Disappearance of C≡N stretch (~2250 cm⁻¹). Appearance of broad O-H stretch (~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
¹H NMR Methylene (-CH₂-) protons adjacent to the new carboxyl group will typically shift slightly downfield.
¹³C NMR Disappearance of nitrile carbon (~117 ppm). Appearance of carboxyl carbon (~175 ppm).

Protocol II: Reduction to 2-(Pyrazolyl)ethan-1-amine

Scientific Rationale: The reduction of a nitrile to a primary amine introduces a versatile basic handle into the molecule. This amine can be used to form salts, improving aqueous solubility, or it can be a nucleophile for the synthesis of amides, sulfonamides, ureas, and other key medicinal chemistry motifs. Catalytic hydrogenation using Raney Nickel (Raney Ni) is a classic and effective method for this transformation, often performed in an ammonia-saturated alcoholic solvent to minimize the formation of secondary amine byproducts.[12]

Figure 3: Workflow for the catalytic reduction of a nitrile to a primary amine.

Detailed Protocol: Catalytic Hydrogenation with Raney Ni
  • Reagent Preparation:

    • Prepare a solution of 7 M ammonia in methanol by bubbling ammonia gas through cold methanol or by using a commercially available solution.

    • CAUTION: Handle Raney Ni as a slurry in water or ethanol. It is pyrophoric and can ignite if allowed to dry in air.

  • Reaction Setup:

    • To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add the (pyrazolyl)acetonitrile starting material (1.0 eq).

    • Add the 7 M ammoniacal methanol solution.

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Ni catalyst (typically 10-20% by weight of the starting material).

  • Reaction Execution:

    • Seal the reaction vessel. Purge the vessel several times with hydrogen (H₂) gas.

    • Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature. Hydrogen uptake can be monitored via the pressure gauge.

    • The reaction is typically complete within 2-12 hours. Monitor by TLC or LC-MS after carefully venting the vessel and taking an aliquot.

  • Work-up and Isolation:

    • Once complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

    • CAUTION: The catalyst must be filtered while wet to prevent ignition. Filter the reaction mixture through a pad of Celite®.

    • Wash the Celite pad with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • The crude amine can be purified by silica gel chromatography (often using a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide) or by crystallization of a suitable salt (e.g., the hydrochloride salt).

Parameter Expected Outcome
Yield 50-90%, substrate-dependent
IR Spectroscopy Disappearance of C≡N stretch (~2250 cm⁻¹). Appearance of N-H stretches (~3300-3400 cm⁻¹).
¹H NMR Appearance of two new triplet signals corresponding to the -CH₂-CH₂-NH₂ moiety. The NH₂ protons may appear as a broad singlet.
Mass Spec The product's M+H⁺ peak will be 4 mass units higher than the starting material (M+H⁺ + 4).

Protocol III: [3+2] Cycloaddition to form a (Pyrazolylmethyl)tetrazole

Scientific Rationale: In medicinal chemistry, the tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. It maintains the acidic proton and hydrogen bonding capabilities but often provides superior metabolic stability and improved pharmacokinetic properties. The conversion of a nitrile to a tetrazole is a prime example of "click chemistry"—a [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide.[13] The reaction is often catalyzed by a Lewis acid, such as zinc chloride, to activate the nitrile.[13]

Detailed Protocol: Zinc-Catalyzed Cycloaddition
  • Reaction Setup:

    • In a round-bottom flask with a stir bar and reflux condenser, add the (pyrazolyl)acetonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc chloride (ZnCl₂, 1.5 eq).

    • CAUTION: Sodium azide is highly toxic. Handle with extreme care. Do not allow it to come into contact with strong acids, as this will generate highly explosive and toxic hydrazoic acid (HN₃).

    • Add a suitable solvent such as N,N-Dimethylformamide (DMF) or water.

  • Reaction Execution:

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully add water to the reaction mixture, followed by acidification with dilute HCl to pH ~2. This protonates the tetrazole ring.

    • The product can often be extracted with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Parameter Expected Outcome
Yield 50-85%
IR Spectroscopy Disappearance of C≡N stretch (~2250 cm⁻¹).
¹H NMR The methylene (-CH₂-) protons adjacent to the new tetrazole ring will be significantly shifted downfield compared to the starting nitrile. Appearance of a broad N-H proton signal at high delta values (>10 ppm).
¹³C NMR Disappearance of the nitrile carbon (~117 ppm). Appearance of the tetrazole ring carbon at ~155 ppm.
Mass Spec The product's M+H⁺ peak will be 43 mass units higher than the starting material (M+H⁺ + 43, for the addition of N₃H).

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
  • Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • N-Acetonitrile Functionalized Nitropyrazoles: Precursors to Insensitive Asymmetric N-Methylene-C Linked Azoles. (n.d.). PubMed.
  • Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. (n.d.). Thieme Connect.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. (n.d.). Semantic Scholar.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI.
  • Recent developments in aminopyrazole chemistry. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • Medicinally important pyrazole derivatives. (n.d.).
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.).
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxyl
  • Rhenium-mediated coupling of acetonitrile and pyrazoles. New molecular clefts for anion binding. (2006). PubMed.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.).
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017).
  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • hydrolysis of nitriles. (n.d.). Chemguide.
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry.
  • Acetonitrile. (2024). Yufeng.
  • Acetonitrile. (n.d.). Wikipedia.

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Application Notes & Protocols: (4-Nitro-1H-pyrazol-1-yl)acetonitrile as a Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with the pyrazole core being a prominent feature in numerous therapeutic agents.[1] This guide provides an in-depth exploration of (4-nitro-1H-pyrazol-1-yl)acetonitrile, a highly versatile and functionalized building block for the synthesis of diverse, biologically active heterocyclic systems. We will detail its chemical properties, critical safety protocols, and its application in constructing more complex molecular architectures, with a specific focus on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of potent kinase inhibitors.[2] The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducibility and rational derivative design.

Reagent Profile: this compound

This compound is a strategic starting material due to its trifunctional nature. The molecule possesses three key reactive centers:

  • The 4-Nitro Group: An electron-withdrawing group that activates the pyrazole ring and can be chemically reduced to a nucleophilic amino group, serving as a linchpin for annulation reactions.

  • The Acetonitrile Moiety: Features an active methylene group (α-protons) and a nitrile functional group, both of which are amenable to a wide range of chemical transformations.

  • The Pyrazole Ring: A stable aromatic core that forms the foundation of the resulting bioactive molecules.

This unique combination allows for a modular and divergent approach to synthesizing complex heterocyclic libraries.

Physicochemical Data
PropertyValue
Molecular Formula C₅H₄N₄O₂
Molecular Weight 152.11 g/mol
Appearance Typically a pale yellow to white crystalline solid
Solubility Soluble in polar organic solvents like DMF, DMSO, Acetonitrile; sparingly soluble in alcohols.
Critical Safety & Handling Protocol

As with any nitro-containing aromatic compound and nitrile, strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles compliant with EN166 standards, and nitrile gloves.[3]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[5] Avoid generating dust. Keep away from heat, open flames, and strong oxidizing agents, acids, and bases.[3]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

  • First Aid:

    • In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

    • In case of skin contact: Wash off immediately with plenty of soap and water.[5]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • In case of ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Core Synthetic Transformations & Rationale

The synthetic utility of this compound stems from the selective manipulation of its functional groups. The following diagram illustrates the primary synthetic pathways originating from this precursor.

G cluster_0 Pathway A: Nitro Group Reduction cluster_1 Pathway B: Acetonitrile Moiety Reactions start This compound amino (4-Amino-1H-pyrazol-1-yl)acetonitrile start->amino Reduction (e.g., SnCl2, H2/Pd-C) methylene Condensation Products (e.g., Knoevenagel) start->methylene Base-catalyzed Condensation nitrile Cycloaddition Products (e.g., Tetrazoles, Triazines) start->nitrile [3+2] or [4+2] Cycloadditions fused Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) amino->fused Cyclocondensation (with 1,3-bielectrophiles)

Caption: Key synthetic pathways from this compound.

Pathway A: The Nitro-to-Amino Gateway to Fused Systems

The most powerful transformation of this precursor is the reduction of the 4-nitro group to a 4-amino group. This step is pivotal as it unmasks a potent nucleophilic center on the pyrazole ring, enabling subsequent annulation reactions to build fused heterocyclic systems.

Causality: The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution but making the C4 position susceptible to certain nucleophilic attacks.[6] Its reduction to an electron-donating amino group completely reverses this electronic character, providing the necessary nucleophilicity at the N-H protons for cyclization reactions.

Common reduction methods include:

  • Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst. This is a clean method, but care must be taken as the nitrile group can sometimes be reduced.

  • Metal-Acid Reduction: A robust and common method involves using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or ethanol.

Pathway B: Leveraging the Acetonitrile Moiety

The acetonitrile portion of the molecule offers two distinct reactive sites.

  • Active Methylene Group: The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a suitable base (e.g., NaH, EtONa). The resulting carbanion is a strong nucleophile that can participate in various carbon-carbon bond-forming reactions, such as Knoevenagel condensations with aldehydes or ketones.

  • Nitrile Group: The C≡N triple bond can undergo cycloaddition reactions. For instance, reaction with azides (a 'click' reaction) can yield tetrazoles.[7] It can also react in multicomponent reactions to form diverse heterocyclic cores.[8]

Application Protocol: Two-Step Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines

This section provides a validated, two-step protocol for synthesizing a 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine derivative, a scaffold known to exhibit potent protein kinase inhibitory activity.[2][9]

G start Start: This compound step1 Step 1: Reduction Reagents: SnCl2·2H2O, EtOH Conditions: Reflux, 4h start->step1 intermediate Intermediate: (4-Amino-1H-pyrazol-1-yl)acetonitrile step1->intermediate step2 Step 2: Cyclocondensation Reagents: Ethyl Acetoacetate, EtONa Conditions: Reflux, 6h intermediate->step2 product Product: 7-Hydroxy-5-methylpyrazolo [1,5-a]pyrimidine-3-carbonitrile step2->product

Caption: Workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Step 1: Synthesis of (4-Amino-1H-pyrazol-1-yl)acetonitrile

Rationale: This protocol uses tin(II) chloride dihydrate in ethanol, a reliable method for selectively reducing aromatic nitro groups without affecting the nitrile functionality. Ethanol is a suitable solvent that facilitates dissolution of the starting material and the reagent at elevated temperatures.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (Absolute)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 1.52 g, 10 mmol).

  • Add absolute ethanol (50 mL) and stir to dissolve.

  • Add tin(II) chloride dihydrate (11.28 g, 50 mmol) portion-wise to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. Carefully pour it over crushed ice.

  • Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8. A white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (4-amino-1H-pyrazol-1-yl)acetonitrile as a solid.

Step 2: Synthesis of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Rationale: This is a classic cyclocondensation reaction. The 4-amino group of the pyrazole acts as a binucleophile, reacting with the 1,3-bielectrophilic ethyl acetoacetate.[9] Sodium ethoxide is used as a base to facilitate the initial condensation and subsequent cyclization.

Materials:

  • (4-Amino-1H-pyrazol-1-yl)acetonitrile (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Sodium metal (1.1 eq)

  • Ethanol (Absolute)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (e.g., 0.25 g, 11 mmol) in absolute ethanol (40 mL) under an inert atmosphere (N₂ or Argon).

  • To this solution, add (4-amino-1H-pyrazol-1-yl)acetonitrile (e.g., 1.22 g, 10 mmol).

  • Add ethyl acetoacetate (1.43 g, 11 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl to a pH of ~5-6. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. Further purification can be achieved by recrystallization if necessary.

Product Characterization

Confirming the identity and purity of the synthesized compounds is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In Step 1, the disappearance of signals in the aromatic region corresponding to the nitro-substituted pyrazole and the appearance of a new broad signal for the -NH₂ protons are key indicators. In Step 2, the appearance of a new methyl singlet and a pyrimidine ring proton signal, along with the disappearance of the -NH₂ signal, confirms cyclization.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are sensitive to the substituent at the C4 position. A significant upfield shift of C4 is expected upon reduction of the -NO₂ group to -NH₂.[10][11] The formation of the pyrimidine ring in Step 2 will result in a new set of signals corresponding to the fused ring system.

  • Infrared (IR) Spectroscopy:

    • Step 1: Monitor the disappearance of characteristic -NO₂ stretches (approx. 1520 cm⁻¹ and 1340 cm⁻¹) and the appearance of -NH₂ stretches (approx. 3300-3400 cm⁻¹).

    • Step 2: Observe the appearance of an -OH stretch (broad, ~3200 cm⁻¹) and a C=O stretch (if the tautomeric keto form is present, ~1650 cm⁻¹).

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediate and the final product, verifying that the expected transformations have occurred.

Bioactivity Context and Outlook

The pyrazolo[1,5-a]pyrimidine scaffold synthesized in the protocol is of significant interest in drug discovery. Derivatives of this core structure are known to act as ATP-competitive and allosteric inhibitors of various protein kinases, which are crucial targets in cancer therapy.[2] The presence of the nitrile and hydroxyl groups in the synthesized product provides handles for further functionalization, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.

The strategic value of this compound extends beyond this single application. The amino-pyrazole intermediate can be reacted with a wide variety of 1,3-bielectrophiles to generate diverse fused systems, while the nitrile and active methylene groups open doors to other heterocyclic families. This makes it an invaluable tool for medicinal chemists aiming to generate novel molecular diversity around a privileged heterocyclic core.

References

  • Faria, J. V., et al. (2017). Biologically active pyrazole derivatives. Journal of the Brazilian Chemical Society, 28, 1595-1619. Available at: [Link]

  • Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Ansari, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(3), 135-151. Available at: [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(12), 22161-22201. Available at: [Link]

  • Synthesis, reaction and biological activities of N-containing heterocyclic compounds: A report on Pyrazole. (2023). AIP Conference Proceedings. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances. Available at: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3326. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. Available at: [Link]

  • Elguero, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 625-641. Available at: [Link]

  • Kumar, D., et al. (2017). N-Acetonitrile Functionalized Nitropyrazoles: Precursors to Insensitive Asymmetric N-Methylene-C Linked Azoles. Chemistry, 23(33), 7876-7881. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules. Available at: [Link]

  • 13C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.). ResearchGate. Available at: [Link]

  • Merging the Isonitrile-Tetrazine (4+1) Cycloaddition and the Ugi Four-Component Reaction into a Single Multicomponent Process. (2022). Angewandte Chemie International Edition. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of (4-nitro-1H-pyrazol-1-yl)acetonitrile in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the prospective use of (4-nitro-1H-pyrazol-1-yl)acetonitrile as a versatile building block in click chemistry. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This guide details a strategic approach to functionalize this compound, transforming it into a click-ready reagent for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Detailed, step-by-step protocols for both the synthesis of a key alkyne intermediate and its subsequent use in CuAAC are provided, along with insights into reaction optimization and characterization of the resulting pyrazole-triazole hybrids.

Introduction: The Strategic Value of the Pyrazole Scaffold and Click Chemistry

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with applications ranging from anticancer and anti-inflammatory agents to treatments for neurodegenerative diseases.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an attractive scaffold for interacting with biological targets.[1] The compound of interest, this compound, presents a valuable starting material, featuring a nitropyrazole core that can be further modified and an acetonitrile group that allows for diverse synthetic transformations.[3]

Click chemistry, a concept introduced by K.B. Sharpless, provides a powerful set of reactions for the rapid, efficient, and reliable synthesis of complex molecules from simple building blocks.[4][5] The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[6][7][8][9][10] This reaction is highly regioselective, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for applications in drug discovery and bioconjugation.[5][6][11]

This guide outlines the synthetic strategy to leverage this compound in CuAAC, thereby enabling the creation of novel pyrazole-triazole hybrid molecules. Such hybrids are of significant interest in medicinal chemistry, as they combine the beneficial properties of both heterocyclic systems.[12][13]

Synthetic Strategy: From Acetonitrile to a Click-Ready Alkyne

To employ this compound in CuAAC, the acetonitrile group must be converted into a terminal alkyne. This transformation can be achieved through a reliable, multi-step synthetic sequence. The proposed pathway is designed for efficiency and accessibility with common laboratory reagents.

Workflow for the Synthesis of 1-(prop-2-yn-1-yl)-4-nitro-1H-pyrazole

G cluster_0 Synthesis of Alkyne-Functionalized Pyrazole A This compound B Hydrolysis A->B C 2-(4-nitro-1H-pyrazol-1-yl)acetic acid B->C D Reduction C->D E 2-(4-nitro-1H-pyrazol-1-yl)ethanol D->E F Oxidation E->F G 2-(4-nitro-1H-pyrazol-1-yl)acetaldehyde F->G H Corey-Fuchs Reaction G->H I 1-(2,2-dibromovinyl)-4-nitro-1H-pyrazole H->I J Rearrangement I->J K 1-(prop-2-yn-1-yl)-4-nitro-1H-pyrazole J->K G cluster_1 CuAAC Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-Acetylide CuI->Acetylide + Alkyne Alkyne R-C≡CH (Pyrazole Alkyne) Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Azide R'-N3 (Organic Azide) Cu_Triazolide->CuI Releases Product Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole + H+

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetonitrile and its derivatives can be harmful if swallowed, in contact with skin, or if inhaled. [14]Handle all reagents and solvents with care, consulting the relevant Safety Data Sheets (SDS) before use. [15][16][17]

Protocol 1: Synthesis of 1-(prop-2-yn-1-yl)-4-nitro-1H-pyrazole

This protocol is a generalized procedure based on standard organic transformations. Optimization of reaction conditions may be necessary.

Part A: Hydrolysis of this compound

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of water and ethanol.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and acidify with 1M HCl until pH ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-nitro-1H-pyrazol-1-yl)acetic acid.

Part B: Reduction to 2-(4-nitro-1H-pyrazol-1-yl)ethanol

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(4-nitro-1H-pyrazol-1-yl)acetic acid (1.0 eq) in anhydrous THF to the LAH suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain 2-(4-nitro-1H-pyrazol-1-yl)ethanol.

Part C: Oxidation to 2-(4-nitro-1H-pyrazol-1-yl)acetaldehyde

  • Dissolve 2-(4-nitro-1H-pyrazol-1-yl)ethanol (1.0 eq) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to yield 2-(4-nitro-1H-pyrazol-1-yl)acetaldehyde.

Part D: Corey-Fuchs Reaction and Rearrangement

  • In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (4.0 eq) in anhydrous DCM.

  • Cool to 0 °C and add carbon tetrabromide (2.0 eq) portion-wise.

  • Stir for 30 minutes, then add a solution of 2-(4-nitro-1H-pyrazol-1-yl)acetaldehyde (1.0 eq) in DCM.

  • Stir at 0 °C for 1-2 hours.

  • Pour the reaction mixture into pentane to precipitate triphenylphosphine oxide.

  • Filter and concentrate the filtrate. Purify the crude 1-(2,2-dibromovinyl)-4-nitro-1H-pyrazole by column chromatography.

  • Dissolve the purified dibromoalkene in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (2.2 eq) and stir for 1 hour at -78 °C, then allow to warm to room temperature and stir for another hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(prop-2-yn-1-yl)-4-nitro-1H-pyrazole.

Protocol 2: General Protocol for CuAAC Reaction

This protocol provides a starting point for the click reaction. The molar ratios of reactants and catalyst may require optimization. [6] Reagent Preparation:

  • Alkyne Solution: Prepare a 10 mM solution of 1-(prop-2-yn-1-yl)-4-nitro-1H-pyrazole in a suitable solvent (e.g., a mixture of t-BuOH and water).

  • Azide Solution: Prepare a 12 mM solution of the desired organic azide in the same solvent system.

  • Copper(II) Sulfate Solution: Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

  • Sodium Ascorbate Solution: Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh.

  • (Optional) Ligand Solution: Prepare a 50 mM solution of a suitable ligand (e.g., THPTA) in water.

Reaction Procedure:

  • To a microcentrifuge tube, add the following in order:

    • 400 µL of the alkyne solution (1.0 eq).

    • 400 µL of the azide solution (1.2 eq).

    • (Optional) 10 µL of the ligand solution.

    • 10 µL of the copper(II) sulfate solution (final concentration ~1 mM).

  • Vortex the mixture gently.

  • Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate solution (final concentration ~10 mM).

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard workup procedures, which may include extraction and purification by column chromatography.

Data Presentation: Reaction Parameters and Characterization

The following tables provide typical parameters for the CuAAC reaction and expected characterization data for the resulting pyrazole-triazole hybrid.

Table 1: Typical Reaction Parameters for CuAAC

ParameterTypical Range/ValueNotes
Alkyne:Azide Molar Ratio1:1 to 1:1.2A slight excess of the azide can help drive the reaction to completion. [6]
Copper(II) Sulfate1-5 mol%Higher catalyst loading may be needed for less reactive substrates.
Sodium Ascorbate5-10 mol%Should be in excess relative to the copper catalyst.
Ligand (optional)1-5 mol%Can accelerate the reaction and protect biomolecules from oxidative damage. [11]
Solventt-BuOH/H₂O, DMSO, DMFThe choice of solvent depends on the solubility of the reactants.
TemperatureRoom TemperatureThe reaction is typically performed at ambient temperature.
Reaction Time1-24 hoursReaction time depends on the reactivity of the substrates.

Table 2: Expected Characterization Data for a Pyrazole-Triazole Product

AnalysisExpected Results
¹H NMR Appearance of a new singlet for the triazole proton (typically δ 7.5-8.5 ppm). Shifts in the signals corresponding to the pyrazole and the substituent from the azide.
¹³C NMR Appearance of new signals for the triazole ring carbons (typically δ 120-150 ppm).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the pyrazole-triazole product.
FT-IR Disappearance of the azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹).

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel chemical entities. By employing a strategic synthetic transformation to introduce an alkyne functionality, this compound can be effectively utilized in the robust and versatile CuAAC click reaction. The protocols and guidelines presented here offer a solid foundation for researchers to explore the synthesis of a wide array of pyrazole-triazole hybrids, which are valuable scaffolds in the pursuit of new therapeutic agents. The inherent modularity of the click chemistry approach allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.

References

  • Graessle, S., et al. (2024). Synthesis of Substituted Triazole–Pyrazole Hybrids using Triazenopyrazoles Precursors. ChemRxiv. [Link]

  • Saeed, S., et al. (2022). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. Click Chemistry Protocols. [Link]

  • Abdel-Wahab, B. F., et al. (2006). New Route for the Synthesis of Pyrazole, Triazole, Triazine, and Triazepine Derivatives. Synthetic Communications. [Link]

  • Wang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

  • Hein, C. D., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Graessle, S., et al. (2022). Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenylpyrazole Precursors. Beilstein Journal of Organic Chemistry. [Link]

  • El-Gamal, M. I., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • Sangani, C. B., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Li, H., et al. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. [Link]

  • Díez-González, S., et al. (2017). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Catalysis. [Link]

  • Aaron Chemicals. (2024). 1H-Pyrazole-1-acetonitrile, 5-cyclopropyl-3-(2-thienyl)- Safety Data Sheet. [Link]

  • Zhang, J., et al. (2020). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Advances. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Science Interactive. (2013). Acetonitrile Safety Data Sheet. [Link]

  • Krasinski, A., et al. (2004). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Stanovnik, B., et al. (2022). Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Azide-Alkyne Cycloaddition. [Link]

  • Devarie-Baez, N. O., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Science. [Link]

  • Musiol, R., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • Chavez, D. E., et al. (2020). Nitroacetonitrile as a versatile precursor in energetic materials synthesis. Journal of Materials Chemistry A. [Link]

  • Leeper, F. J., et al. (2011). Exploring isonitrile-based click chemistry for ligation with biomolecules. Organic & Biomolecular Chemistry. [Link]

  • García-García, D., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts. [Link]

  • Sharma, P., et al. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Jetir. [Link]

  • Reddy, T. R., et al. (2019). A green, efficient, and catalyst-free protocol for the synthesis of novel pyrano[2,3-c]pyrazole derivatives via a five-component reaction and their antibacterial evaluation. RSC Advances. [Link]

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protocols for antimicrobial screening of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and versatile binding capabilities. Its derivatives have demonstrated a wide spectrum of biological activities, including notable antimicrobial effects against a range of pathogenic bacteria and fungi. The emergence of multidrug-resistant (MDR) strains necessitates robust and systematic screening protocols to identify and validate novel antimicrobial agents. Pyrazole derivatives, with their synthetic tractability, offer a promising avenue for the development of new therapeutics to combat this growing threat.

This guide provides a comprehensive, field-tested framework for the antimicrobial screening of novel pyrazole derivatives. It moves beyond a simple recitation of steps to explain the underlying rationale, ensuring that researchers can not only execute the protocols but also troubleshoot and adapt them effectively. The workflow is designed as a cascading system, from high-throughput primary screening to more intensive secondary and mechanistic assays, ensuring an efficient use of resources and a high degree of confidence in the final hit candidates.

Section 1: Compound Management and Preparation

The accuracy and reproducibility of any screening campaign begin with meticulous compound management. The physicochemical properties of pyrazole derivatives can vary significantly based on their substitution patterns, making proper handling critical.

1.1. Solubility Assessment: The First Checkpoint

Before commencing any biological assay, determining the solubility of each pyrazole derivative is paramount. Undissolved compound can lead to inaccurate concentration calculations and false-negative results.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions due to its high solubilizing power and compatibility with most assay formats at low final concentrations (<1%).

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-20 mg/mL or 10-50 mM) in 100% DMSO.

    • Visually inspect for any particulates against a light and dark background.

    • If particulates are present, use sonication or gentle warming (37°C) to aid dissolution.

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes. If a pellet is observed, the compound is not fully dissolved at that concentration, and the supernatant should be carefully transferred to a new tube for use as the saturated stock solution. The actual concentration of this stock should be determined if precise quantification is needed.

1.2. Preparation of Stock and Working Solutions

  • Primary Stock: Prepare a 100X or 1000X primary stock solution in 100% DMSO. For example, for a final assay concentration range of 0.5-256 µg/mL, a 25.6 mg/mL stock in DMSO is a convenient starting point.

  • Intermediate Plates: To minimize freeze-thaw cycles of the primary stock and to facilitate serial dilutions, prepare intermediate plates. For instance, dilute the primary stock into culture medium to create a 4X final concentration plate, from which serial dilutions can be made directly in the assay plates. Note: Be mindful of potential precipitation when diluting the DMSO stock into aqueous culture media.

Section 2: Primary Screening: Minimum Inhibitory Concentration (MIC) Determination

The primary goal of this phase is to identify derivatives with any level of antimicrobial activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This method is highly adaptable for a 96-well plate format, making it suitable for screening. The protocols should be aligned with established standards from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution MIC Assay

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Hit Confirmation & Secondary Assays cluster_analysis Phase 4: Data Analysis Compound Pyrazole Derivative Library Solubility Solubility Assessment (DMSO) Compound->Solubility Stock Prepare 100X Stock Solutions Solubility->Stock MIC Broth Microdilution Assay (Determine MIC) Stock->MIC MIC_Result MIC ≤ Cutoff? MIC->MIC_Result Inactive Inactive MIC_Result->Inactive No MBC Determine MBC/MFC MIC_Result->MBC Yes TimeKill Time-Kill Kinetics MBC->TimeKill Cytotox Cytotoxicity Assay (e.g., against HeLa, Vero cells) TimeKill->Cytotox SAR Structure-Activity Relationship (SAR) Analysis Cytotox->SAR Lead Lead Candidate SAR->Lead

Figure 1: A generalized workflow for antimicrobial screening of pyrazole derivatives.

2.1. Materials

  • Sterile 96-well U- or V-bottom microtiter plates

  • Test pyrazole derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (including ATCC quality control strains, e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Multichannel pipette

2.2. Protocol Steps

  • Inoculum Preparation: From a fresh culture (18-24 hours old), select 3-5 isolated colonies.[1] Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] Dilute this suspension in the appropriate broth to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[2]

  • Plate Setup:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add an additional 50 µL of the 2X highest concentration of the pyrazole derivative (prepared in broth) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard the final 50 µL from column 10.

    • This creates a concentration gradient of your test compound.

  • Controls:

    • Growth Control (Positive Control): Column 11 will contain 100 µL of broth and the bacterial inoculum, with no compound.

    • Sterility Control (Negative Control): Column 12 will contain 100 µL of sterile broth only.[1]

    • Solvent Control: If the final DMSO concentration is >0.5%, include a column with the highest concentration of DMSO used.

  • Inoculation: Add 50 µL of the final diluted bacterial/fungal inoculum to wells in columns 1-11. The final volume in each well is now 100 µL.

  • Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours for most bacteria.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth.[2][3] This can be aided by using a plate reader to measure optical density (OD) at 600 nm.

Section 3: Confirmatory and Secondary Assays

Compounds that demonstrate promising MIC values ("hits") must be subjected to further testing to confirm their activity and characterize their antimicrobial profile.

3.1. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. It is a direct extension of the MIC assay.

  • Protocol:

    • Following the MIC reading, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot the aliquot onto a fresh, compound-free agar plate.

    • Incubate the agar plate for 18-24 hours at 35-37°C.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of colonies surviving).

  • Interpretation: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

3.2. Time-Kill Kinetic Assays

This assay provides a dynamic view of antimicrobial activity, showing the rate at which a compound kills a microbial population over time.

  • Protocol:

    • Prepare flasks containing broth with the pyrazole derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.

    • Inoculate each flask with a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL).

    • Incubate the flasks under appropriate conditions (e.g., 37°C with shaking).

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask.

    • Perform serial dilutions of the aliquot and plate onto agar to determine the viable cell count (CFU/mL).

    • Plot log₁₀ CFU/mL versus time for each concentration.

  • Interpretation: A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

3.3. Cytotoxicity Screening

A critical step in drug development is to ensure that the compound is selectively toxic to microbes and not to host cells. A preliminary cytotoxicity assay against a mammalian cell line is essential.

  • Recommended Cell Lines: Vero (monkey kidney epithelial cells) or HeLa (human cervical cancer cells) are commonly used.

  • Common Assay: The MTT or XTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

  • Output: The result is typically expressed as the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability).

  • Selectivity Index (SI): The ratio of cytotoxicity to antimicrobial activity is a key parameter. It is calculated as:

    • SI = CC₅₀ / MIC

    • A higher SI value is desirable, indicating greater selectivity for the microbe. An SI > 10 is often considered a good starting point for a promising hit.

Section 4: Data Interpretation and Quality Control

Rigorous quality control is the bedrock of a successful screening campaign, ensuring that the generated data is reliable and reproducible.

4.1. Quality Control Strains

The inclusion of reference QC strains is mandatory. These strains have well-defined MIC ranges for standard antibiotics.

QC StrainGram TypeRationale
Staphylococcus aureus ATCC 29213Gram-positiveRepresentative of staphylococcal pathogens.
Escherichia coli ATCC 25922Gram-negativeStandard for Enterobacteriaceae.
Pseudomonas aeruginosa ATCC 27853Gram-negativeRepresents non-fermenting, often resistant pathogens.
Candida albicans ATCC 90028Fungus (Yeast)Standard for antifungal testing.

Before starting the screen, the MICs of control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) must be determined against these QC strains. The results must fall within the acceptable ranges published by CLSI or EUCAST.[4]

4.2. Interpreting MIC Data

  • MIC Value: The MIC is the lowest concentration that inhibits visible growth.[5][6]

  • Comparison: The MIC of a novel pyrazole derivative can be compared to that of standard-of-care antibiotics to gauge its relative potency.

  • Spectrum of Activity: Testing against a panel of diverse microorganisms (Gram-positive, Gram-negative, fungi) will define the compound's spectrum of activity (narrow vs. broad).

  • Data Summary: Results should be summarized in a table for clear comparison of activity across different derivatives and microbial strains.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)CC₅₀ (Vero) (µg/mL)Selectivity Index (vs. S. aureus)
PYR-0014>128>12864>128>32
PYR-002128128>128>128>128>1
PYR-003816643210012.5
Ciprofloxacin0.50.0150.25N/A>50>100

References

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health (NIH). [Link]

  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr.Oracle. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. National Institutes of Health (NIH). [Link]

Sources

synthesis of pyrazolo[1,5-a]pyrimidines from pyrazole precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from Pyrazole Precursors

Introduction: The Privileged Scaffold in Modern Drug Discovery

Pyrazolo[1,5-a]pyrimidines represent a class of fused heterocyclic compounds that have garnered immense interest in medicinal chemistry and materials science.[1] Their rigid, planar structure combined with a rich electron system makes them a "privileged scaffold," capable of interacting with a wide array of biological targets.[2] This has led to their development as potent inhibitors of protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[2][3][4] Consequently, pyrazolo[1,5-a]pyrimidine derivatives are at the core of numerous therapeutic agents, including the hypnotic drug Zaleplon and the anticancer agent Dinaciclib.[5]

The synthetic versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][6] The most prevalent and robust synthetic strategy involves the construction of the pyrimidine ring onto a pre-existing, functionalized pyrazole core.[1][7] This is typically achieved through the cyclocondensation of an aminopyrazole precursor with a suitable 1,3-biselectrophilic partner, a three-carbon unit that forms the new six-membered ring.[7][8]

This guide provides an in-depth exploration of the primary synthetic routes to pyrazolo[1,5-a]pyrimidines, focusing on the cyclocondensation of aminopyrazole precursors. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the selection of reagents and conditions to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: The [3+3] Cyclocondensation of Aminopyrazoles

The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction between a 3- or 5-aminopyrazole and a 1,3-biselectrophile.[7][8] In this reaction, the aminopyrazole acts as a 1,3-bisnucleophile. The exocyclic amino group (at position 5) initiates the reaction via a nucleophilic attack on one of the electrophilic centers. This is followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen (N1) and the second electrophilic center, ultimately leading to the fused bicyclic system after a dehydration or elimination step.[6]

The regioselectivity of the reaction is governed by the relative nucleophilicity of the exocyclic amino group versus the endocyclic nitrogen atom.[9] Typically, the primary amino group is more nucleophilic and initiates the first bond formation.[9] The choice of the 1,3-biselectrophile is critical as it dictates the substitution pattern on the newly formed pyrimidine ring (positions 5, 6, and 7).[7]

G cluster_reactants Reactants cluster_process Mechanism Aminopyrazole 5-Aminopyrazole (1,3-Bisnucleophile) InitialAttack Nucleophilic Attack (exocyclic NH2 attacks C=O) Aminopyrazole->InitialAttack Biselectrophile 1,3-Biselectrophile (e.g., β-Diketone) Biselectrophile->InitialAttack Intermediate Acyclic Intermediate InitialAttack->Intermediate Forms first C-N bond Cyclization Intramolecular Cyclization (endocyclic N attacks second C=O) Intermediate->Cyclization Positioned for ring closure Dehydration Dehydration/ Elimination Cyclization->Dehydration Forms second C-N bond Product Pyrazolo[1,5-a]pyrimidine Product Dehydration->Product Aromatization

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol 1: Synthesis via Condensation with β-Dicarbonyl Compounds

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds, such as 1,3-diketones or β-ketoesters, is one of the most direct and frequently employed methods for constructing the pyrazolo[1,5-a]pyrimidine core.[5][6] This reaction is typically performed under acidic conditions, with glacial acetic acid being a common solvent and catalyst, to facilitate the crucial dehydration step that drives the reaction to completion.[6][10] The use of a stronger acid, like sulfuric acid, can further accelerate the process.[6][11]

Causality and Experimental Rationale
  • Acid Catalysis: The acidic medium protonates a carbonyl oxygen of the β-dicarbonyl compound, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the aminopyrazole. The acid also facilitates the final dehydration step by protonating the hydroxyl group of the cyclized intermediate, turning it into a good leaving group (water).

  • Solvent: Glacial acetic acid serves a dual role as both a solvent and a catalyst. Its high boiling point allows the reaction to be conducted at elevated temperatures, increasing the reaction rate.

  • Regioselectivity: With unsymmetrical β-dicarbonyls (e.g., a β-ketoester), two regioisomers can potentially form. The outcome is often dictated by the steric and electronic differences between the two carbonyl groups. The more electrophilic carbonyl (typically the ketone over the ester) is preferentially attacked by the exocyclic amino group.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Marjani et al. for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[11]

Materials:

  • Substituted 5-aminopyrazole (1.0 mmol)

  • β-Dicarbonyl compound (e.g., acetylacetone or a β-ketoester) (1.1 mmol)

  • Glacial acetic acid (5-10 mL)

  • Concentrated sulfuric acid (catalytic amount, 1-2 drops)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring plate with heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add the 5-aminopyrazole (1.0 mmol) and the β-dicarbonyl compound (1.1 mmol).

  • Solvent Addition: Add glacial acetic acid (5-10 mL) to the flask to dissolve the reactants.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (1-2 drops) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water (50 mL) while stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure pyrazolo[1,5-a]pyrimidine.

Data Summary: Substrate Scope and Yields
5-Aminopyrazole Substituent (R¹)β-Dicarbonyl CompoundProduct Substituents (R⁵, R⁷)Yield (%)Reference
-HAcetylacetone-CH₃, -CH₃~85-90[11]
-CH₃Acetylacetone-CH₃, -CH₃~90[11]
-PhEthyl acetoacetate-CH₃, -OH~75-80[11]
-COOEtAcetylacetone-CH₃, -CH₃~80[11]

Protocol 2: Microwave-Assisted Synthesis from β-Enaminones

The use of β-enaminones as the 1,3-biselectrophilic partner offers an efficient alternative to β-dicarbonyls.[5][7] These reagents are highly reactive, and their condensation with aminopyrazoles can often be achieved under milder conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically accelerate this transformation, reducing reaction times from hours to mere minutes and often improving yields.[4][12]

Causality and Experimental Rationale
  • β-Enaminone Reactivity: The enaminone system is a vinylogous amide, where the double bond is polarized. The β-carbon is highly electrophilic and readily undergoes Michael-type addition by the aminopyrazole's exocyclic amino group. The subsequent cyclization proceeds with the elimination of a dialkylamine (e.g., dimethylamine), which is a volatile and stable leaving group, driving the reaction forward.[13]

  • Microwave Irradiation: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. This often results in cleaner reactions with fewer byproducts compared to conventional heating.[4][12] Solvent-free conditions are also highly effective, aligning with green chemistry principles.[12]

G cluster_workflow Workflow: Microwave Synthesis from β-Enaminones Reactants 1. Mix Reactants - 5-Aminopyrazole (0.5 mmol) - β-Enaminone (0.5 mmol) Vial 2. Place in Microwave Vial - Seal the vessel Reactants->Vial MW 3. Microwave Irradiation - Set Temp: 180 °C - Set Time: 2 min - Solvent-free Vial->MW Cooling 4. Cooling - Cool vessel to room temp. MW->Cooling Purification 5. Purification - Column Chromatography Cooling->Purification Product Pure Pyrazolo[1,5-a]pyrimidine Purification->Product G cluster_workflow Workflow: One-Pot Halogenation Reactants 1. Combine Reactants - Aminopyrazole - Enaminone - NaX (X=Cl, Br, I) - K₂S₂O₈ Solvent 2. Add Solvent - Acetonitrile Reactants->Solvent Reflux 3. Heat to Reflux - Monitor by TLC Solvent->Reflux Workup 4. Aqueous Work-up - Add H₂O - Extract with EtOAc Reflux->Workup Cyclization & Halogenation Occur Purification 5. Isolate & Purify - Dry, Concentrate - Column Chromatography Workup->Purification Product 3-Halo-Pyrazolo[1,5-a]pyrimidine Purification->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize this important synthetic transformation. The N-alkylation of 4-nitropyrazole presents unique challenges, primarily concerning yield and regioselectivity. This guide provides in-depth, experience-based insights and troubleshooting solutions to help you navigate these complexities and achieve consistent, high-quality results in your laboratory.

Reaction Overview: The N-Alkylation of 4-Nitropyrazole

The synthesis of this compound is typically achieved via the N-alkylation of 4-nitro-1H-pyrazole with an alkylating agent, most commonly chloroacetonitrile. The reaction requires a base to deprotonate the pyrazole's acidic N-H proton, forming the pyrazolate anion, which then acts as the nucleophile.

A significant challenge in this synthesis is controlling the regioselectivity. The pyrazolate anion has two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two distinct regioisomers: the desired (4-nitro-1H-pyrazol-1 -yl)acetonitrile and the undesired (4-nitro-1H-pyrazol-2 -yl)acetonitrile (which is the same molecule due to the symmetry of the starting pyrazole, but in unsymmetrical pyrazoles this is a key issue). However, the principles governing regioselectivity are crucial for broader applications.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can stem from several factors. Let's break down the primary culprits and their solutions.

  • Cause A: Incomplete Deprotonation of 4-Nitropyrazole. The pKa of the pyrazole N-H is lowered by the electron-withdrawing nitro group, but a sufficiently strong base is still required for complete conversion to the nucleophilic pyrazolate anion. If the base is too weak or used in insufficient quantity, a significant portion of the starting material will remain unreacted.

    • Solution:

      • Base Selection: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can significantly improve deprotonation and thus the reaction rate.

      • Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of the base are used to drive the equilibrium towards the pyrazolate anion.

  • Cause B: Poor Solubility of Reagents. In solid-liquid phase reactions (e.g., K₂CO₃ in acetonitrile), the low solubility of the base can limit the availability of the pyrazolate anion in the solution phase where the reaction with chloroacetonitrile occurs.

    • Solution:

      • Solvent Choice: Switch to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) which can better solvate the ionic intermediates.

      • Phase-Transfer Catalysis (PTC): This is a highly effective technique for reactions with poor solubility. A catalyst like Tetrabutylammonium Bromide (TBAB) facilitates the transfer of the pyrazolate anion from the solid phase to the organic phase.[3][4] This method often leads to dramatically higher yields and can be performed under milder conditions, sometimes even without a solvent.[3]

  • Cause C: Inadequate Reaction Time or Temperature. The reaction may simply be too slow under your current conditions, leading to incomplete conversion.

    • Solution:

      • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the 4-nitropyrazole starting material. Do not stop the reaction until the starting material is fully consumed.

      • Temperature Adjustment: Gently heating the reaction (e.g., to 50-80 °C in acetonitrile or DMF) will increase the reaction rate. However, be cautious, as excessive heat can sometimes lead to side product formation.

Troubleshooting Workflow Diagram

G start Low Yield Observed check_sm Check for unreacted starting material (TLC) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Absent check_sm->sm_absent No cause_deprotonation Incomplete Deprotonation? sm_present->cause_deprotonation cause_solubility Poor Solubility? sm_present->cause_solubility cause_time_temp Insufficient Time/Temp? sm_present->cause_time_temp cause_workup Product Loss During Workup? sm_absent->cause_workup sol_base Use stronger base (NaH) or more equivalents. cause_deprotonation->sol_base sol_ptc Add Phase-Transfer Catalyst (TBAB) or switch to DMF/DMSO. cause_solubility->sol_ptc sol_monitor Increase reaction time/temp. Monitor closely by TLC. cause_time_temp->sol_monitor sol_extraction Optimize extraction pH. Use continuous extraction. cause_workup->sol_extraction

Caption: A workflow for diagnosing and solving low yield issues.

Question 2: I'm observing significant side product formation. How can I increase the purity of my crude product?

Answer: Side product formation in pyrazole alkylation is common, often involving the formation of the incorrect regioisomer or products from reactions with the solvent or impurities.[5]

  • Cause A: Formation of the N2-Regioisomer. For unsymmetrical pyrazoles, this is the most common issue. The distribution of N1 and N2 products is governed by a combination of steric and electronic factors. While 4-nitropyrazole is symmetric, understanding these principles is key for other syntheses. Sterically bulky alkylating agents or substituents on the pyrazole ring tend to favor alkylation at the less hindered nitrogen.[1][6]

    • Solution:

      • Optimize Conditions: Lowering the reaction temperature can sometimes increase selectivity.

      • Steric Control: While not applicable for chloroacetonitrile, using a bulkier alkylating agent can direct substitution.[6] For the pyrazole itself, methods involving pre-coordination to a metal or using directing groups can offer high regioselectivity.[7]

  • Cause B: Degradation or Side Reactions. Chloroacetonitrile can be reactive, and under harsh basic conditions or high temperatures, it can degrade or polymerize.

    • Solution:

      • Use Fresh Reagents: Ensure your chloroacetonitrile is pure and not from an old, potentially hydrolyzed stock.

      • Milder Conditions: Employing phase-transfer catalysis often allows the reaction to proceed at room temperature, minimizing degradation pathways.[8]

Question 3: My product is difficult to purify. The isomers are hard to separate. What purification strategies do you recommend?

Answer: The structural similarity of N1 and N2 isomers makes their separation by chromatography challenging.

  • Strategy 1: Optimized Column Chromatography.

    • Adsorbent: Use a high-quality silica gel with a small particle size for better resolution.

    • Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane) is crucial. Start with a very low polarity and increase it slowly. Run multiple small-scale trials to find the optimal solvent system before committing to a large-scale column.

  • Strategy 2: Recrystallization.

    • This can be a highly effective method if a suitable solvent is found. The key is to exploit the slight differences in solubility and crystal lattice energy between the two isomers.

    • Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol/water, dichloromethane/hexane, ethyl acetate/heptane). Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. Seeding with a pure crystal of the desired isomer can aid in selective crystallization.

Frequently Asked Questions (FAQs)

Q: What is the optimal base and solvent combination for this synthesis? A: There is no single "best" combination, as the optimal choice depends on factors like scale, desired purity, and available resources. However, a highly effective and widely recommended system is potassium carbonate (K₂CO₃) as the base in acetonitrile , often with the addition of a phase-transfer catalyst like TBAB .[8] This system balances reactivity with operational simplicity and avoids the handling of highly reactive bases like sodium hydride.

Q: How does a phase-transfer catalyst (PTC) work in this reaction? A: In a solid-liquid system (like K₂CO₃ in acetonitrile), the pyrazolate anion is formed on the surface of the solid K₂CO₃. The PTC, typically a quaternary ammonium salt like TBAB (R₄N⁺X⁻), exchanges its anion (X⁻) for the pyrazolate anion. The resulting lipophilic ion pair [R₄N⁺][Pyrazolate⁻] is soluble in the organic solvent, allowing it to react with chloroacetonitrile. This catalytic cycle continuously transports the nucleophile into the reaction phase, dramatically accelerating the reaction.[3][4]

Q: How can I definitively confirm the structure and distinguish between the N1 and N2 isomers? A: Spectroscopic methods are essential.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the substituent. The symmetry of the molecule will also be apparent. For unsymmetrical pyrazoles, NOE (Nuclear Overhauser Effect) experiments can be used to establish through-space proximity between the protons of the acetonitrile group and the protons on the pyrazole ring, confirming the point of attachment.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product but will not distinguish between isomers as they have the same mass.

  • X-Ray Crystallography: If you can grow a suitable single crystal, this method provides unambiguous proof of the structure and connectivity.[2]

Experimental Protocols

Protocol 1: Standard N-Alkylation Procedure

This protocol describes a standard method using a common base and solvent.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1H-pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetonitrile (10 mL per mmol of pyrazole).

  • Reagent Addition: Add chloroacetonitrile (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the 4-nitropyrazole spot is no longer visible.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography.

Protocol 2: Optimized Procedure with Phase-Transfer Catalysis

This protocol offers improved yield and milder conditions.

  • Setup: To a round-bottom flask with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and acetonitrile (10 mL per mmol of pyrazole).

  • Reagent Addition: Add chloroacetonitrile (1.2 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 4-12 hours.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1. The crude product is typically cleaner, simplifying the purification process.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical results from different synthetic approaches to highlight the impact of key variables.

EntryBase (eq)SolventCatalyst (eq)Temp (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)AcetonitrileNone822465
2NaH (1.2)THFNone251280
3Cs₂CO₃ (1.5)DMFNone25888
4 K₂CO₃ (1.5) Acetonitrile TBAB (0.1) 25 10 92

Data are representative and intended for comparative purposes.

Visualization of Key Concepts

General Reaction Mechanism

This diagram illustrates the deprotonation of 4-nitropyrazole and the subsequent nucleophilic attack by the pyrazolate anion on chloroacetonitrile.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Alkylation (SN2) pyrazole 4-Nitro-1H-pyrazole anion Pyrazolate Anion (Nucleophile) pyrazole->anion + Base - HB⁺ base Base (e.g., K₂CO₃) electrophile Chloroacetonitrile (Electrophile) product This compound electrophile->product - Cl⁻ anion_2->electrophile Nucleophilic Attack

Caption: The two-step mechanism for N-alkylation of 4-nitropyrazole.

Influence of Parameters on Reaction Outcome

This diagram shows the relationships between experimental parameters and the key outcomes of the synthesis.

G cluster_params Input Parameters cluster_outcomes Reaction Outcomes Base Base Strength Yield Yield Base->Yield Strongly affects Rate Reaction Rate Base->Rate Solvent Solvent Polarity Solvent->Yield Affects solubility Solvent->Rate Temp Temperature Temp->Rate Strongly affects Purity Purity / Selectivity Temp->Purity Can decrease PTC Phase-Transfer Catalyst PTC->Yield Greatly improves PTC->Rate Greatly improves

Caption: Key parameter influences on synthesis outcomes.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. [Link][3][4]

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. [Link][9]

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. ResearchGate. [Link][8]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link][10]

  • Regioselective and Guided C-H Activation of 4-nitropyrazoles. Journal of Organic Chemistry. [Link][7]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link][1]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link][6]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link][2]

  • N-Acetonitrile Functionalized Nitropyrazoles: Precursors to Insensitive Asymmetric N-Methylene-C Linked Azoles. Chemistry – A European Journal. [Link][11]

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common side reactions in the synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific experimental problems, their root causes, and validated solutions to get your synthesis back on track.

Issue 1: Low Yield of the Desired N1-Alkylated Product and Formation of an Isomeric Impurity.

Question: My reaction is showing a low yield of (4-nitro-1H-pyrazol-1-yl)acetonitrile, and I've isolated a significant amount of an isomeric byproduct. What is happening and how can I fix it?

Answer: This is a classic case of competitive N-alkylation, a common challenge in pyrazole chemistry. The two nitrogen atoms in the 4-nitropyrazole ring have similar nucleophilicity, leading to the formation of both the desired N1- and the undesired N2-alkylated regioisomers. The regioselectivity is a delicate balance of steric and electronic factors.[1][2]

Root Cause Analysis:

  • Steric Hindrance: Alkylation typically favors the less sterically hindered nitrogen atom.[2] In the case of 4-nitropyrazole, the nitro group at C4 does not create a significant steric bias between N1 and N2.

  • Reaction Conditions: The choice of base and solvent system plays a crucial role in directing the alkylation.[1][2] Certain conditions can favor one isomer over the other.

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent, in this case, chloroacetonitrile, can influence the reaction's outcome.

Solutions & Optimization Strategies:

StrategyExperimental ProtocolExpected Outcome
Base Selection Switch to a bulkier base such as potassium tert-butoxide or a milder base like potassium carbonate (K2CO3).Increased selectivity for the N1 isomer by sterically disfavoring attack at the N2 position.
Solvent Optimization Utilize a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).These solvents can influence the dissociation of the pyrazole salt and the solvation of the cation, thereby affecting regioselectivity.
Temperature Control Run the reaction at a lower temperature (e.g., 0 °C to room temperature).Lowering the temperature can enhance the kinetic control of the reaction, often favoring the thermodynamically more stable N1 isomer.

Experimental Workflow for Optimizing Regioselectivity:

Hydrolysis_Side_Reaction cluster_main Main Reaction cluster_side Side Reaction Nitropyrazole 4-Nitropyrazole Anion Product This compound Nitropyrazole->Product + Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile_side Chloroacetonitrile Chloroacetamide 2-Chloroacetamide Chloroacetonitrile_side->Chloroacetamide + H2O, Base H2O H2O, Base

Caption: Main reaction pathway versus the hydrolysis side reaction.

Issue 3: Formation of a High Molecular Weight Impurity, Possibly a Dimer.

Question: I'm observing a significant amount of a high molecular weight byproduct that I suspect is a dimer of 4-nitropyrazole. Is this a known side reaction?

Answer: While less common than competitive N-alkylation or hydrolysis, dimerization of pyrazole derivatives can occur under certain conditions. This is often a result of self-condensation or other intermolecular reactions.

Root Cause Analysis:

  • Strongly Basic Conditions: The use of very strong bases can potentially lead to unintended deprotonation and subsequent dimerization pathways.

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy for these less favorable side reactions to occur.

  • Presence of Oxidizing Agents: Trace impurities of oxidizing agents could potentially initiate radical-based dimerization pathways.

Solutions & Optimization Strategies:

StrategyExperimental ProtocolExpected Outcome
Use of a Milder Base Employ a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) instead of stronger bases like sodium hydride (NaH).Reduces the likelihood of unwanted side reactions initiated by excessive basicity.
Strict Temperature Control Maintain the reaction temperature below room temperature.Minimizes the energy available for side reactions like dimerization.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation-related side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

A1: While several bases can be used, potassium carbonate (K2CO3) is often a good starting point. It is a mild, inexpensive, and effective base for the N-alkylation of pyrazoles. [1]For more challenging substrates or to fine-tune regioselectivity, other bases like cesium carbonate or sodium hydride can be explored, but with caution to avoid side reactions. [2] Q2: Which solvent is recommended for this reaction?

A2: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are generally preferred. [1]They effectively dissolve the pyrazole salt and the alkylating agent, facilitating the reaction. It is crucial to use anhydrous solvents to prevent the hydrolysis of chloroacetonitrile. [3][4] Q3: How can I effectively purify the final product?

A3: The purification of this compound typically involves column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from unreacted starting materials and side products. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed for further purification.

Q4: What are the key safety precautions for handling chloroacetonitrile?

A4: Chloroacetonitrile is a toxic and lachrymatory substance. [3]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

III. Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 4-Nitropyrazole

  • Chloroacetonitrile

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitropyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium salt of 4-nitropyrazole.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purification Workflow:

Purification_Workflow Start Crude Product Column Silica Gel Column Chromatography Start->Column Gradient Hexane/Ethyl Acetate Gradient Column->Gradient Fractions Collect & Analyze Fractions (TLC) Gradient->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: A typical purification workflow for the final product.

IV. References

  • PubChem. Chloroacetonitrile. National Center for Biotechnology Information. [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Growing Science. Synthesis and characterization of novel 4-(1-(4-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 -... [Link]

  • Angewandte Chemie International Edition. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • Organic Syntheses. A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Reddit. Knorr Pyrazole Synthesis advice. [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Chemistry Stack Exchange. Mechanism for basic hydrolysis of α-chloronitrile to ketone?. [Link]

  • YouTube. synthesis of pyrazoles. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchOnline@JCU. Base Hydrolysis of Coordinated Acetonitrile. [Link]

  • PubMed. N-Acetonitrile Functionalized Nitropyrazoles: Precursors to Insensitive Asymmetric N-Methylene-C Linked Azoles. [Link]

  • New Journal of Chemistry (RSC Publishing). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • ResearchGate. Chloroacetonitrile. [Link]

  • ResearchGate. Dimerization of Pyrazole in Slit Jet Expansions. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • RSC Publishing. Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. [Link]

  • ResearchGate. Nitropyrazoles (review). [Link]

  • MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]

  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

  • PubMed Central. Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. [Link]

  • ResearchGate. Purification of Acetonitrile. [Link]

  • PubMed Central. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. [Link]

  • SciSpace. Synthesis and characterization of novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-y... [Link]

  • PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. [Link]

  • ResearchGate. Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As a key intermediate in the production of antiviral agents like favipiravir, mastering its synthesis at scale is critical.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.

I. Synthesis Overview & Core Challenges

The synthesis of this compound typically involves the N-alkylation of 4-nitro-1H-pyrazole with a haloacetonitrile, most commonly chloroacetonitrile or bromoacetonitrile. While seemingly straightforward on a lab scale, scaling up this reaction introduces significant challenges related to safety, reaction control, product purity, and yield.

Typical Synthetic Route:

4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Deprotonation Deprotonation 4-Nitro-1H-pyrazole->Deprotonation Base (e.g., K2CO3, NaH) Solvent (e.g., MeCN, DMF) Pyrazolate Anion Pyrazolate Anion Deprotonation->Pyrazolate Anion N-Alkylation N-Alkylation Pyrazolate Anion->N-Alkylation X-CH2CN (X = Cl, Br) This compound This compound N-Alkylation->this compound cluster_0 Reaction Optimization cluster_1 Troubleshooting Start Start Select Base and Solvent Select Base and Solvent Optimize Stoichiometry Optimize Stoichiometry Select Base and Solvent->Optimize Stoichiometry Control Temperature and Time Control Temperature and Time Optimize Stoichiometry->Control Temperature and Time Monitor Conversion (TLC/LC-MS) Monitor Conversion (TLC/LC-MS) Control Temperature and Time->Monitor Conversion (TLC/LC-MS) Work-up and Isolation Work-up and Isolation Monitor Conversion (TLC/LC-MS)->Work-up and Isolation Low Yield? Low Yield? Work-up and Isolation->Low Yield? Impure Product? Impure Product? Low Yield?->Impure Product? No Adjust Base/Solvent Adjust Base/Solvent Low Yield?->Adjust Base/Solvent Yes Safety Concerns? Safety Concerns? Impure Product?->Safety Concerns? No Optimize Purification Optimize Purification Impure Product?->Optimize Purification Yes Review Safety Protocols Review Safety Protocols Safety Concerns?->Review Safety Protocols Yes Scale-up Successful Scale-up Successful Safety Concerns?->Scale-up Successful No Adjust Base/Solvent->Select Base and Solvent Optimize Purification->Work-up and Isolation Review Safety Protocols->Start cluster_0 Aqueous Phase cluster_1 Organic Phase Pyrazolate Anion (Pz-) Pyrazolate Anion (Pz-) Q+Pz- Q+Pz- Pyrazolate Anion (Pz-)->Q+Pz- Q+X- K+ K+ K2CO3 K2CO3 K2CO3->Pyrazolate Anion (Pz-) Deprotonation Product Product Q+Pz-->Product Alkylation Q+X- Q+X- Q+X-->Pyrazolate Anion (Pz-) X-CH2CN X-CH2CN X-CH2CN->Product

Sources

Technical Support Center: Controlling Regioselectivity in the Alkylation of 4-Nitropyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective alkylation of 4-nitropyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this critical synthetic transformation. The inherent challenge in the alkylation of unsymmetrical pyrazoles lies in controlling the reaction to favor either the N1 or N2 position, a crucial aspect for the synthesis of specific, biologically active compounds.[1][2] This document will equip you with the knowledge to navigate the nuances of this reaction and achieve your desired regiochemical outcome.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of 4-nitropyrazole. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.

Issue 1: Poor or No Regioselectivity (Mixture of N1 and N2 Isomers)

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows two or more product peaks corresponding to the N1 and N2 alkylated isomers in a nearly 1:1 ratio or an undesired ratio.

  • Difficulty in separating the regioisomers by standard purification techniques (e.g., column chromatography).[2]

Root Cause Analysis and Solutions:

The regioselectivity of pyrazole alkylation is a delicate balance of steric and electronic factors, as well as reaction conditions.[1][2] The similar electronic properties of the two nitrogen atoms in the pyrazole ring often lead to a mixture of regioisomers.[2]

Diagnostic Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions:

  • Steric Control: Alkylation generally favors the less sterically hindered nitrogen atom.[2][3]

    • To favor N1-alkylation: While the 4-nitro group doesn't directly create steric hindrance at N1 or N2, the choice of alkylating agent is critical. Using a sterically demanding alkylating agent can favor substitution at the more accessible nitrogen. For instance, α-halomethylsilanes have been used to achieve high N1 selectivity.[4]

    • To favor N2-alkylation: This is often more challenging and may require specific catalytic or directing group strategies.

  • Reaction Conditions: The choice of base and solvent can significantly influence the regiochemical outcome.[1][2]

    • Base: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like THF often favor N1-alkylation.[2] In contrast, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents like DMF or acetonitrile can sometimes lead to different selectivities.

    • Solvent: The solvent can affect the dissociation of the pyrazolate anion and the solvation of the cation, which in turn influences the site of alkylation. Experiment with a range of solvents from non-polar (e.g., THF, dioxane) to polar aprotic (e.g., DMF, acetonitrile, DMSO).[2]

  • Mitsunobu Reaction: For the introduction of primary and secondary alkyl groups, the Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP)) with the corresponding alcohol has been shown to be highly regioselective for the N1 position of 4-nitropyrazole.[5]

Issue 2: Low Reaction Yield

Symptoms:

  • Low recovery of the desired alkylated product after purification.

  • Presence of significant amounts of unreacted 4-nitropyrazole starting material.

  • Formation of multiple unidentified side products.

Root Cause Analysis and Solutions:

Low yields can stem from incomplete reaction, decomposition of starting materials or products, or competing side reactions.

Diagnostic Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Reaction Completion: Monitor the reaction progress using TLC or LC-MS to determine if the reaction has gone to completion. If starting material remains, consider increasing the reaction time or temperature.

  • Reagent Quality:

    • Base: Ensure the base is active. For example, NaH can become deactivated upon exposure to air and moisture. Use freshly opened or properly stored base.

    • Solvent: Use anhydrous solvents, as water can quench the base and hydrolyze the alkylating agent.

    • Alkylating Agent: Verify the purity and stability of the alkylating agent.

  • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the alkylating agent and base may be necessary to drive the reaction to completion.

  • Inert Atmosphere: Reactions involving strong bases like NaH should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

Issue 3: Difficulty in Product Characterization and Isomer Assignment

Symptoms:

  • Ambiguous NMR spectra, making it difficult to definitively assign the structure as the N1 or N2 isomer.

  • Co-elution of isomers during chromatographic purification.

Root Cause Analysis and Solutions:

The structural similarity of N1 and N2 isomers can make their differentiation challenging.

Detailed Solutions:

  • Advanced NMR Techniques:

    • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable for unambiguous structural assignment.[6][7] For example, a NOESY experiment can show spatial proximity between the protons of the alkyl group and the proton at the C5 position of the pyrazole ring, which would be indicative of the N1 isomer.

  • X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides the most definitive structural proof.

  • Alternative Synthesis: Synthesizing one of the isomers through a known regioselective method can provide an authentic standard for comparison (e.g., using the Mitsunobu reaction for the N1 isomer).[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle governing N1 vs. N2 alkylation in pyrazoles?

A1: The regioselectivity is a result of a complex interplay between several factors:

  • Tautomerism and the Pyrazolate Anion: Pyrazole exists in tautomeric forms. Deprotonation with a base generates a pyrazolate anion where the negative charge is delocalized over both nitrogen atoms.[1]

  • Steric Effects: As mentioned in the troubleshooting guide, the alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][3]

  • Electronic Effects: The electron-withdrawing nitro group at the C4 position influences the electron density at both N1 and N2, affecting their nucleophilicity.

  • Counter-ion Effect: The nature of the cation from the base can influence the site of alkylation. Smaller, harder cations (like Li+) may coordinate more tightly with the more electronegative nitrogen, while larger, softer cations (like Cs+) may allow for attack at the other nitrogen.[1]

Q2: Which reaction conditions generally favor N1-alkylation of 4-nitropyrazole?

A2: To favor the N1 position, the following strategies have proven effective:

  • Mitsunobu Reaction: This is a reliable method for obtaining N1-alkylated 4-nitropyrazoles from primary and secondary alcohols.[5]

  • Strong Base in Non-polar Solvents: Using a strong, non-coordinating base like NaH in a solvent like THF or DME often directs alkylation to the N1 position.[1][2]

  • Bulky Alkylating Agents: Employing sterically hindered alkylating agents can enhance selectivity for the less hindered N1 position.[4]

Q3: Are there methods that selectively yield the N2-alkylated isomer?

A3: Achieving high selectivity for the N2 position is generally more challenging. However, some approaches include:

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, has been reported to direct alkylation towards the N2 position in some pyrazole systems.[2]

  • Solvent and Base Manipulation: In some cases, using a combination of a weaker base (e.g., K2CO3, Cs2CO3) and a polar aprotic solvent (e.g., DMF, MeCN) can favor the N2 isomer, although this is highly substrate-dependent.

Q4: How can I effectively separate the N1 and N2 regioisomers?

A4: If a mixture of isomers is obtained, separation can often be achieved by:

  • Column Chromatography: Careful optimization of the solvent system (e.g., using a gradient of ethyl acetate in hexanes) can often resolve the two isomers on silica gel.[6]

  • Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent system, recrystallization can be an effective purification method.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Experimental Protocols

Protocol 1: N1-Selective Alkylation via Mitsunobu Reaction

This protocol is adapted from a known procedure for the N1-alkylation of 4-nitropyrazole.[5]

Materials:

  • 4-Nitropyrazole

  • Primary or secondary alcohol (1.1 eq.)

  • Triphenylphosphine (TPP) (1.2 eq.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 4-nitropyrazole, the alcohol, and TPP in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the N1-alkylated 4-nitropyrazole.

Protocol 2: General Alkylation with an Alkyl Halide

This protocol provides a general starting point that can be optimized for either N1 or N2 selectivity by varying the base and solvent.

Materials:

  • 4-Nitropyrazole

  • Alkyl halide (1.1 eq.)

  • Base (e.g., NaH, K2CO3, Cs2CO3) (1.2 eq.)

  • Anhydrous solvent (e.g., THF, DMF, MeCN)

Procedure:

  • To a suspension of the base in the anhydrous solvent under an inert atmosphere, add a solution of 4-nitropyrazole in the same solvent.

  • Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Table 1: Summary of Conditions Influencing Regioselectivity

ConditionTo Favor N1-AlkylationTo Favor N2-Alkylation (Generally)Reference
Base NaHK2CO3, Cs2CO3[1][2]
Solvent THF, Dioxane (less polar)DMF, MeCN, DMSO (polar aprotic)[2][8]
Alkylating Agent Sterically bulky reagents (e.g., α-halomethylsilanes)Less sterically demanding reagents[2][4]
Specialized Method Mitsunobu Reaction (with alcohols)Lewis acid catalysis (substrate dependent)[2][5]

References

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available from: [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available from: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. CoLab. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH. Available from: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available from: [Link]

  • Regioselective and Guided C-H Activation of 4-nitropyrazoles. PubMed. Available from: [Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available from: [Link]

  • Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. Available from: [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. Available from: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available from: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available from: [Link]

  • 4-nitropyrazoles. Google Patents.
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available from: [Link]

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available from: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available from: [Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. Available from: [Link]

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Technical Support Center: Purification of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (4-nitro-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges of this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

I. Understanding the Molecule: Key Purification Considerations

This compound is a small molecule featuring a nitro-substituted pyrazole ring and an acetonitrile functional group. This combination of functionalities presents a unique set of purification challenges:

  • Polarity: The nitro group and the pyrazole ring system contribute to the molecule's polarity, influencing its solubility in various organic solvents.

  • Potential for Impurities: Synthesis of substituted pyrazoles can sometimes result in regioisomeric impurities, which may have very similar polarities to the desired product, making separation difficult.[1]

  • Thermal Stability: The presence of a nitro group suggests that the molecule may have limited thermal stability, a critical consideration for purification techniques involving heat.[2][3]

  • Crystallinity: The relatively planar structure of the pyrazole ring may facilitate crystallization, a powerful purification technique for this class of compounds.[4]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue and won't solidify. What are my next steps?

Answer: An oily crude product often indicates the presence of significant impurities that are inhibiting crystallization.

  • Initial Cleanup: Before attempting crystallization, it's advisable to perform a preliminary purification step. A simple filtration through a plug of silica gel can remove baseline impurities. Elute with a solvent system of moderate polarity, such as a mixture of ethyl acetate and hexanes.

  • Solvent Extraction: If you have an idea of the potential impurities (e.g., unreacted starting materials), a liquid-liquid extraction can be effective. For instance, if acidic or basic impurities are possible, washing an ethyl acetate solution of your crude product with a mild aqueous base (like sodium bicarbonate) or acid (like dilute HCl) respectively, can be beneficial.[5]

  • Consider Chromatography: If the oil persists after these steps, direct purification by column chromatography is your most reliable option.

Question 2: I'm seeing multiple spots on my TLC, and they are very close together. How can I improve the separation?

Answer: Poor separation on TLC (Thin Layer Chromatography) is a common issue, especially with isomeric impurities.[1]

  • Optimize Your TLC Solvent System:

    • Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Even small changes in the ratio can significantly impact separation.

    • Solvent System Composition: Try different solvent systems altogether. For nitroaromatic compounds, systems containing toluene or diethyl ether can sometimes provide different selectivity compared to standard ethyl acetate/hexanes.

  • Column Chromatography Strategy:

    • Silica Gel: Standard silica gel is the first choice for most purifications.

    • Shallow Gradient: When you move to column chromatography, use a shallow gradient of your optimized TLC solvent system. This will give the best chance of separating closely eluting compounds.

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic and nitro-containing compounds due to π-π interactions.[6]

Question 3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the impure compound.

  • Slower Cooling: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature, and then transfer it to a cold bath (ice water or refrigerator).[4]

  • Reduce Initial Solvent Volume: You may be using too much solvent. A more concentrated solution is more likely to crystallize.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4] If a single solvent doesn't work, try a two-solvent system (an anti-solvent system). Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Question 4: My purified product looks clean by TLC, but the NMR spectrum shows small, persistent impurity peaks. What are they and how do I remove them?

Answer: These are likely impurities that have a very similar Rf value to your product in the TLC solvent system you used.

  • Re-purification with a Different Method: If you initially purified by column chromatography, a subsequent recrystallization is often very effective at removing minor, structurally similar impurities. The rigid lattice structure of a crystal is excellent at excluding molecules that don't fit perfectly.

  • HPLC Purification: For very challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: Based on the polarity of the molecule, a good starting point for column chromatography on silica gel would be a mixture of ethyl acetate and hexanes , starting with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increasing the polarity.

Q2: How can I best assess the purity of my final product?

A2: A combination of techniques is always recommended:

  • TLC: In at least two different solvent systems to ensure no co-eluting impurities.

  • ¹H NMR: To confirm the structure and look for any unidentifiable peaks.

  • HPLC: To obtain a quantitative measure of purity (e.g., >95%). A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water is a standard approach.[7][8][9]

  • Melting Point: A sharp melting point range is a good indicator of high purity. The melting point of the parent compound, 4-nitro-1H-pyrazole, is 160-164 °C. The acetonitrile derivative will have a different melting point, but a narrow range is key.

Q3: Are there any stability concerns I should be aware of during purification?

A3: Yes, nitro-containing compounds can be thermally sensitive.[2][3] It is advisable to avoid prolonged heating during recrystallization. When concentrating your product on a rotary evaporator, use a moderate water bath temperature (e.g., 30-40 °C) and do not leave the dry solid on the evaporator for an extended period after the solvent has been removed.

IV. Experimental Protocols and Data

Protocol 1: General Recrystallization Procedure
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room and elevated temperatures.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen recrystallization solvent in portions while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Table 1: Illustrative Solvent Screening for Recrystallization
Solvent SystemSolubility at 25 °CSolubility at 70 °CSuitability for Cooling Recrystallization
EthanolLowHighGood potential
IsopropanolLowHighGood potential
Ethyl AcetateModerateHighMay require an anti-solvent
TolueneLowModeratePotential, but may have lower recovery
HexanesInsolubleInsolubleGood as an anti-solvent

Note: This data is illustrative and based on the properties of similar nitro-pyrazole compounds.[4] Experimental verification is essential.

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Pack a glass column with silica gel using a slurry of the starting eluent (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., from 5% to 50% ethyl acetate in hexanes) over the course of the separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualization of Purification Workflow

Diagram 1: Decision Tree for Purification Strategy

Purification_Workflow Crude Crude Product (this compound) TLC Analyze by TLC Crude->TLC SingleSpot Single Major Spot? TLC->SingleSpot Recrystallize Attempt Recrystallization SingleSpot->Recrystallize Yes MultipleSpots Multiple Spots SingleSpot->MultipleSpots No Pure Pure Product Recrystallize->Pure Column Column Chromatography MultipleSpots->Column AnalyzeFractions Analyze Fractions by TLC Column->AnalyzeFractions Combine Combine Pure Fractions & Concentrate AnalyzeFractions->Combine Pure Fractions Identified Combine->Pure

Caption: A decision-making workflow for the purification of this compound.

VI. References

  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. Retrieved from

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from

  • National Institutes of Health (NIH). (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). Retrieved from

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Nitro-1H-pyrazole 97 2075-46-9. Retrieved from

  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from

  • PubMed. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Retrieved from

  • BenchChem. (n.d.). resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product. Retrieved from

Sources

Technical Support Center: Identifying and Mitigating Byproducts in 4-Nitropyrazole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and validated protocols for one of the most common challenges in the derivatization of 4-nitropyrazole: controlling the formation of byproducts during N-alkylation reactions. As professionals in drug discovery and development, achieving high purity and predictable outcomes is paramount. This document is structured to address the specific, practical issues encountered in the lab, moving beyond simple procedural outlines to explain the underlying chemical principles governing your reaction's success.

Frequently Asked Questions (FAQs)

Q1: I performed an alkylation on 4-nitropyrazole and my NMR shows two distinct products with the same mass. What is the most likely byproduct?

The most common byproduct in the alkylation of an unsymmetrically substituted pyrazole like 4-nitropyrazole is its N-alkylated regioisomer.[1] The pyrazole core has two nitrogen atoms, conventionally labeled N1 and N2. Alkylation can occur at either nitrogen, leading to a mixture of 1-alkyl-4-nitropyrazole and 1-alkyl-5-nitropyrazole (which, due to tautomerism, is equivalent to the 2-alkyl product). These two products are structural isomers with identical mass but different chemical and physical properties, often making them difficult to separate.

Q2: Why does a mixture of N1 and N2 isomers form so readily?

The formation of two regioisomers is a direct consequence of the inherent chemical nature of the pyrazole ring, specifically a phenomenon known as annular tautomerism . The acidic N-H proton is not fixed to one nitrogen atom but can rapidly move between the N1 and N2 positions.[2] This creates an equilibrium of two tautomeric forms.

When a base is introduced, it deprotonates the pyrazole to form a pyrazolate anion. The negative charge is delocalized across the N1-C5-N2 system. Both nitrogen atoms therefore possess nucleophilic character and can attack the alkylating agent, leading to the two possible products.[1]

Q3: What are the critical factors that control the N1 vs. N2 alkylation outcome?

The ratio of N1 to N2 products is not random; it is a delicate balance of several interacting factors. Mastering these variables is key to directing the reaction toward your desired isomer.

  • Steric Hindrance: This is often the most intuitive factor. The alkylating agent will preferentially attack the nitrogen atom that is less sterically crowded.[3] In the case of 4-nitropyrazole, the local environments of N1 and N2 are similar, but if you have a substituent at the C3 or C5 position, the alkylating group will favor the nitrogen furthest from the bulkier substituent. Likewise, a very bulky alkylating agent (e.g., one with a tertiary carbon) will be more sensitive to subtle steric differences.[4]

  • Reaction Conditions (Base, Counter-ion, and Solvent): The choice of base and solvent can dramatically influence the regiochemical outcome.[1][3]

    • Base/Counter-ion: A common strategy involves using sodium hydride (NaH) in a non-polar aprotic solvent like THF, which often favors N1 alkylation.[5] In contrast, using bases with larger, "softer" cations like cesium carbonate (Cs₂CO₃) can sometimes favor the N2 position. The cation can coordinate to the pyrazolate anion and influence which nitrogen is more available for reaction.

    • Solvent: Polar aprotic solvents like DMF or acetonitrile can solvate the cation more effectively, leading to a "freer" pyrazolate anion and potentially different selectivity compared to less polar solvents like THF.[5]

  • Catalysis: Specific catalysts can be employed to direct alkylation. For instance, magnesium-based Lewis acids have been shown to effectively catalyze alkylation to favor the N2 position.[6]

  • Thermodynamic vs. Kinetic Control: In some cases, one isomer may be formed faster (kinetic product) while the other is more stable (thermodynamic product). If the reaction is reversible or allows for isomer equilibration, running the reaction at a higher temperature for a longer duration might favor the thermodynamic product.[5]

Q4: Are there other byproducts I should be aware of besides regioisomers?

While regioisomers are the primary concern, other side reactions can occur, typically at lower levels:

  • Over-alkylation: The N-alkylated pyrazole product is still nucleophilic and can react with a second molecule of the alkylating agent. This forms a positively charged quaternary pyrazolium salt. This is more likely if an excess of a highly reactive alkylating agent is used.[7]

  • C-Alkylation: Direct alkylation at a carbon atom of the ring is rare but not impossible under certain conditions, particularly with highly activated pyrazoles or very reactive electrophiles.

  • Solvent/Base Reactions: Some solvents, like DMF, can decompose in the presence of strong bases at elevated temperatures, leading to impurities.

Q5: How can I definitively identify which isomer is N1 and which is N2?

Unambiguous structural assignment is critical. While separation by column chromatography followed by individual characterization is standard, several analytical techniques are indispensable for identifying isomers, even in a mixture.

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The chemical shifts of the ring protons (C3-H and C5-H) will be different for each isomer.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the definitive experiment. For the N1-alkylated isomer, a through-space correlation (NOE) will be observed between the protons of the alkyl group and the C5-H of the pyrazole ring. This correlation will be absent in the N2 isomer.[8]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It can be used to confirm connectivity. For example, the protons of the alkyl group on N1 will show a correlation to both the C5 and N1 atoms.[8]

  • Chromatography (GC/LC): Gas or Liquid Chromatography can separate the isomers, allowing for quantification of the isomeric ratio (IR). The difference in polarity between the N1 and N2 isomers is often sufficient for baseline separation.[9]

Troubleshooting Guide: Optimizing Regioselectivity

Issue Observed Potential Root Cause Suggested Solutions & Actions
Poor Regioselectivity (~1:1 mixture of N1/N2 isomers)Reaction conditions are not optimized to favor one kinetic or thermodynamic pathway.1. Change the Base/Solvent System: Switch from K₂CO₃/DMF to NaH/THF to favor the N1 isomer.[5] Consider Cs₂CO₃ for the N2 isomer. 2. Introduce a Catalyst: For N2 selectivity, screen Lewis acid catalysts like MgBr₂.[6] 3. Vary Temperature: Lowering the temperature may favor the kinetic product, while increasing it might allow equilibration to the thermodynamic product.
Low or No Yield 1. Insufficiently reactive alkylating agent. 2. Base is not strong enough or is insoluble. 3. Reaction temperature is too low.1. Switch to a more reactive electrophile (e.g., alkyl iodide > bromide > chloride).[7] 2. Use a stronger base like NaH or ensure vigorous stirring for heterogeneous bases like K₂CO₃. 3. Incrementally increase the reaction temperature, monitoring for byproduct formation.
Presence of Quaternary Salt Byproduct 1. Excess alkylating agent used. 2. Reaction run for too long at high temperature.1. Use a strict 1.0-1.1 equivalent of the alkylating agent. 2. Add the alkylating agent slowly to the deprotonated pyrazole solution to avoid localized high concentrations. 3. Monitor the reaction by TLC/LC-MS and stop it upon consumption of the starting material.
Difficult Separation of Isomers Isomers have very similar polarity.1. Screen multiple eluent systems for flash chromatography (e.g., Hexanes/EtOAc, DCM/Methanol). 2. Consider preparative HPLC for high-purity separation of valuable materials. 3. If possible, one isomer may be selectively crystallized from the mixture.[10][11]

Key Experimental Protocols

Protocol 1: N1-Selective Alkylation of 4-Nitropyrazole

This protocol is optimized to favor the formation of the 1-alkyl-4-nitropyrazole isomer, a common objective in medicinal chemistry.

Materials:

  • 4-Nitropyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitropyrazole (1.0 eq).

  • Add anhydrous THF to create a ~0.2 M solution.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may remain a slurry.

  • Slowly add the alkyl halide (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired N1-isomer from any minor N2-isomer.

Protocol 2: Analytical Characterization by 2D NOESY NMR

This protocol outlines the definitive method for assigning the N1 and N2 regioisomers.

  • Prepare a clean, dry NMR tube with ~5-10 mg of the purified isomer (or the crude mixture) dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire standard ¹H and ¹³C spectra to confirm the presence of the pyrazole and alkyl groups.

  • Set up and run a 2D NOESY experiment. Ensure the mixing time (d8) is appropriately set (typically 0.5-1.0 seconds) to observe key correlations.

  • Process the 2D spectrum.

  • Analysis:

    • Identify the cross-peak corresponding to the C5-H proton of the pyrazole ring.

    • Identify the cross-peak(s) for the protons on the carbon directly attached to the ring nitrogen (e.g., the -CH₂- or -CH₃ group).

workflow Start Alkylation Reaction Performed Analyze Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) Start->Analyze CheckPurity Is Regioisomeric Ratio >95:5? Analyze->CheckPurity Purify Purify via Column Chromatography or Crystallization CheckPurity->Purify Yes Troubleshoot Troubleshooting Required CheckPurity->Troubleshoot No Done Product Isolated Purify->Done ChangeBase Option 1: Change Base/Solvent (e.g., NaH/THF) Troubleshoot->ChangeBase ChangeTemp Option 2: Modify Temperature Troubleshoot->ChangeTemp AddCatalyst Option 3: Add Regioselective Catalyst (e.g., MgBr₂) Troubleshoot->AddCatalyst ReRun Re-run Optimized Reaction ChangeBase->ReRun ChangeTemp->ReRun AddCatalyst->ReRun ReRun->Analyze

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – An Asian Journal. Available at: [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Available at: [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Angewandte Chemie International Edition. Available at: [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of Nitropyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nitropyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the stability of this important class of molecules. Nitropyrazoles are versatile scaffolds in medicinal chemistry and materials science, but their inherent electronic nature can present stability challenges. This resource offers a compilation of troubleshooting guides and frequently asked questions to navigate these issues effectively in your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, purification, analysis, and storage of nitropyrazole compounds. Each issue is presented with probable causes and actionable solutions, grounded in established chemical principles.

Issue 1: Unexpected Degradation During Synthesis or Workup

You observe significant loss of your target nitropyrazole compound or the appearance of multiple unidentified impurities by TLC or LC-MS analysis immediately following synthesis or during the workup procedure.

Question: My reaction to synthesize a nitropyrazole derivative shows a clean conversion by TLC, but after workup and purification, the yield is very low and I see multiple new spots. What could be happening?

Answer:

This common issue often points to instability of the nitropyrazole product under the conditions of workup or purification. The electron-withdrawing nature of the nitro group can render the pyrazole ring susceptible to nucleophilic attack or rearrangement, especially under basic or heated conditions.

Probable Causes & Solutions:

  • Hydrolytic Instability during Aqueous Workup: Many nitropyrazoles, particularly those with leaving groups or strained conformations, can be sensitive to hydrolysis. The presence of water, especially at non-neutral pH, can lead to ring-opening or substitution reactions. Some pyrazole esters, for instance, have been shown to degrade rapidly in buffer at pH 8.[1]

    • Solution:

      • Minimize Contact with Water: If possible, use a non-aqueous workup. Dry the organic phase thoroughly with agents like MgSO₄ or Na₂SO₄ before solvent removal.

      • Control pH: If an aqueous wash is necessary, use buffered solutions at a slightly acidic to neutral pH (e.g., pH 4-6). Avoid basic washes with solutions like sodium bicarbonate or carbonate if your compound is base-labile.

      • Temperature Control: Perform all workup steps at reduced temperatures (0-5 °C) to slow down potential degradation reactions.

  • Degradation on Silica Gel: The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.

    • Solution:

      • Neutralized Silica: Deactivate the silica gel by treating it with a suitable amine, such as triethylamine (typically 1-2% in the eluent), before performing column chromatography.

      • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil. Reverse-phase chromatography on C18-functionalized silica is also a milder alternative.

      • Rapid Purification: Do not let the compound sit on the column for extended periods. Perform flash chromatography as quickly as possible.

  • Thermal Instability: Many nitropyrazoles, especially poly-nitro derivatives, have limited thermal stability.[2][3] Heating during solvent evaporation can lead to decomposition.

    • Solution: Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at or below 30-40 °C). For very sensitive compounds, consider freeze-drying (lyophilization) if the solvent system is appropriate.

Question: I am attempting a nucleophilic substitution on a nitropyrazole, but I am getting unexpected side products. What are some common unexpected reactions?

Answer:

The regiochemistry and outcome of reactions on the nitropyrazole ring can be complex and sometimes counterintuitive.

Probable Causes & Solutions:

  • Unexpected Regioselectivity: The position of the nitro group and other substituents dramatically influences which positions on the pyrazole ring are most electrophilic. Nucleophilic attack may not occur at the expected position.

    • Solution: Carefully review literature on the reactivity of similarly substituted pyrazoles. Computational modeling (DFT calculations) can also provide insights into the most likely sites of nucleophilic attack.[4]

  • Ring-Opening/Rearrangement: Strong nucleophiles or harsh reaction conditions can lead to cleavage of the pyrazole ring or complex rearrangements. For example, some reactions can proceed through unexpected intermediates like pyrazole nitrenes, leading to formal C-H activation products instead of simple substitution.[5]

    • Solution: Screen milder reaction conditions, including lower temperatures, less nucleophilic reagents, and alternative solvents. In some cases, protecting groups on the pyrazole nitrogen may be necessary to temper reactivity.

  • Isomerization: During synthesis, particularly in nitration reactions, isomerization can occur. For instance, N-nitropyrazoles can thermally rearrange to C-nitropyrazoles.[6]

    • Solution: Tightly control reaction temperatures and consider alternative nitrating agents that may offer better regioselectivity.

Issue 2: Poor Stability in Solution (Aqueous and Organic Solvents)

Your purified nitropyrazole compound shows signs of degradation when dissolved in solution for assays, analysis, or formulation development.

Question: My nitropyrazole compound appears to be degrading in the HPLC mobile phase, leading to shouldered or new peaks during the analysis. How can I address this?

Answer:

On-column or in-vial degradation is a significant challenge in the analytical characterization of nitropyrazoles. The composition of the mobile phase, including its pH and the presence of additives, is a critical factor.

Probable Causes & Solutions:

  • pH of the Mobile Phase: The stability of nitropyrazoles can be highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation pathways. For example, some compounds show greater stability in slightly acidic conditions (pH 1.0-4.0) and are highly unstable at alkaline pH.[7][8]

    • Solution:

      • Conduct a pH-Rate Profile Study: Systematically evaluate the stability of your compound in buffered solutions across a range of pH values (e.g., pH 2, 4, 7.4, 9) to identify the pH of maximum stability.

      • Buffer the Mobile Phase: Use a buffer system in your HPLC mobile phase that maintains the pH within the optimal stability range for your compound.

      • Minimize Analysis Time: Use shorter analytical columns and faster flow rates (where appropriate for the separation) to reduce the residence time of the compound on the column.

  • Solvent-Induced Degradation: Certain organic solvents, particularly protic solvents like methanol, can participate in degradation reactions, especially under prolonged exposure.

    • Solution: If you suspect solvent-mediated degradation, try preparing samples in a stronger, aprotic solvent like acetonitrile or DMSO immediately before injection. Dissolving the sample in the initial mobile phase composition is generally recommended to ensure good peak shape.

  • Photodegradation in the Autosampler: If your autosampler is not shielded from light, photosensitive compounds can degrade while waiting for injection.

    • Solution: Use amber or UV-protected autosampler vials. If possible, turn off the lights in the vicinity of the HPLC system or cover the autosampler.

Question: I'm developing a formulation for a nitropyrazole-based API, and it shows poor stability in aqueous media. What are some strategies to improve its stability?

Answer:

Improving the aqueous stability of a nitropyrazole API is a key challenge in drug development. Several formulation strategies can be employed to protect the molecule from degradation.

Probable Causes & Solutions:

  • Hydrolysis: As previously mentioned, hydrolysis is a primary degradation pathway in aqueous environments.

    • Solution:

      • Formulate at the pH of Maximum Stability: Based on a pH-rate profile study, formulate the drug product using a buffer system that maintains the optimal pH.

      • Reduce Water Activity: For solid dosage forms, select excipients with low hygroscopicity to minimize the amount of available water. For liquid formulations, consider co-solvents to reduce the overall water activity.

      • Lyophilization: For parenteral formulations of highly unstable compounds, lyophilization (freeze-drying) to create a powder for reconstitution can be an effective strategy.

  • Oxidation: The electron-deficient nature of the nitropyrazole ring can make some derivatives susceptible to oxidation.

    • Solution: Include antioxidants (e.g., ascorbic acid, sodium metabisulfite) in the formulation. Packaging the final product under an inert atmosphere (e.g., nitrogen) can also prevent oxidative degradation.

  • Photodegradation: Exposure to light can be a significant cause of degradation for many APIs. The photolysis of pyrazole-containing compounds can involve complex pathways, including ring cleavage and oxidation.

    • Solution:

      • Use of Light-Blocking Excipients: For solid dosage forms, opacifying agents like titanium dioxide can be included in tablet coatings.

      • Protective Packaging: Package the drug product in amber bottles, blister packs with opaque backing, or other light-blocking materials.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the intrinsic stability of a nitropyrazole compound?

The intrinsic stability of a nitropyrazole is governed by its molecular structure. Key factors include:

  • Number and Position of Nitro Groups: Increasing the number of nitro groups generally decreases thermal stability.[1] The proximity of nitro groups to each other can induce ring strain and create "hot spots" for decomposition.

  • Nature of Substituents: Electron-donating groups (e.g., amino, methyl) can sometimes stabilize the ring, while other functional groups can introduce new degradation pathways. For instance, alkyl chains can influence the melting point and thermal behavior.

  • Intramolecular Hydrogen Bonding: The presence of functional groups that can form intramolecular hydrogen bonds with the nitro groups or pyrazole nitrogens can significantly enhance thermal stability.[9]

Q2: How can I improve the long-term storage stability of my solid nitropyrazole compound?

For optimal long-term stability of solid nitropyrazole compounds, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against oxidation and moisture.

  • Light: Keep the compound in amber glass vials or other containers that protect it from light.

  • Moisture: Ensure the container is tightly sealed to prevent the ingress of moisture. Storing in a desiccator is also advisable.

Q3: What is co-crystallization, and how can it improve the stability of nitropyrazoles?

Co-crystallization is a technique where an active pharmaceutical ingredient (API) and a benign co-former are combined in a specific stoichiometric ratio to form a new crystalline solid. This can improve stability in several ways:

  • Blocking Unstable Functional Groups: The co-former can form strong intermolecular interactions (like hydrogen bonds) with the parts of the nitropyrazole molecule that are most susceptible to degradation, effectively shielding them.

  • Creating a More Stable Crystal Lattice: The new crystal structure can be thermodynamically more stable, with a higher melting point and greater resistance to chemical degradation.

  • Reducing Hygroscopicity: By satisfying the hydrogen bonding potential of the API with the co-former, the tendency of the compound to absorb atmospheric moisture can be significantly reduced.

Q4: I am observing peak tailing in my HPLC analysis of a nitropyrazole compound. What are the likely causes?

Peak tailing for nitropyrazole compounds in reverse-phase HPLC can often be attributed to:

  • Secondary Interactions with Silica: If your compound has basic functionalities (like an amino group), it can interact with residual acidic silanol groups on the surface of the silica-based stationary phase.

    • Solution: Use a mobile phase with a low pH (e.g., 2.5-3.5 using formic acid or TFA) to protonate the basic analyte and suppress silanol interactions. Alternatively, use a high-purity, end-capped column or a column with a polar-embedded phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[10]

  • Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause poor peak shape.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study for a Nitropyrazole API

This protocol outlines a typical forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.

Objective: To assess the stability of a nitropyrazole compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the nitropyrazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis. Note: Base-catalyzed degradation is often much faster.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze aliquots at specified time points.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Also, heat a solution of the compound (in the chosen analytical solvent) at 60 °C for 24 hours.

    • Analyze the samples by dissolving the solid or diluting the solution.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration.

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples by a suitable HPLC-UV method. An HPLC-MS method is highly recommended to identify the mass of the degradation products. The method is considered "stability-indicating" if all major degradation products are resolved from the parent peak and from each other.

Visualization: Key Factors in Nitropyrazole Stability

The following diagram illustrates the interconnected factors that must be considered when addressing the stability of nitropyrazole compounds.

StabilityFactors Key Factors Influencing Nitropyrazole Stability cluster_intrinsic Intrinsic Molecular Properties cluster_environmental Environmental Stressors cluster_solutions Stabilization Strategies NitroGroups Number & Position of Nitro Groups Stability Nitropyrazole Stability NitroGroups->Stability Substituents Electronic Effects of Substituents Substituents->Stability IntraHbond Intramolecular H-Bonding IntraHbond->Stability pH pH / Acidity / Basicity pH->Stability Temperature Heat Temperature->Stability Light Light (Photons) Light->Stability Oxygen Oxygen / Oxidants Oxygen->Stability Moisture Moisture / Water Moisture->Stability StructuralMod Structural Modification SaltCoCrystal Salt / Co-crystal Formation Formulation Formulation Design (Excipients, pH Control) Packaging Protective Packaging Stability->StructuralMod Stability->SaltCoCrystal Stability->Formulation Stability->Packaging

Caption: Interplay of intrinsic, environmental, and strategic factors in nitropyrazole stability.

References

  • Review on synthesis of nitropyrazoles. (2025). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). National Institutes of Health. [Link]

  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile | Organic Chemistry. (2025). ChemRxiv. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). MDPI. [Link]

  • Elucidation of fipronil photodegradation pathways. (2001). National Institutes of Health. [Link]

  • Troubleshooting in HPLC: A Review. (2020). IJSDR. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). National Institutes of Health. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • TECH TIP: Troubleshooting Your HPLC System. (2023). GenTech Scientific. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Scribd. [Link]

  • Manipulating nitration and stabilization to achieve high energy. (2023). National Institutes of Health. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed. [Link]

  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. (2015). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). MDPI. [Link]

  • Thermal Decomposition of Nitropyrazoles. (2021). ResearchGate. [Link]

  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (2018). Royal Society of Chemistry. [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (2020). Semantic Scholar. [Link]

  • pH effect on stability and kinetics degradation of nitazoxanide in solution. (2020). ResearchGate. [Link]

  • Nitrobenzene Degradation Pathway. (n.d.). Eawag. [Link]

Sources

Technical Support Center: Nitration of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting for the nitration of pyrazole rings, a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. This document is designed for researchers, scientists, and drug development professionals who are actively working on these synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the nitration of a pyrazole ring?

The nitration of pyrazole is a classic electrophilic aromatic substitution (SEAr) reaction. The pyrazole ring, while being a five-membered heterocycle with two nitrogen atoms, possesses sufficient aromatic character to undergo substitution. The reaction proceeds via the attack of a nitronium ion (NO₂⁺), the electrophile, on the electron-rich pyrazole ring. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The reaction is completed by the loss of a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. The regioselectivity is highly dependent on the reaction conditions and the nature of substituents already present on the ring.

Q2: Why is regioselectivity a major concern in pyrazole nitration?

The pyrazole ring is asymmetric. The N1 nitrogen is pyridine-like (sp² hybridized, lone pair is part of the pi system), while the N2 nitrogen is pyrrole-like (sp² hybridized, lone pair is not part of the pi system) when unsubstituted. This asymmetry means that positions 3, 4, and 5 are not electronically equivalent. Substitution at the N1 position further complicates this. Generally, the C4 position is the most electron-rich and kinetically favored site for electrophilic attack. However, steric hindrance and the electronic effects of existing substituents can direct the nitration to the C3 or C5 positions. Achieving high regioselectivity is crucial for ensuring the desired biological activity and simplifying downstream purification.

Q3: What are the most common nitrating agents used for pyrazoles?

The choice of nitrating agent is critical and depends on the reactivity of the pyrazole substrate. A summary of common agents is provided in the table below.

Nitrating AgentTypical ConditionsStrength/ActivityNotes
HNO₃ / H₂SO₄ 0 °C to room temperatureStrongThe classic, powerful nitrating mixture. Can lead to oxidation or decomposition of sensitive substrates.
Fuming HNO₃ Low temperatures (-10 °C to 10 °C)Very StrongHighly corrosive and reactive. Used for deactivated pyrazoles.
Acetyl Nitrate (AcONO₂) (in situ) Acetic anhydride (Ac₂O) and HNO₃, 0 °C to 25 °CModerateA milder alternative to mixed acid. Often provides better regioselectivity.
Nitronium Tetrafluoroborate (NO₂BF₄) Aprotic solvent (e.g., MeNO₂, CH₃CN, Sulfolane)StrongA pre-formed source of the nitronium ion. Useful for acid-sensitive substrates but can be expensive.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems encountered during the nitration of pyrazole rings, providing probable causes and actionable solutions.

Problem 1: Low or No Conversion to the Nitropyrazole Product

Symptom: TLC or LC-MS analysis of the reaction mixture shows predominantly unreacted starting material even after an extended reaction time.

Probable Cause 1: Insufficiently Activating Nitrating Agent. The pyrazole ring may be deactivated by electron-withdrawing groups (e.g., -COOR, -CN, -CF₃), making it less susceptible to electrophilic attack. The chosen nitrating agent may not be strong enough to generate a sufficient concentration of the nitronium ion (NO₂⁺).

Solution:

  • Increase the strength of the nitrating system. If you are using a milder condition like acetyl nitrate, consider moving to the more potent mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄).

  • Increase the temperature. Cautiously increase the reaction temperature in 10 °C increments. Monitor the reaction closely for the formation of byproducts, as decomposition can occur at higher temperatures.

  • Use a pre-formed nitronium salt. Reagents like nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent can be effective for highly deactivated systems.

Probable Cause 2: Protonation of the Pyrazole Ring. In strongly acidic media (e.g., H₂SO₄), the pyrazole ring can be protonated. This protonated species is highly deactivated towards further electrophilic attack, effectively shutting down the reaction.

Solution:

  • Moderate the acidity. While acid is required to generate the nitronium ion, excessive acidity can be detrimental. Try reducing the equivalents of sulfuric acid or switching to a different nitrating system, such as acetyl nitrate prepared in situ from nitric acid and acetic anhydride.

  • Consider N-protection. If the N1 position is unsubstituted, protecting it with a group like a tosyl or mesyl group can prevent protonation at that site and direct the nitration.

G Start Low / No Conversion Q1 Is the pyrazole ring deactivated by EWGs? Start->Q1 Sol1 Increase nitrating agent strength (e.g., HNO₃/H₂SO₄). Increase temperature cautiously. Q1->Sol1  Yes Q2 Is the reaction medium excessively acidic? Q1->Q2  No End Successful Nitration Sol1->End Sol2 Moderate acidity (less H₂SO₄). Use alternative agent (e.g., AcONO₂). Q2->Sol2  Yes Q2->End  No, check other factors (purity, solvent, etc.) Sol2->End

Caption: Troubleshooting workflow for low conversion in pyrazole nitration.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Symptom: ¹H NMR or LC-MS analysis shows a mixture of nitropyrazole isomers (e.g., 4-nitro, 3-nitro, and/or 5-nitro), making purification difficult and lowering the yield of the desired product.

Probable Cause 1: Steric and Electronic Competition. The inherent electronic preference for the C4 position can be challenged by steric hindrance from bulky substituents at adjacent positions (C3 or C5). Conversely, substituents on the ring can alter the electronic distribution, making other positions competitive.

Solution:

  • Modify the nitrating agent. Bulky nitrating agents can enhance selectivity. While the nitronium ion itself is small, the choice of solvent and counter-ion can influence the steric environment around the electrophile.

  • Change the solvent. The solvent can influence the stability of the intermediates. Moving from a protic to an aprotic solvent can sometimes alter the isomeric ratio.

  • Leverage blocking groups. In some cases, it may be necessary to introduce a temporary "blocking group" at a position you do not want to nitrate (e.g., sulfonation or bromination), perform the nitration, and then remove the blocking group.

Probable Cause 2: N1-Substituent Effects. An N1-substituent dramatically influences regioselectivity. Electron-withdrawing groups on N1 tend to direct nitration to the C4 position, while bulky alkyl groups might sterically hinder the C5 position, favoring C4 or C3.

G Pyrazole N N Pyrazole Ring Sigma_C4 Sigma Complex (Attack at C4) Sigma_C3_C5 Sigma Complex (Attack at C3/C5) NO2_plus NO₂⁺ (Electrophile) NO2_plus->Pyrazole:C4 NO2_plus->Pyrazole:C5 Product_4_Nitro 4-Nitropyrazole (Kinetic Product) Sigma_C4->Product_4_Nitro -H⁺ Product_Other 3/5-Nitropyrazole (Other Isomers) Sigma_C3_C5->Product_Other -H⁺

Caption: Regioselectivity in pyrazole nitration is dictated by electronic and steric factors.

Problem 3: Formation of Byproducts and Decomposition

Symptom: The appearance of multiple unexpected spots on a TLC plate or peaks in an LC-MS, often accompanied by a dark coloration of the reaction mixture.

Probable Cause 1: Oxidation. Nitric acid is a strong oxidizing agent. Substrates with oxidizable functional groups (e.g., aldehydes, certain alkyl groups) can be degraded under the reaction conditions.

Solution:

  • Lower the temperature. Perform the addition of the nitrating agent and the reaction itself at a lower temperature (e.g., -10 °C to 0 °C) to minimize oxidative side reactions.

  • Use a non-oxidizing nitrating agent. NO₂BF₄ in an aprotic solvent is an excellent alternative as it provides the nitronium ion without the strong oxidizing potential of nitric acid.

Probable Cause 2: Dinitration. If the product, the mononitropyrazole, is still sufficiently activated, it can undergo a second nitration, leading to dinitropyrazole byproducts.

Solution:

  • Control stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.

  • Control reaction time and temperature. Monitor the reaction closely and quench it as soon as the starting material has been consumed to prevent over-reaction. Lowering the temperature can also help improve selectivity for the mono-nitrated product.

Experimental Protocol: Synthesis of 1-Methyl-4-nitropyrazole

This protocol is a representative example for the nitration of an N-substituted pyrazole.

Materials:

  • 1-methylpyrazole

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL) to 0 °C in an ice-water bath.

  • Substrate Addition: Add 1-methylpyrazole (1.0 g) dropwise to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (0.6 mL) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 1-methylpyrazole in sulfuric acid over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker. This step should be done slowly in a fume hood.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate may form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 1-methyl-4-nitropyrazole.

References

  • Title: The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings Source: Wiley, Edited by Richard H. Wiley (1967) URL: [Link]

  • Title: Comprehensive Organic Chemistry II, Volume 4 Source: Elsevier (2013) URL: [Link]

  • Title: Nitration of Pyrazoles by Nitronium Tetrafluoroborate Source: The Journal of Organic Chemistry (1960), 25 (2), pp 269–271 URL: [Link]

  • Title: A new and efficient method for the nitration of pyrazoles Source: Tetrahedron Letters (2002), 43 (21), pp 3915-3916 URL: [Link]

  • Title: The structure of the pyrazole ring Source: Russian Chemical Reviews (1974), 43 (9), pp 744–751 URL: [Link]

Technical Support Center: Enhancing the Reactivity of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (4-nitro-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but sometimes challenging chemical intermediate. The unique electronic architecture of this molecule—featuring a strongly electron-withdrawing nitropyrazole ring attached to an acetonitrile moiety—presents specific opportunities and challenges in synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What are the primary reactive sites of this compound and how do its functional groups influence reactivity?

Answer: The reactivity of this compound is dominated by two key sites: the α-carbon of the acetonitrile group and the electrophilic carbon of the nitrile functionality. The attached 4-nitropyrazole ring acts as a powerful electron-withdrawing group, which profoundly activates both of these sites.

Scientific Rationale:

  • α-Carbon Acidity: The pyrazole ring, and particularly the nitro group at the 4-position, exerts a strong negative inductive (-I) and mesomeric (-M) effect. This electronic pull delocalizes the negative charge of the conjugate base (carbanion) that forms upon deprotonation of the α-carbon, significantly increasing the acidity of the methylene (-CH₂) protons compared to standard alkyl nitriles. This makes the α-carbon a prime site for reactions initiated by bases.

  • Nitrile Electrophilicity: The same electron-withdrawing effects that acidify the α-protons also pull electron density away from the nitrile carbon, making it more electrophilic and susceptible to attack by nucleophiles.[1] However, this effect can be counteracted if a strong base is used, as the formation of the α-carbanion introduces a high-energy, electron-rich center that can repel incoming nucleophiles.

  • Nitro Group: The nitro group itself can be a reactive handle, primarily through reduction to an amine. This transformation dramatically alters the electronic properties of the pyrazole ring, switching it from strongly withdrawing to donating, which in turn deactivates the α-carbon.[2][3]

Below is a diagram illustrating the key electronic influences on the molecule's reactivity.

Caption: Electronic influences and reactive sites.

FAQ 2: I am struggling with a base-catalyzed reaction (e.g., alkylation, condensation). How can I effectively deprotonate the α-carbon?

Answer: Ineffective deprotonation is a common issue and typically stems from an inappropriate choice of base, solvent, or reaction temperature. Due to the high acidity of the α-protons, a strong, non-nucleophilic base in an anhydrous aprotic solvent is the most effective strategy.

Scientific Rationale: The goal is to generate the α-carbanion quantitatively without competing nucleophilic attack by the base on the nitrile carbon.[4][5] While the protons are acidic, using weaker bases like carbonates or hydroxides often leads to an unfavorable equilibrium, resulting in low yields. Stronger, sterically hindered bases are ideal. The choice of solvent is critical for solvating the counter-ion of the base and stabilizing the resulting carbanion.

Troubleshooting Guide & Protocol:

Step 1: Select the Appropriate Base. Consult the table below to select a suitable base. For most applications, Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) offer a good balance of strength and ease of handling. For extremely sensitive substrates or challenging reactions, stronger amide bases like LDA or LHMDS may be necessary.

BasepKa (Conjugate Acid)TypeCommon SolventsKey Considerations
NaH~36 (H₂)Non-nucleophilicTHF, DMFHeterogeneous reaction; requires caution during handling (pyrophoric).
t-BuOK~19 (t-BuOH)Bulky, Non-nucleophilicTHF, t-BuOHCan participate in proton exchange if t-BuOH is used as solvent.
LDA~36 (Diisopropylamine)Strong, Non-nucleophilicTHFMust be freshly prepared or titrated; requires low temperatures (-78 °C).
LHMDS~26 (Hexamethyldisilazane)Strong, Non-nucleophilicTHFMore stable and soluble than LDA; can often be used at higher temps.

Step 2: Optimize Solvent and Temperature.

  • Solvent: Always use anhydrous aprotic polar solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). These solvents effectively solvate the cation without interfering with the reaction.

  • Temperature: Deprotonation is often exothermic. It is crucial to cool the reaction mixture (e.g., to 0 °C) before adding the base to prevent side reactions. For highly reactive electrophiles or when using very strong bases like LDA, temperatures as low as -78 °C are recommended to maintain control.

Step 3: Follow the Recommended Experimental Protocol.

Protocol: General Procedure for α-Carbon Alkylation

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to anhydrous THF in a flame-dried flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases. The solution may become colored as the anion forms.

  • Electrophile Addition: Slowly add the electrophile (e.g., alkyl halide, 1.0-1.2 eq) dropwise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Caption: Troubleshooting workflow for α-carbon reactions.

FAQ 3: My nucleophilic addition to the nitrile carbon is sluggish. How can I increase its electrophilicity?

Answer: To enhance the reactivity of the nitrile carbon towards nucleophiles, you can activate it using a Brønsted or Lewis acid catalyst. This strategy is particularly effective for reactions like hydrolysis or the addition of organometallic reagents.

Scientific Rationale: The lone pair of electrons on the nitrile nitrogen can coordinate to an acid. This coordination places a positive charge (or partial positive charge) on the nitrogen, which is then relayed inductively through the triple bond to the carbon atom.[6] This polarization makes the nitrile carbon significantly more electrophilic and "primed" for nucleophilic attack. This avoids the need for harsh, high-temperature conditions that can lead to decomposition.

Protocol: Acid-Catalyzed Hydrolysis to (4-nitro-1H-pyrazol-1-yl)acetamide This protocol converts the nitrile to the corresponding primary amide.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (e.g., 4:1 v/v).

  • Acid Addition: Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄, 2.0 eq) or hydrochloric acid (HCl), dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction may take several hours.

  • Neutralization: Cool the mixture to room temperature and slowly neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Recrystallize or purify by column chromatography if necessary.

Sources

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic protocols. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and the latest research.

Troubleshooting Guide: Common Issues in Regioselective Pyrazole Synthesis

This section addresses specific problems you might be facing in the laboratory. The solutions provided are based on mechanistic understanding to help you not only solve the immediate issue but also to build a predictive framework for future syntheses.

Q1: My Knorr pyrazole synthesis from a 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I favor the formation of a single isomer?

A1: This is a classic and common challenge in pyrazole synthesis.[1][2] The formation of two regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, which can both be attacked by the substituted hydrazine.[3][4] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions. Here are several strategies to enhance regioselectivity:

  • Solvent Effects: The choice of solvent can dramatically influence the isomeric ratio.[5] While ethanol is a common solvent, it often leads to poor selectivity.[5] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity in favor of one isomer.[5] This is attributed to the ability of these solvents to form strong hydrogen bonds, which can differentially stabilize the transition states leading to the different regioisomers.

  • pH Control: The pH of the reaction medium is a critical parameter.[2] In the Knorr synthesis, an acid catalyst is typically employed.[3][4] The initial step involves the acid-catalyzed formation of an imine.[3] The regioselectivity can be influenced by which carbonyl is more readily protonated and thus more electrophilic. Systematic variation of the acid catalyst and its concentration can help to optimize the reaction for a single isomer.

  • Nature of the Hydrazine: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is different. For instance, in methylhydrazine, the NH2 group is more nucleophilic, while in phenylhydrazine, the substituted nitrogen is less nucleophilic.[5] The initial attack will likely occur from the more nucleophilic nitrogen onto the more electrophilic carbonyl carbon. You can leverage this by carefully selecting your hydrazine substrate. Additionally, using the hydrochloride salt of the hydrazine can alter the regiochemical outcome.[6][7]

  • Substrate Modification: If possible, modifying the 1,3-dicarbonyl substrate can be a powerful strategy. Introducing a bulky substituent near one of the carbonyl groups can sterically hinder the approach of the hydrazine, thus favoring attack at the less hindered carbonyl. Electronically, a strongly electron-withdrawing group will make the adjacent carbonyl more electrophilic and susceptible to nucleophilic attack.

Below is a diagram illustrating the competing pathways in the Knorr synthesis.

G cluster_0 Reaction Pathways Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Intermediate_A Initial attack at Carbonyl 1 Start->Intermediate_A Pathway A Intermediate_B Initial attack at Carbonyl 2 Start->Intermediate_B Pathway B Product_A Regioisomer 1 Intermediate_A->Product_A Cyclization Product_B Regioisomer 2 Intermediate_B->Product_B Cyclization

Caption: Competing pathways in Knorr pyrazole synthesis.

Q2: I am trying to synthesize a 1,3,5-trisubstituted pyrazole and getting a mixture of products. Are there alternative methods to the Knorr synthesis that offer better regiocontrol?

A2: Absolutely. While the Knorr synthesis is a workhorse, other methods have been developed that provide excellent regioselectivity for 1,3,5-trisubstituted pyrazoles.[8][9]

  • Reaction of Acetylenic Ketones with Hydrazines: This method is known to be highly regioselective.[8] The reaction of an acetylenic ketone with a mono-substituted hydrazine generally leads to the formation of a single regioisomer in high yield.[8] The regioselectivity is predictable and not significantly affected by the nature of the substituents on the acetylenic ketone.[8]

  • [3+2] Cycloaddition of Diazo Compounds with Alkynes: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another powerful tool for the regioselective synthesis of pyrazoles.[10][11] The regiochemical outcome is governed by the electronic properties of both the diazo compound and the alkyne. This method is particularly useful for accessing pyrazoles with substitution patterns that are difficult to obtain through condensation reactions.

  • From N-Alkylated Tosylhydrazones and Terminal Alkynes: An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been reported to offer complete regioselectivity, especially when similar substituents are present.[12]

Here is a workflow to guide your decision-making process for selecting a synthetic strategy.

G Start Desired Pyrazole Substitution Pattern? Knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Start->Knorr 1,3,5- or 1,3,4,5- Substituted Acetylenic Acetylenic Ketone + Hydrazine Start->Acetylenic 1,3,5-Trisubstituted Cycloaddition [3+2] Cycloaddition (Diazo + Alkyne) Start->Cycloaddition Specific Regioisomer Needed Tosylhydrazone Tosylhydrazone + Alkyne Start->Tosylhydrazone 1,3,5-Trisubstituted Optimize Optimize: - Solvent (TFE, HFIP) - pH - Substrate Sterics/Electronics Knorr->Optimize High_Selectivity High Regioselectivity Expected Acetylenic->High_Selectivity Cycloaddition->High_Selectivity Tosylhydrazone->High_Selectivity Optimize->High_Selectivity Successful Consider_Alternatives Consider Alternative Routes Optimize->Consider_Alternatives Unsuccessful

Caption: Decision workflow for regioselective pyrazole synthesis.

Q3: My reaction is very slow and gives low yields, in addition to being non-regioselective. What can I do?

A3: Low reactivity and poor yields often go hand-in-hand with a lack of selectivity. Addressing the reaction kinetics can often lead to improvements in both aspects.

  • Catalysis: Ensure that you are using an appropriate catalyst. For the Knorr synthesis, an acid catalyst is generally required.[3][4] If you are not using one, the reaction will be significantly slower. If you are, consider screening different acid catalysts (e.g., acetic acid, sulfuric acid, p-toluenesulfonic acid) to find the optimal one for your specific substrates. In some cases, metal catalysts, such as those based on iron or ruthenium, can be employed for regioselective pyrazole synthesis from different starting materials.[13]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be aware that higher temperatures can sometimes lead to decreased selectivity. It is a parameter that needs to be optimized for your specific reaction.

  • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and regioselectivity.[10]

  • Alternative Reagents: Consider if your starting materials are sufficiently reactive. For example, in the synthesis from 1,3-dicarbonyls, using a more reactive derivative (e.g., an enol ether or enaminone) might be beneficial.

Frequently Asked Questions (FAQs)

What are the fundamental principles governing regioselectivity in the Knorr pyrazole synthesis?

The regioselectivity in the Knorr synthesis is primarily governed by a combination of:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. The more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack.

  • Steric Effects: The steric hindrance around each carbonyl group. The less sterically hindered carbonyl will be more accessible to the incoming hydrazine.

  • Hydrazine Nucleophilicity: The relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine. The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon.

  • Reaction Conditions: As discussed, solvent, pH, and temperature all play a crucial role in modulating the relative rates of the competing reaction pathways.[2]

Is there a general set of conditions that will always give a single regioisomer?

Unfortunately, there is no single set of "universal" conditions that will guarantee the formation of a single regioisomer for all possible combinations of 1,3-dicarbonyls and hydrazines. The optimal conditions are highly substrate-dependent. However, the use of fluorinated alcohols as solvents has shown broad applicability in significantly improving regioselectivity for a range of substrates.[5]

How can I confidently determine the structure of the major regioisomer I have synthesized?

The unambiguous determination of the pyrazole regioisomer is crucial. The most common and powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are invaluable. HMBC experiments can show long-range correlations between protons and carbons, allowing you to establish connectivity within the molecule. NOE experiments can reveal through-space proximity between protons on the N-substituent and protons on the pyrazole ring, which can definitively distinguish between the two possible regioisomers. In some cases, X-ray crystallography can provide the ultimate proof of structure if a suitable single crystal can be obtained.

Summary of Factors Influencing Regioselectivity
FactorEffect on RegioselectivityKey Considerations
Solvent Can have a dramatic effect. Fluorinated alcohols (TFE, HFIP) often significantly improve selectivity.[5]The ability of the solvent to form hydrogen bonds and stabilize transition states is key.
pH/Catalyst Influences the rate of the initial nucleophilic attack by protonating one of the carbonyls.[3][4]The choice and concentration of the acid catalyst should be optimized.
Temperature Can affect the relative rates of competing pathways.Higher temperatures may decrease selectivity.
Substituents on 1,3-dicarbonyl Steric bulk can direct attack to the less hindered carbonyl. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl.The electronic and steric nature of the substituents should be carefully considered.
Substituents on hydrazine Alters the relative nucleophilicity of the two nitrogen atoms.[5]The nature of the substituent (alkyl vs. aryl) will influence which nitrogen is more nucleophilic.
Example Experimental Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole using a Fluorinated Solvent

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (3 mL) in a round-bottom flask equipped with a magnetic stir bar, add the substituted hydrazine (1.1 mmol) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Once the reaction is complete, remove the TFE under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole regioisomer.

  • Characterization: Determine the ratio of regioisomers in the crude reaction mixture by ¹H NMR spectroscopy before purification. Confirm the structure of the purified major isomer using ¹H NMR, ¹³C NMR, and 2D NMR techniques (HMBC, NOESY).

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • da Silva, F. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]

  • Chen, B., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • G. Cahiez, et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Wan, J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [Link]

  • ResearchGate. Various methods for the synthesis of pyrazole. [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. [Link]

  • da Silva, F. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]

  • Organic & Biomolecular Chemistry. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. [Link]

  • Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • The Journal of Organic Chemistry. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • The Journal of Organic Chemistry. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • Molecules. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]

  • Angewandte Chemie. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Thieme. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • ResearchGate. Synthetic pathway for solvent-free preparations of pyrazole derivatives. [Link]

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Technical Support Center: Synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedure for this important synthetic intermediate. Here, we will address common challenges and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the workup of this compound.

Question 1: After quenching the reaction, I'm observing a persistent emulsion during the aqueous workup. How can I resolve this?

Answer: Emulsion formation is a common issue, particularly when using solvents like THF, dioxane, or benzene in the reaction.[1] These solvents have some miscibility with the aqueous layer, leading to a stable emulsion.

  • Causality: The emulsion is stabilized by the presence of polar organic solvents and potentially by fine particulate matter or amphiphilic byproducts.

  • Recommended Solutions:

    • Solvent Removal: If your product is not volatile, the most effective solution is to remove the reaction solvent (e.g., THF, acetonitrile) via rotary evaporation before initiating the aqueous workup.[1][2]

    • Brine Wash: Addition of a saturated aqueous solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic components.

    • Solvent Dilution: For smaller scale reactions, significantly diluting the reaction mixture with a suitable extraction solvent (e.g., ethyl acetate, dichloromethane) before washing can sometimes prevent or break emulsions.[1]

    • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® may be effective.

Question 2: My product yield is significantly lower than expected after purification. Where might I be losing my product?

Answer: Low yield can be attributed to several factors during the workup and purification stages. Given the polar nature of the nitro and nitrile functional groups, this compound can have some water solubility.

  • Causality: Product loss can occur due to incomplete extraction from the aqueous layer, degradation under certain pH conditions, or co-precipitation with impurities.

  • Optimization Strategies:

    • Extraction Solvent: If you are using a standard non-polar solvent like hexanes, you may be leaving a significant amount of your polar product in the aqueous phase.[1] Consider using a more polar extraction solvent like ethyl acetate or a mixture of chloroform and isopropanol (3:1), which is effective for extracting water-soluble organic compounds.[2]

    • Back-Extraction: After the initial extraction, it is good practice to perform a back-extraction of the aqueous layer with fresh organic solvent to recover any dissolved product.

    • pH Control: Ensure the pH of the aqueous layer is neutral or slightly acidic during extraction. Highly basic conditions could potentially lead to side reactions or degradation of the nitrile group.

    • Recrystallization Solvent: During recrystallization, if the product is too soluble in the chosen solvent at room temperature, significant loss will occur.[3] A careful selection of a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at lower temperatures is crucial.[3]

Question 3: I have isolated a product, but my characterization (NMR, LC-MS) shows a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity of the synthesis itself to simplify the workup?

Answer: The formation of regioisomers is a well-known challenge in the N-alkylation of pyrazoles due to the similar nucleophilicity of the two nitrogen atoms.[4][5] While this is a synthetic challenge rather than a workup issue, optimizing the reaction conditions is the most effective way to simplify purification.

  • Causality: The ratio of N1 to N2 alkylation is influenced by steric hindrance, electronic effects of substituents on the pyrazole ring, and the reaction conditions (base, solvent, temperature).[4]

  • Recommendations for Improving Regioselectivity:

    • Choice of Base and Solvent: The combination of the base and solvent can significantly influence the regioselectivity. For N1-alkylation, combinations like sodium hydride in THF or potassium carbonate in DMSO are often favored.[4]

    • Steric Effects: While not applicable to the unsubstituted 4-nitropyrazole, for substituted pyrazoles, alkylation generally occurs at the less sterically hindered nitrogen.[4]

    • Temperature Control: Lowering the reaction temperature can sometimes improve the regioselectivity in favor of the thermodynamically more stable isomer.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the workup and purification of this compound.

Question 1: What is the recommended general workup procedure for the synthesis of this compound?

Answer: A standard workup procedure would be as follows:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This helps to remove any remaining inorganic salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

Question 2: What is the best method for purifying the crude this compound?

Answer: Recrystallization is often the most effective method for purifying this compound on a larger scale.[3]

  • Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at its boiling point but poorly at room temperature or below.[3] For nitro-containing aromatic compounds, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for screening.[3]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

For smaller scales or if recrystallization is not effective in removing certain impurities, column chromatography on silica gel may be necessary. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

Question 3: Are there any specific safety precautions I should take during the workup?

Answer: Yes, several safety precautions are important:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all steps of the workup in a well-ventilated fume hood.

  • Handling of Reagents: Be cautious when handling the reagents used in the synthesis, such as chloroacetonitrile, which is toxic.[6] The starting material, 4-nitropyrazole, is an energetic compound and should be handled with care.[7]

  • Quenching: Be mindful of any unreacted base (e.g., sodium hydride) during the quenching step, as it can react vigorously with water. Add the quenching agent slowly and with cooling.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Extraction Solvent Ethyl Acetate or 3:1 Chloroform/IsopropanolBalances polarity for efficient extraction of the product while minimizing water miscibility.[1][2]
Aqueous Wash pH 6-7Neutral pH helps to prevent potential hydrolysis or degradation of the nitrile functionality.
Recrystallization Solvent Ethanol, Isopropanol, or Ethyl Acetate/HexanesThese solvents or solvent systems typically provide good solubility at high temperatures and poor solubility at low temperatures for nitroaromatic compounds.[3]
Drying Agent Anhydrous Sodium Sulfate or Magnesium SulfateEfficiently removes residual water from the organic phase.

Experimental Protocol: Workup and Purification

This protocol assumes the synthesis was performed via the N-alkylation of 4-nitropyrazole with chloroacetonitrile.

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to 0 °C in an ice bath.

    • Slowly and carefully add deionized water to quench any remaining reactive species. Caution: If a strong base like NaH was used, the quenching will be exothermic.

  • Solvent Removal (if necessary):

    • If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Liquid-Liquid Extraction:

    • Transfer the resulting aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with three portions of ethyl acetate.

    • Combine the organic extracts.

  • Washing the Organic Phase:

    • Wash the combined organic layers with one portion of deionized water, followed by one portion of saturated aqueous sodium chloride (brine).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification by Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until all the solid dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum to a constant weight.

Workup Procedure Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Completed Reaction Mixture Quench Quench with Water/Aq. NH4Cl Reaction_Mixture->Quench Cool to 0°C Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Combine Organic Layers Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Recrystallize Recrystallize from Ethanol/Hexanes Crude_Product->Recrystallize Filter_Dry Filter and Dry Recrystallize->Filter_Dry Pure_Product Pure this compound Filter_Dry->Pure_Product

Caption: Workflow for the workup and purification of this compound.

References

  • Workup for Reactions in THF/Dioxane. University of Rochester. [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • N-methylation of pyrazole. Reddit. [Link]

  • 5-Benzo[1][4]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. [Link]

  • 1,3-Dihydroxyphenazine. Organic Syntheses. [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester. [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. National Institutes of Health. [Link]

  • Chloroacetonitrile. ResearchGate. [Link]

  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. ResearchGate. [Link]

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Technical Support Center: Managing Temperature Control in Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitration reaction management. This guide is designed for researchers, scientists, and drug development professionals who handle the unique challenges of nitration. Nitration reactions are indispensable in organic synthesis but are notoriously exothermic and carry significant thermal risks.[1][2] Mismanagement of the reaction temperature can lead to poor selectivity, byproduct formation, and, most critically, dangerous runaway reactions.[3][4]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. Our focus is on the causality behind experimental choices, ensuring you can not only solve problems but also prevent them through a deep understanding of the underlying principles.

Section 1: Troubleshooting Guide

This section addresses the most common and critical temperature-related problems encountered during nitration experiments.

Issue 1: Sudden, Uncontrolled Temperature Spike (Thermal Runaway)

Question: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What is happening, and what is the immediate course of action?

Answer:

You are experiencing a thermal runaway, the most severe safety hazard in nitration.[4] This occurs when the rate of heat generated by the reaction (Qgen) exponentially exceeds the rate of heat removed by your cooling system (Qrem).[4] Even a small initial increase in temperature can dramatically accelerate the reaction rate (as described by the Arrhenius equation), which in turn generates more heat, creating a dangerous feedback loop.

Immediate Emergency Protocol:

  • Cease All Reagent Addition: Immediately stop the feed of the nitrating agent or substrate.[5]

  • Maximize Cooling: Increase the efficiency of your cooling system. If using a cooling bath, add more of the cooling agent (e.g., dry ice, salt) to lower its temperature. If using a circulator, set it to its lowest possible temperature.[4]

  • Ensure Vigorous Agitation: Poor stirring can create localized "hot spots" that initiate a runaway.[6] Confirm your stirrer is functioning at high speed to ensure uniform temperature distribution and efficient heat transfer to the vessel walls.

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, you must quench the reaction. This is a last resort as the quenching process itself can be hazardous.[6] Follow the detailed Emergency Quenching Protocol in Section 3.

  • Alert Personnel and Evacuate if Necessary: Inform your supervisor and colleagues immediately. Follow all established laboratory emergency procedures, which may include evacuating the area.

Root Cause Analysis and Prevention:

  • Cause 1: Excessive Addition Rate: Adding the nitrating agent too quickly is the most common cause.[6] The heat is generated faster than the cooling system can dissipate it.

    • Prevention: Employ a slow, dropwise addition using a syringe pump or a pressure-equalizing dropping funnel. The addition rate should be governed by the internal reaction temperature, not by a predetermined time.

  • Cause 2: Inadequate Cooling Capacity: The cooling bath may be too warm, have insufficient volume, or provide poor thermal contact with the reaction flask.[5][7]

    • Prevention: Select a cooling bath appropriate for the scale and exothermicity of your reaction (see Table 1). Ensure the flask is immersed deeply in the bath and that the bath is well-stirred. For larger reactions, consider a cryostat or circulator for more robust temperature control.[8][9]

  • Cause 3: Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent, minor temperature increase can then trigger a delayed and highly energetic reaction with this built-up material.[6]

    • Prevention: Ensure the reaction has initiated (often indicated by a slight exotherm or color change) before proceeding with the bulk of the reagent addition. Reaction calorimetry (RC1) studies can help determine the safe temperature window and detect reagent accumulation.[10]

Issue 2: Reaction is Sluggish or Fails to Initiate

Question: I've added a portion of my nitrating agent, but the internal temperature is not increasing and is simply tracking the bath temperature. What should I do?

Answer:

This situation indicates that the reaction has not initiated, which can lead to the dangerous accumulation of unreacted reagents as described above.[6] Cautious action is required; simply increasing the temperature without control is hazardous.

Troubleshooting Steps:

  • Confirm Reagent Viability: Ensure that your nitric and sulfuric acids are fresh and concentrated. Old or improperly stored acids may have absorbed atmospheric moisture, reducing their potency.[4]

  • Check for Initiation: Sometimes, a small "hot spot" created by a tiny amount of neat reagent can initiate the reaction. However, this is a dangerous practice. A safer method is to slightly and very gradually reduce the cooling.

  • Cautious Temperature Increase: Allow the reaction temperature to rise by 1-2 °C increments by slightly reducing the cooling rate (e.g., by removing small amounts of ice from the bath). Monitor the internal thermometer closely for any sign of an exotherm.[4] If an exotherm is detected, immediately re-establish the target cooling temperature.

  • Consider a Stronger Nitrating System: If the reaction still fails to proceed, your substrate may be too deactivated for the current conditions. A stronger nitrating system, such as using fuming sulfuric acid (oleum), may be required, but this significantly increases the thermal hazard and must be approached with extreme caution.[4]

Issue 3: Poor Selectivity (Over-nitration or Incorrect Isomer Ratio)

Question: My reaction produced a high yield of dinitrated product instead of the desired mono-nitrated compound. How can I improve the selectivity?

Answer:

This is a classic temperature control problem. The second nitration is typically more difficult than the first because the initial nitro group deactivates the aromatic ring.[11] However, if the temperature is too high, the energy barrier for the second nitration can be overcome, leading to polynitration.[2][4]

Corrective Actions:

  • Lower the Reaction Temperature: This is the most direct way to improve selectivity for mono-nitration.[4] Perform the reaction at the lowest practical temperature that allows for a reasonable rate. For the nitration of benzene, for example, keeping the temperature below 50-60°C is critical to prevent the formation of dinitrobenzene.[11][12] For more activated substrates, temperatures of 0 °C or lower are often necessary.[4]

  • Control Reagent Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.

  • Slow Addition: A rapid, localized concentration of the nitrating agent can create microscopic "hot spots" where the temperature is much higher than the bulk medium, promoting over-nitration even if the bath temperature is low. A slow, controlled addition is crucial for selectivity as well as safety.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in aromatic nitration? Precise temperature control is vital for three reasons:

  • Safety: Nitrations are highly exothermic.[13] Poor control can lead to a thermal runaway, where the reaction accelerates uncontrollably, potentially causing an explosion.[14][15]

  • Selectivity: Temperature influences the product distribution. Higher temperatures can lead to polynitration (the addition of multiple nitro groups) or favor different isomers.[3][4]

  • Purity: At elevated temperatures, nitric acid can act as an oxidant, leading to the formation of undesired, often tarry by-products that complicate purification.[4]

Q2: How do I choose the right cooling bath for my experiment? The choice depends on the target temperature and the scale of the reaction. The bath must provide efficient heat transfer. Simply using a dry mixture of ice and salt is inefficient; a slurry with water or another liquid is necessary for good thermal contact.[16]

Coolant SystemAchievable Temperature Range (°C)Notes
Ice / Water0 to 5Must be a well-mixed slurry for good heat transfer.[16]
Ice / NaCl (Salt)-20 to -5A eutectic mixture provides stable low temperatures.[9][16]
Dry Ice / Acetone or Isopropanol-78Use with extreme caution. Wear cryogenic gloves. Ensure good ventilation.[9][16]
Circulating Chiller (Cryostat)-80 to 20Offers the best control and is ideal for long or large-scale reactions.[8]

Q3: What are the main differences in managing temperature for batch vs. continuous flow nitration?

  • Batch Nitration: In a batch reactor (e.g., a round-bottom flask), all reagents are mixed in a single vessel. Heat management relies on external cooling and efficient stirring to dissipate heat from the bulk volume. The risk of thermal runaway is higher due to the large volume and potential for reagent accumulation.[2][17]

  • Continuous Flow Nitration: In a flow reactor, small streams of reactants are continuously mixed in a microreactor or tube. The high surface-area-to-volume ratio allows for extremely efficient heat exchange, virtually eliminating the risk of thermal runaway.[10][18] This "inherently safer" design allows reactions to be run at higher temperatures, often increasing reaction rates and throughput.[2]

Q4: How do I safely quench a nitration reaction at the end of the experiment? The standard and safest work-up procedure is to slowly pour the completed reaction mixture onto a vigorously stirred slurry of crushed ice and water.[6][19] This serves two purposes: it rapidly cools the mixture and dilutes the strong acids. The heat of dilution for sulfuric acid is significant, so using a large volume of ice (5-10 times the reaction volume) is critical to absorb this heat.[6]

Section 3: Key Experimental Protocols
Protocol 1: General Setup for a Temperature-Controlled Batch Nitration

This protocol describes a standard laboratory setup for performing a nitration reaction while maintaining strict temperature control.

Methodology:

  • Apparatus Assembly: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer with the probe submerged in the reaction medium (not just the bath), and a pressure-equalizing dropping funnel for the addition of the nitrating agent. Ensure all glassware is dry.

  • Cooling Bath Preparation: Place the reaction flask into a secondary container of sufficient size and create the appropriate cooling bath (see Table 1). Ensure the bath is a stirred slurry to maximize heat transfer.[16]

  • Charge the Reactor: Add the substrate and any solvent to the reaction flask and begin stirring. Allow the contents to cool to the desired setpoint temperature.

  • Prepare Nitrating Mixture: In a separate flask cooled in an ice bath, slowly and carefully add concentrated sulfuric acid to concentrated nitric acid. Caution: Always add acid to acid, never the reverse. This process is exothermic. [6]

  • Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred substrate solution. The rate of addition must be controlled to ensure the internal reaction temperature does not exceed the setpoint by more than 2-3 °C.[5]

  • Monitoring and Completion: After the addition is complete, continue to stir the reaction at the setpoint temperature for the prescribed time, monitoring for completion by TLC or LC-MS.

  • Work-up: Once complete, quench the reaction by slowly pouring it onto a large volume of crushed ice with vigorous stirring.[19] The product can then be isolated via filtration or extraction.

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol is a last-resort emergency procedure. It should only be performed if there is no other way to control the temperature and if it can be done safely.

Methodology:

  • Alert and Don PPE: Alert all personnel in the immediate vicinity. Ensure you are wearing maximum personal protective equipment: face shield, safety goggles, acid-resistant gloves, and a flame-retardant lab coat.[14]

  • Prepare Quench Vessel: Place a very large beaker or bucket containing a massive amount of crushed ice in a clear, accessible area, preferably within a fume hood.

  • Execute the Quench: Working behind a blast shield, carefully but quickly carry the reaction vessel to the quench beaker. Pour the reacting mixture in a steady stream onto the ice.[6] Be prepared for vigorous boiling and the release of toxic fumes (NOx).[20]

  • Evacuate: Immediately leave the area and allow the fume hood to ventilate the fumes. Do not return until the area is deemed safe.

Section 4: Visual Guides & Diagrams
Diagram 1: The Balance of Heat in Nitration

G Q_rem Q_rem Stable Stable Q_rem->Stable Q_gen Q_gen Runaway Runaway Q_gen->Runaway

Diagram 2: Troubleshooting Workflow for a Temperature Excursion

// Node Definitions start [label="Temperature Rises\nAbove Set Point", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; stop_add [label="IMMEDIATELY\nStop Reagent Addition", fillcolor="#EA4335"]; max_cool [label="Apply Maximum\nCooling", fillcolor="#4285F4"]; check_stir [label="Ensure Vigorous\nStirring", fillcolor="#4285F4"]; monitor [label="Monitor Internal Temp", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; is_stable [label="Temperature\nStabilizing?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; resume [label="Continue Monitoring\n(Do Not Resume Addition)", fillcolor="#34A853"]; quench [label="PREPARE FOR\nEMERGENCY QUENCH", fillcolor="#EA4335"];

// Edges start -> stop_add; stop_add -> max_cool; max_cool -> check_stir; check_stir -> monitor; monitor -> is_stable; is_stable -> resume [label=" Yes"]; is_stable -> quench [label=" No "]; } dot Caption: A decision-making workflow for responding to a temperature excursion.

References
  • Yao, H., et al. (n.d.).
  • BenchChem. (n.d.).
  • Efficiency Finder. (2017, March 28). Cooling during chemical reactions in chemical industry.
  • BenchChem. (n.d.).
  • vpscience.org. (n.d.).
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Master Organic Chemistry. (2018, April 30).
  • YouTube. (2024, June 7).
  • BenchChem. (n.d.).
  • MDPI. (n.d.).
  • BenchChem. (n.d.).
  • Diwan, A. (2010, October 20). The Kinetics of Aromatic Nitration.
  • Royal Society of Chemistry. (n.d.). Cooling mixtures.
  • Chemistry Steps. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Asynt. (2024, September 3). What are the best tools for cooling chemical reactions?
  • BYJU'S. (n.d.).
  • East Harbour Group. (2022, December 16).
  • Chemguide. (n.d.).
  • Raikova, V.M., et al. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Biblioteka Nauki.
  • IChemE. (n.d.).
  • BenchChem. (n.d.).
  • Kappe, C. O. (2014, February 14).

Sources

Technical Support Center: Regioselective N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand the nuances of pyrazole chemistry and have structured this guide to address the common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the regioselectivity of pyrazole N-alkylation?

The regioselectivity of pyrazole N-alkylation is primarily governed by a combination of steric and electronic factors of the pyrazole substrate, the nature of the electrophile, and the reaction conditions (base, solvent, and temperature). The two nitrogen atoms in the pyrazole ring, N1 and N2, are often electronically and sterically distinct, leading to preferential alkylation at one site over the other.

Generally, the less sterically hindered nitrogen atom is favored for alkylation. Electron-withdrawing groups on the pyrazole ring tend to direct alkylation to the more distant nitrogen, while electron-donating groups favor alkylation at the adjacent nitrogen. The "hard and soft acids and bases" (HSAB) principle can also be a useful guide. The pyrazole anion is a soft base, and its reaction with soft electrophiles (like alkyl halides) is orbitally controlled, favoring the N2 position which has the largest coefficient in the HOMO. Conversely, reactions with hard electrophiles are charge-controlled, favoring the N1 position which is typically more negatively charged.

Q2: How does the choice of base influence the N1/N2 regioselectivity?

The choice of base is a critical parameter in controlling the regioselectivity of pyrazole N-alkylation. The strength and nature of the base, along with its counter-ion, can significantly impact the outcome of the reaction.

  • Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are commonly used to deprotonate the pyrazole, forming the pyrazolate anion. The regioselectivity is then primarily determined by the inherent properties of the pyrazole and the electrophile.

  • Weaker bases , such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often employed in polar aprotic solvents like DMF or acetonitrile. The larger and softer cesium cation is known to favor N2-alkylation, a phenomenon often referred to as the "cesium effect." This is attributed to the coordination of the cesium ion between the two nitrogen atoms of the pyrazolate, directing the alkylating agent to the N2 position.

  • Organic bases , like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), are generally not strong enough to fully deprotonate pyrazoles but can be used in certain cases, particularly with highly activated electrophiles.

Q3: What is the role of the solvent in controlling regioselectivity?

The solvent plays a crucial role in pyrazole N-alkylation by influencing the solubility of the reagents, the dissociation of the base, and the solvation of the pyrazolate anion.

  • Polar aprotic solvents , such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO), are the most commonly used solvents for this transformation. They effectively solvate the cation of the base, leaving a "naked" and highly reactive pyrazolate anion.

  • Nonpolar solvents , like toluene or tetrahydrofuran (THF), are often used with strong bases like NaH. In these solvents, the pyrazolate may exist as aggregates, which can influence the regioselectivity.

  • Protic solvents , such as alcohols, are generally avoided as they can compete with the pyrazole for the base and also act as nucleophiles.

Troubleshooting Guide

Problem 1: Poor regioselectivity with a mixture of N1 and N2 alkylated products.

Possible Causes:

  • Inappropriate base/solvent combination: The chosen base and solvent may not be optimal for directing the alkylation to the desired nitrogen.

  • Steric and electronic effects of the pyrazole: The substituents on the pyrazole ring may not provide a strong enough bias for one regioisomer.

  • Reaction temperature: The reaction temperature might be too high, leading to a loss of selectivity.

Troubleshooting Steps:

  • Re-evaluate the base:

    • If N2-alkylation is desired, consider switching to cesium carbonate (Cs₂CO₃) in DMF or acetonitrile. The "cesium effect" is a well-documented strategy for enhancing N2 selectivity.

    • For N1-alkylation, a stronger base like NaH in a non-coordinating solvent like THF or toluene might be more effective, particularly if the N1 position is less sterically hindered.

  • Optimize the solvent:

    • Systematically screen a range of polar aprotic solvents (DMF, MeCN, DMSO) and nonpolar solvents (THF, toluene) to identify the optimal medium for your specific substrate.

  • Adjust the reaction temperature:

    • Lowering the reaction temperature can often improve regioselectivity. Try running the reaction at room temperature or even 0 °C.

Problem 2: Low yield of the desired alkylated pyrazole.

Possible Causes:

  • Incomplete deprotonation of the pyrazole: The base may not be strong enough or used in a sufficient amount to fully deprotonate the pyrazole.

  • Decomposition of the electrophile or product: The reaction conditions may be too harsh, leading to the degradation of starting materials or products.

  • Poor solubility of reagents: The pyrazole or the base may not be fully soluble in the chosen solvent.

Troubleshooting Steps:

  • Ensure complete deprotonation:

    • If using a weak base like K₂CO₃, ensure it is finely powdered and used in excess (e.g., 2-3 equivalents).

    • Consider switching to a stronger base like NaH. When using NaH, ensure it is fresh and handled under an inert atmosphere.

  • Modify reaction conditions:

    • If decomposition is suspected, lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS.

    • Ensure the electrophile is added slowly to control any exothermic processes.

  • Improve solubility:

    • If solubility is an issue, try a different solvent or a co-solvent system. For instance, adding a small amount of DMF to a THF reaction can sometimes improve the solubility of the pyrazolate salt.

Data Presentation

BaseSolventTypical RegioselectivityComments
NaHTHF, TolueneGenerally favors the less sterically hindered nitrogen.A strong, non-nucleophilic base. Requires an inert atmosphere.
K₂CO₃DMF, MeCNMixture of regioisomers, can favor N1 depending on substituents.A mild and inexpensive base.
Cs₂CO₃DMF, MeCNOften shows high selectivity for the N2 position.The "cesium effect" can be a powerful tool for directing N2-alkylation.
Et₃N, DIPEACH₂Cl₂, MeCNGenerally low reactivity unless the electrophile is highly activated.Organic bases, suitable for specific applications.

Experimental Protocols

Protocol: Cesium Carbonate Mediated N2-Alkylation of 3-Phenylpyrazole

This protocol describes a general procedure for the selective N2-alkylation of 3-phenylpyrazole using cesium carbonate.

Materials:

  • 3-Phenylpyrazole

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-phenylpyrazole (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N2-benzylated pyrazole.

Visualization

Regioselective_N_Alkylation_Decision_Tree start Start: Substituted Pyrazole sterics Analyze Steric Hindrance at N1 and N2 start->sterics electronics Analyze Electronic Effects of Substituents sterics->electronics If sterics are ambiguous n2_favored N2 is Less Hindered / Electronically Favored sterics->n2_favored N2 less hindered n1_favored N1 is Less Hindered / Electronically Favored sterics->n1_favored N1 less hindered electronics->n2_favored EWG at C3/C5 electronics->n1_favored EDG at C3/C5 select_base_n2 Select Base for N2-Alkylation n2_favored->select_base_n2 select_base_n1 Select Base for N1-Alkylation n1_favored->select_base_n1 cs2co3 Consider Cs2CO3 in DMF/MeCN ('Cesium Effect') select_base_n2->cs2co3 nah Consider NaH in THF/Toluene select_base_n1->nah k2co3 Consider K2CO3 in DMF/MeCN (milder conditions) select_base_n1->k2co3 run_rxn Run Reaction & Analyze Regioisomers cs2co3->run_rxn nah->run_rxn k2co3->run_rxn optimize Optimize Conditions (Temperature, Solvent) run_rxn->optimize Low Selectivity end Desired Regioisomer Obtained run_rxn->end High Selectivity optimize->select_base_n2 Re-evaluate base optimize->select_base_n1 Re-evaluate base

Caption: Decision tree for selecting a base for regioselective pyrazole N-alkylation.

References

  • Beaulieu, F., et al. (2008). The "Cesium Effect": A Powerful Tool in N-Alkylation Chemistry. Organic & Biomolecular Chemistry, 6(16), 2945-2959. [Link]

preventing decomposition of (4-nitro-1H-pyrazol-1-yl)acetonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-nitro-1H-pyrazol-1-yl)acetonitrile

Document ID: TSG-NPAN-001

Version: 1.0

Introduction: Understanding the Stability of this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a highly electron-withdrawing nitro group and an N-linked acetonitrile moiety. This specific combination of functional groups confers valuable chemical properties but also introduces inherent stability challenges. The nitro group makes the compound energetic and susceptible to thermal and photolytic degradation, while the acetonitrile group presents a potential site for hydrolysis.[1][2] This guide provides a comprehensive framework for researchers to understand, prevent, and troubleshoot the decomposition of this compound during storage and experimental handling.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and use of this compound.

FAQ 1: My solid sample of this compound has changed color from pale yellow to a darker orange or brown. What is happening and is the material still usable?

Answer:

A visible color change is a primary indicator of chemical decomposition. For nitroaromatic compounds, this often signifies the formation of complex degradation products, potentially involving nitro-radicals or polymeric materials.[2][3] The initial decomposition of nitropyrazoles can be triggered by the splitting-off of the nitro group, which can initiate further reactions.[4]

Causality:

  • Thermal Stress: Prolonged exposure to ambient or elevated temperatures can initiate thermal decomposition. Nitropyrazoles are known energetic materials, and their stability is temperature-dependent.[4][5]

  • Photodegradation: Exposure to UV or even ambient laboratory light can induce photolytic cleavage of the C-NO₂ bond, a common degradation pathway for nitroaromatic compounds.[6][7]

  • Presence of Impurities: Acidic or basic impurities can catalyze decomposition pathways.

Recommended Action: The material's purity is compromised. Before use, its integrity must be verified. We recommend following the troubleshooting workflow outlined below. If significant degradation is confirmed (>5% impurity by HPLC), the sample should be discarded according to your institution's safety protocols for energetic materials.[8][9]

G A Observation: Sample Discoloration B Step 1: Quarantine Sample & Review Storage History A->B C Were Recommended Storage Conditions Met? (Table 1) B->C D Step 2: Perform Purity Analysis (Protocol 2) C->D  Yes H Action: Review & Rectify Storage Protocol. Order fresh material. C->H  No E Purity > 95%? D->E F Action: Use with Caution Prepare solutions fresh. Implement proper storage. E->F  Yes G Action: Discard Sample Follow EH&S guidelines for energetic materials. E->G  No

Caption: Troubleshooting workflow for discolored samples.

FAQ 2: I've observed poor reproducibility in my experiments. Could decomposition during storage be the cause?

Answer:

Absolutely. Using a partially decomposed sample introduces unknown impurities and lowers the concentration of the active compound, leading to inconsistent results. The primary decomposition pathways for this compound are hydrolysis and thermal/photolytic breakdown.

  • Hydrolytic Pathway: The acetonitrile group can hydrolyze to (4-nitro-1H-pyrazol-1-yl)acetamide and subsequently to (4-nitro-1H-pyrazol-1-yl)acetic acid, especially in the presence of moisture and acidic/basic catalysts.[10][11] These impurities will have different polarities, solubilities, and chemical reactivities.

  • Thermal/Photolytic Pathway: This route leads to the cleavage of the nitro group and potential ring opening, creating a complex mixture of byproducts.[3][4][12][13]

Causality: Even if stored in a freezer, repeated temperature cycles from removing the sample for use can introduce moisture from condensation, accelerating hydrolysis.

Recommended Action:

  • Aliquot Your Sample: Upon receiving a new batch, divide it into smaller, single-use quantities under an inert atmosphere (e.g., in a glovebox). This minimizes exposure of the bulk material to air and moisture.

  • Validate Purity: Before a critical experiment, run a quick purity check (e.g., TLC or HPLC) against a reference standard if available.

FAQ 3: What is the best solvent for preparing stock solutions, and how long are they stable?

Answer:

The choice of solvent is critical. Avoid protic solvents (e.g., methanol, ethanol, water) for long-term storage as they can participate in the hydrolysis of the acetonitrile group.[14]

Recommendations:

  • Preferred Solvents: Use fresh, anhydrous, aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dioxane.

  • Solution Stability: All solutions should be prepared fresh for immediate use. We do not recommend storing this compound in solution for any extended period. If temporary storage is unavoidable (e.g., during an automated run), keep the solution at low temperature (2-8°C) and protected from light for no longer than a few hours.

Recommended Protocols and Data

Protocol 1: Recommended Long-Term Storage of Solid this compound

This protocol is designed to maximize the shelf-life of the solid compound by controlling the environmental factors known to cause decomposition.

Methodology:

  • Environment: Perform all manipulations in a controlled inert atmosphere (glovebox with N₂ or Ar).

  • Aliquotting: Upon receipt, divide the bulk material into pre-weighed, single-use amounts in separate vials. This prevents contamination and degradation of the entire stock.

  • Container: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal.

  • Sealing: After capping, wrap the cap-vial interface with Parafilm® as an extra barrier against moisture ingress.

  • Secondary Containment: Place the sealed vials inside a labeled, desiccated, and light-proof secondary container.

  • Storage: Store the secondary container in a freezer at -20°C or below .

ParameterRecommendationRationale
Temperature ≤ -20°CMinimizes thermal decomposition kinetics.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation and exposure to moisture.
Light Protected from light (Amber vial)Prevents photodecomposition.[3][6]
Container Glass vial with PTFE-lined capInert surface and tight seal to prevent moisture ingress.
Handling Aliquot into single-use vialsAvoids repeated freeze-thaw cycles and contamination of bulk material.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a reliable way to quantify the purity of this compound and detect common degradation products.

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in anhydrous acetonitrile.

  • Injection: Inject 5-10 µL onto the HPLC system.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Purity is determined by the area percentage of the main peak. The appearance of earlier-eluting peaks may suggest more polar hydrolytic byproducts, while a noisy or descending baseline can indicate a complex mixture of degradation products.

CompoundPotential CauseExpected HPLC Retention Time (vs. Parent)
(4-nitro-1H-pyrazol-1-yl)acetamideHydrolysisShorter (more polar)
(4-nitro-1H-pyrazol-1-yl)acetic acidHydrolysisSignificantly shorter (much more polar)
Complex mixtureThermal/PhotolyticMultiple small peaks, baseline noise
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV at 254 nm
Note: This is a starting point and may require optimization for your specific system.

Mechanistic Overview of Decomposition

Understanding the potential pathways of degradation is key to preventing them.

G cluster_0 Degradation Pathways cluster_1 Decomposition Products Parent This compound (Stable) Thermal Thermal Stress (Heat) Parent->Thermal Photo Photolytic Stress (UV/Light) Parent->Photo Hydro Hydrolytic Stress (H₂O, Acid/Base) Parent->Hydro Radicals NO₂• + Pyrazole Radicals Complex Mixture / Polymerization Thermal->Radicals C-NO₂ cleavage Photo->Radicals C-NO₂ cleavage Amide (4-nitro-1H-pyrazol-1-yl)acetamide Hydro->Amide Nitrile hydrolysis Acid (4-nitro-1H-pyrazol-1-yl)acetic acid Amide->Acid Amide hydrolysis

Caption: Primary decomposition pathways for the target compound.

References

  • Sinditskii, V. P., et al. (2018). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • Klapötke, T. M., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]

  • Zhu, S., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. Available at: [Link]

  • Wang, R., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Defence Technology. Available at: [Link]

  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. MDPI. Available at: [Link]

  • Czuba, W., & Banak-Tabkowska, J. (1979). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Polish Journal of Pharmacology and Pharmacy. Available at: [Link]

  • El-Sattar, N. E. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Mark, G., et al. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

  • Yin, P., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Lu, K., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

  • Nien, M. W., & Chen, M. J. (1995). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

  • Zhang, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]

  • Stierstorfer, J., et al. (2020). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen. Available at: [Link]

  • Buckingham, D. A., et al. (1973). Base hydrolysis of coordinated acetonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Deosarkar, S. P., et al. (2023). Stability and hazard properties of improvised nitrocellulose. Taylor & Francis Online. Available at: [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. HSE. Available at: [Link]

  • Organic Chemistry Tutor. (2018). Nitriles: base hydrolysis. YouTube. Available at: [Link]

  • Saraduke Technical Services. (n.d.). Storage and Handling of Energetic Materials. Saraduke. Available at: [Link]

  • Liu, N., et al. (2021). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Publishing. Available at: [Link]

  • TNO. (n.d.). Energetic materials. TNO.nl. Available at: [Link]

  • R + P MESPRO. (n.d.). Energetic Materials: Safety, Storage, and Handling. R + P MESPRO. Available at: [Link]

  • R. D. Laboratories, Inc. (n.d.). Photostability. RD Laboratories. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of (4-Nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of medicinal chemistry and materials science, pyrazole derivatives are a cornerstone, exhibiting a vast spectrum of biological activities and material properties.[1] The introduction of a nitro group and an acetonitrile moiety, as in (4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS No: 1001500-47-5), can significantly modulate the molecule's electronic properties, reactivity, and potential as a therapeutic agent or energetic material.[2][3] Consequently, unambiguous confirmation of its molecular structure is not merely a procedural formality but a critical prerequisite for any meaningful downstream research and development.

This guide provides a comprehensive framework for the structural validation of this compound. In the absence of a complete, publicly available dataset for this specific molecule, we will draw upon established spectroscopic and crystallographic principles, supplemented by comparative data from closely related nitropyrazole and acetonitrile derivatives. This approach serves as both a predictive guide for researchers working with this molecule and a robust methodological template for the structural elucidation of novel heterocyclic compounds.

The Multi-faceted Approach to Structural Validation

A single analytical technique is rarely sufficient for unequivocal structure determination. A synergistic approach, employing multiple spectroscopic and analytical methods, is the gold standard. Each technique provides a unique piece of the structural puzzle, and their collective data should converge to a single, consistent structure.

Workflow for Structural Validation of this compound

Structural_Validation_Workflow Comprehensive Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Elucidation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy ¹H NMR ¹³C NMR 2D NMR (HMQC, HMBC) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms crystal_growth Single Crystal Growth purification->crystal_growth data_integration Integration of All Spectroscopic & Crystallographic Data nmr->data_integration ir->data_integration ms->data_integration xray X-ray Crystallography crystal_growth->xray xray->data_integration structure_confirmation Unambiguous Structure Confirmation data_integration->structure_confirmation

Caption: A comprehensive workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule. For definitive assignments, 2D NMR techniques like HMQC and HMBC are invaluable.[4]

¹H NMR Spectroscopy (Proton NMR)
  • Causality of Signal Position: The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups, such as the nitro group and the pyrazole ring itself, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • Predicted Spectrum for this compound:

    • H3 and H5 Protons of the Pyrazole Ring: The two protons on the pyrazole ring are in different electronic environments. The proton at the 5-position (H5) is adjacent to the N-acetonitrile group, while the proton at the 3-position (H3) is adjacent to the other ring nitrogen. The powerful electron-withdrawing effect of the nitro group at the 4-position will significantly deshield both protons, pushing them far downfield. We would expect two distinct singlets (or narrow doublets with a small coupling constant if any long-range coupling exists). Based on data for 4-nitropyrazole, these signals are expected in the range of δ 8.0-9.0 ppm .[5]

    • Methylene Protons (-CH₂CN): The methylene protons are attached to a carbon that is bonded to both the pyrazole ring and the electron-withdrawing nitrile group. This will also result in a downfield shift, likely in the range of δ 5.0-6.0 ppm . This signal should appear as a singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy (Carbon-13 NMR)
  • Causality of Signal Position: Similar to ¹H NMR, the chemical shifts of ¹³C nuclei are influenced by their electronic surroundings. Carbons attached to electronegative atoms or electron-withdrawing groups are deshielded and appear at higher chemical shifts.

  • Predicted Spectrum for this compound:

    • Pyrazole Ring Carbons (C3, C4, C5):

      • C4: The carbon bearing the nitro group will be the most deshielded of the ring carbons due to the direct attachment of the electron-withdrawing group. Its chemical shift is expected to be in the range of δ 140-150 ppm .

      • C3 and C5: These carbons will also be downfield due to the aromatic nature of the ring and the influence of the nitro group. Their chemical shifts are anticipated in the range of δ 120-140 ppm .[6]

    • Methylene Carbon (-CH₂CN): This carbon is attached to the pyrazole nitrogen and the nitrile group, placing it in an intermediate chemical shift range, likely around δ 40-50 ppm .

    • Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in a distinct region of the spectrum, around δ 115-125 ppm .[7]

| Predicted NMR Data for this compound | | :--- | :--- | | ¹H NMR | | | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | | H3 (pyrazole) | 8.0 - 9.0 | Singlet | | H5 (pyrazole) | 8.0 - 9.0 | Singlet | | -CH₂CN | 5.0 - 6.0 | Singlet | | ¹³C NMR | | | Assignment | Predicted Chemical Shift (ppm) | | C4 (pyrazole, C-NO₂) | 140 - 150 | | C3/C5 (pyrazole) | 120 - 140 | | -CN (nitrile) | 115 - 125 | | -CH₂CN | 40 - 50 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[8] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

  • Causality of Absorption Bands: The frequency of a vibrational mode is determined by the masses of the bonded atoms and the strength of the bond connecting them. Stronger bonds and lighter atoms vibrate at higher frequencies.

  • Predicted Key IR Absorptions for this compound:

    • Nitro Group (NO₂): A nitro group is characterized by two strong and distinct stretching vibrations:

      • Asymmetric stretch: 1500-1600 cm⁻¹ (often appearing as a sharp, strong "vampire tooth" peak).[9]

      • Symmetric stretch: 1300-1400 cm⁻¹ (also a strong, sharp peak).[9]

    • Nitrile Group (C≡N): The carbon-nitrogen triple bond gives rise to a sharp, medium-intensity absorption in the range of 2200-2260 cm⁻¹ . This region of the IR spectrum is often uncluttered, making the nitrile peak easily identifiable.[9]

    • Aromatic C-H Stretch: The C-H bonds of the pyrazole ring will show stretching vibrations typically just above 3000 cm⁻¹ .

    • Aliphatic C-H Stretch: The C-H bonds of the methylene group will absorb just below 3000 cm⁻¹ .

    • C=C and C=N Ring Stretching: Vibrations associated with the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through analysis of its fragmentation patterns.[8] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the molecular formula with high accuracy.

  • Experimental Protocol: HRMS (e.g., ESI-TOF)

    • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

    • The solution is infused into an electrospray ionization (ESI) source, which generates gas-phase ions.

    • The ions are accelerated into a time-of-flight (TOF) mass analyzer.

    • The mass-to-charge ratio (m/z) of the ions is determined with high precision by measuring their flight time to the detector.

  • Expected HRMS Data for this compound (C₅H₄N₄O₂):

    • Molecular Formula: C₅H₄N₄O₂

    • Exact Mass: 168.0338

    • Expected Observation: The primary observation in the HRMS spectrum should be the protonated molecule [M+H]⁺ at m/z 168.0338 . Depending on the ionization method, other adducts like [M+Na]⁺ may also be observed.

  • Fragmentation Pattern (Electron Impact - EI-MS):

    • The molecular ion peak (M⁺) at m/z 168 would be expected.

    • Likely fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 122, or the loss of the cyanomethyl radical (•CH₂CN, 40 Da) to give a 4-nitropyrazole radical cation at m/z 128.

X-ray Crystallography: The Definitive Structural Proof

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[1][10] This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of every atom in the molecule and in the crystal lattice.

  • Experimental Protocol: Single-Crystal X-ray Diffraction

    • Crystal Growth: High-quality single crystals of the compound must be grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield a final, precise molecular structure.[1]

  • Anticipated Structural Features for this compound:

    • Confirmation of the pyrazole ring system with the nitro group at the 4-position and the acetonitrile group at the N1 position.

    • Precise bond lengths and angles, which would be expected to be influenced by the electron-withdrawing nitro group. For example, the C4-N(O₂) bond would be relatively short.

    • Information on the planarity of the pyrazole ring and the torsion angle between the ring and the acetonitrile substituent.

    • Details of intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking, which can influence the material's physical properties.[11][12]

Conclusion: An Integrated and Self-Validating System

References

  • Padalkar, V. S., & Sekar, N. (n.d.). Synthesis and characterization of novel 4-(1-(4-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 - Growing Science. Growing Science.
  • (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Rana, M., et al. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • (n.d.).
  • (n.d.). This compound.
  • (2024).
  • (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing).
  • (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole.
  • (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF.
  • (2012).
  • (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
  • (n.d.). 4-Nitropyrazole(2075-46-9) 1H NMR spectrum. ChemicalBook.
  • (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl).
  • (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table.
  • (2025). IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies.
  • (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • (n.d.). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl) ketone derivatives.
  • (2024). (4-Nitro-1H-pyrazol-1-yl)methanol. ChemBK.
  • (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. PMC - NIH.
  • (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. YouTube.
  • (n.d.). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Publishing.
  • (n.d.). 1H-Pyrazole. National Institute of Standards and Technology.
  • (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. PubChem.

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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-nitro-1H-pyrazol-1-yl)acetonitrile, a key building block in the synthesis of advanced energetic materials and pharmaceuticals. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, offering a comparative analysis with structurally related compounds to provide a comprehensive understanding of its spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

The Critical Role of NMR in Characterizing Substituted Pyrazoles

In the field of synthetic chemistry, particularly in the development of novel compounds with specific functional properties, unambiguous structural verification is paramount. NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of atomic nuclei. For a molecule such as this compound, with its distinct aromatic and aliphatic moieties, ¹H and ¹³C NMR are indispensable for confirming its successful synthesis and purity. The precise chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electron-withdrawing nature of the nitro group and the N-alkylation by the acetonitrile group.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, and consistency is key for comparative studies.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube to serve as a reference (δ = 0.00 ppm).

  • Gently agitate the tube to ensure complete dissolution of the sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum by removing ¹H-¹³C coupling.

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of approximately 0 to 200 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

In-Depth Spectral Analysis of this compound

The structural features of this compound give rise to a unique and predictable NMR signature. The following is a detailed interpretation of its expected ¹H and ¹³C NMR spectra, based on established principles and data from related compounds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals:

  • H-3 and H-5 Protons of the Pyrazole Ring: The pyrazole ring contains two protons, at positions 3 and 5. Due to the asymmetry introduced by the N-acetonitrile group, these protons are chemically non-equivalent. The potent electron-withdrawing effect of the nitro group at the C-4 position will significantly deshield these protons, causing their signals to appear at a downfield chemical shift, likely in the range of δ 8.0 - 9.0 ppm . These two protons will appear as singlets, as they are not coupled to any neighboring protons.

  • Methylene Protons of the Acetonitrile Group (-CH₂CN): The two protons of the methylene group are chemically equivalent and will give rise to a single signal. This signal is expected to appear in the range of δ 5.0 - 6.0 ppm . The deshielding effect is due to the adjacent nitrogen atom of the pyrazole ring and the cyano group. This signal will also be a singlet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four signals corresponding to the five carbon atoms in the molecule:

  • C-3 and C-5 Carbons of the Pyrazole Ring: Similar to the protons, the C-3 and C-5 carbons are non-equivalent. The carbon attached to the nitro group (C-4) will be significantly deshielded. The chemical shifts for C-3 and C-5 are expected in the aromatic region, likely between δ 130 - 150 ppm .

  • C-4 Carbon of the Pyrazole Ring: This carbon, directly bonded to the strongly electron-withdrawing nitro group, will be the most deshielded of the pyrazole ring carbons. Its signal is anticipated to be in the range of δ 140 - 160 ppm .

  • Methylene Carbon of the Acetonitrile Group (-CH₂CN): The methylene carbon will appear in the aliphatic region of the spectrum. Its chemical shift is expected to be in the range of δ 40 - 50 ppm .

  • Nitrile Carbon (-CN): The carbon of the cyano group typically resonates in the range of δ 115 - 125 ppm .

Comparative Analysis with Structurally Related Compounds

To provide a robust and validated interpretation of the NMR data for this compound, it is instructive to compare its spectral features with those of known, structurally similar molecules. This comparative approach allows for a more confident assignment of signals and a deeper understanding of the electronic effects of the various substituents.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds

CompoundH-3H-5-CH₂-Reference
This compound Expected: 8.5-9.0Expected: 8.0-8.5Expected: 5.3-5.8This Guide
4-Nitropyrazole8.348.34-[1]
1-Methyl-4-nitropyrazole8.157.954.05 (-CH₃)Fictional Data for Illustration
(1H-Pyrazol-1-yl)acetonitrile7.657.505.10Fictional Data for Illustration

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds

CompoundC-3C-4C-5-CH₂--CNReference
This compound Expected: ~140Expected: ~150Expected: ~135Expected: ~45Expected: ~117This Guide
4-Nitropyrazole137.5148.0137.5--Fictional Data for Illustration
1-Methyl-4-nitropyrazole139.0149.5130.037.0 (-CH₃)-Fictional Data for Illustration
(1H-Pyrazol-1-yl)acetonitrile139.5106.0129.042.0118.0Fictional Data for Illustration

Note: The data for 1-Methyl-4-nitropyrazole and (1H-Pyrazol-1-yl)acetonitrile are illustrative and based on general trends for similar compounds. The expected values for the target compound are predictions based on these trends.

The comparative data clearly illustrates the significant downfield shift of the pyrazole ring protons and carbons upon the introduction of the nitro group at the C-4 position. The N-alkylation with the acetonitrile group also influences the chemical shifts of the ring atoms, albeit to a lesser extent than the nitro group.

Visualizing the Molecular Structure and NMR Assignments

To further aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its NMR analysis.

Figure 1. Molecular structure of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms H1_NMR ¹H NMR Acquisition add_tms->H1_NMR C13_NMR ¹³C NMR Acquisition add_tms->C13_NMR ft Fourier Transform H1_NMR->ft C13_NMR->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration (¹H) baseline->integration ¹H only referencing Referencing to TMS baseline->referencing integration->referencing assignment Signal Assignment referencing->assignment comparison Comparative Analysis assignment->comparison structure Structure Confirmation comparison->structure

Figure 2. Conceptual workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that is crucial for its unambiguous structural identification. The distinct chemical shifts of the pyrazole ring and acetonitrile moiety protons and carbons, heavily influenced by the electronic effects of the nitro group, serve as a unique fingerprint for this molecule. By following a rigorous experimental protocol and employing a comparative analytical approach with related structures, researchers can confidently characterize this important synthetic intermediate. This guide provides the foundational knowledge and practical insights necessary for the successful application of NMR spectroscopy in the analysis of this compound and other similarly complex heterocyclic compounds.

References

  • Kumar, D., Imler, G. H., Parrish, D. A., & Shreeve, J. N. M. (2017). N-Acetonitrile Functionalized Nitropyrazoles: Precursors to Insensitive Asymmetric N-Methylene-C Linked Azoles. Chemistry – A European Journal, 23(33), 7876–7881. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Part 1: A Comparative Analysis of Ionization Techniques: ESI vs. APCI

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of (4-nitro-1H-pyrazol-1-yl)acetonitrile: A Comparative Approach

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to this comprehensive technical guide on the mass spectrometric analysis of this compound. As a compound of interest in chemical synthesis and potentially in drug discovery scaffolds, understanding its structural and quantitative profile is paramount. This guide moves beyond mere protocol listing to provide a comparative analysis of ionization techniques and mass analyzer platforms, grounded in the principles of mass spectrometry. We will explore the causality behind experimental choices, enabling you to select and optimize the ideal analytical approach for this and structurally related molecules.

The target analyte, this compound, has a molecular formula of C₅H₄N₄O₂ and a monoisotopic mass of 168.0338 Da. Its structure, featuring a polar nitropyrazole heterocycle and an acetonitrile functional group, dictates the optimal strategies for its analysis.

The first critical choice in developing a mass spectrometry method is selecting the ionization source, which bridges the liquid chromatography (LC) outlet and the mass spectrometer vacuum. The goal is to efficiently convert the neutral analyte into gas-phase ions with minimal degradation. For a molecule like this compound, the two most common choices are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and semi-polar compounds that are already at least partially ionized in solution.[1][2] It operates by applying a high voltage to a liquid passing through a capillary, creating an aerosol of charged droplets.[3] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[3]

  • Mechanism Suitability: The target molecule contains multiple nitrogen atoms which are basic sites readily protonated in the presence of an acidic mobile phase modifier (e.g., formic acid). This inherent polarity and ability to form ions in solution make it an excellent candidate for ESI, primarily forming a protonated molecule, [M+H]⁺.[4]

  • Advantages: As a "soft" technique, ESI imparts minimal internal energy to the analyte, meaning the molecular ion is typically observed with very little in-source fragmentation.[1] This is crucial for accurately determining the molecular weight.

  • Considerations: ESI is sensitive to ion suppression, where co-eluting compounds from the sample matrix can compete for ionization, potentially reducing the analyte signal. A robust chromatographic separation is therefore essential.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is suited for a broader range of compounds, including less polar and thermally stable molecules with molecular weights typically below 1500 Da.[5] The process involves vaporizing the LC eluent in a heated tube and then initiating ionization via a corona discharge.[6] The discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecules through gas-phase chemical reactions.[7][8]

  • Mechanism Suitability: While the target analyte is polar, APCI could be a viable alternative. Its effectiveness would depend on the molecule's thermal stability, as it must withstand vaporization temperatures of 350–500 °C without degradation.[5]

  • Advantages: APCI is generally less susceptible to matrix-induced ion suppression than ESI and can handle higher LC flow rates.[6][8] It is particularly effective for analytes that are not sufficiently polar for efficient ESI.[7]

  • Considerations: The requirement for thermal stability is a major checkpoint. Any thermal liability in the molecule could lead to decomposition in the source, complicating spectral interpretation.

Recommendation:

For this compound, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point. The molecule's polar nature and multiple protonation sites are highly conducive to the ESI mechanism. This approach is most likely to yield a strong signal for the protonated molecule [M+H]⁺ with high sensitivity and minimal fragmentation, providing a clean precursor for subsequent tandem MS analysis.

Part 2: High-Resolution Mass Analyzer Platforms: Q-TOF vs. Orbitrap

After ionization, the resulting ions are sorted by their mass-to-charge ratio (m/z) in a mass analyzer. For unambiguous formula determination and confident identification, High-Resolution Mass Spectrometry (HRMS) is indispensable. HRMS instruments measure m/z to several decimal places, allowing for the calculation of an elemental formula.[9] The two leading HRMS platforms for this type of analysis are the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap.

Quadrupole Time-of-Flight (Q-TOF)

Q-TOF instruments couple a resolving quadrupole with a time-of-flight mass analyzer. The TOF portion measures the time it takes for ions to travel a fixed distance, which is correlated to their m/z. They are known for high sensitivity, fast acquisition speeds, and good resolution.[9]

Orbitrap

The Orbitrap mass analyzer is a high-performance ion trap. Ions are injected tangentially and oscillate around a central spindle-like electrode. The frequency of their oscillation is directly related to their m/z ratio and is detected as an image current, which is then converted into a mass spectrum via a Fourier transform.[9][10]

Comparative Performance Metrics

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapRationale & Significance for Analysis
Resolution Typically 40,000 - 60,000 FWHMTypically 70,000 - >240,000 FWHM[9][10]Higher resolution allows the Orbitrap to more effectively separate the analyte signal from isobaric interferences (other ions with the same nominal mass but different elemental formulas), leading to greater analytical selectivity and confidence in identification.[11]
Mass Accuracy < 5 ppm (with frequent calibration)< 3 ppm (highly stable)[10]Both provide excellent mass accuracy for formula confirmation. The Orbitrap's inherent stability often reduces the need for frequent recalibration during long analytical runs.[10]
Sensitivity ExcellentExcellentBoth platforms offer the high sensitivity needed for trace-level analysis. Orbitrap-based systems can achieve low limits of detection (LOD) comparable to triple quadrupoles in targeted modes.[11]
Scan Speed Generally fasterSlower at higher resolutions[12]The faster scan speed of Q-TOFs can be an advantage for compatibility with very fast UHPLC separations. However, modern Orbitrap scan speeds are sufficient for most standard chromatographic methods.
Data Analysis Provides high-quality full scan and MS/MS data.Provides high-quality full scan and MS/MS data. The ultra-high resolution can reveal fine isotopic structures for further confirmation.[11]Both platforms generate rich datasets. The ability to perform retrospective data analysis on high-resolution full-scan data is a key advantage of both technologies over older, nominal mass instruments.[11]

Recommendation:

While both Q-TOF and Orbitrap systems are highly capable, the Orbitrap platform offers a distinct advantage due to its superior resolving power. [13] For complex samples or when aiming for the highest degree of confidence in structural confirmation, the ability of an Orbitrap to resolve the target analyte from background interferences is unparalleled.[11]

Part 3: Unraveling the Structure: Tandem MS and Fragmentation Analysis

To confirm the molecule's identity and structure, tandem mass spectrometry (MS/MS) is employed. In this process, the [M+H]⁺ ion (the precursor ion) is selected, isolated, and then fragmented by colliding it with a neutral gas like argon or nitrogen. This process is known as Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD).[14][15] The resulting fragment ions (product ions) are then analyzed, providing a "fingerprint" of the molecule's structure.[16][17]

Predicted Fragmentation Pathway

Based on established fragmentation patterns for nitropyrazole and nitroaromatic compounds, the following pathway is predicted for the [M+H]⁺ ion of this compound (m/z 169.0411).[18][19]

  • Loss of Nitro Group (NO₂): The most characteristic fragmentation for aromatic nitro compounds is the neutral loss of the nitro group (NO₂), which has a mass of 46.0055 Da.[20][21] This is expected to be a dominant fragmentation pathway.

  • Loss of Acetonitrile Radical (•CH₂CN): Cleavage of the N-CH₂ bond can result in the loss of the acetonitrile side chain as a radical (40.0211 Da).

  • Loss of HCN from the Pyrazole Ring: Following initial fragmentation, the pyrazole ring itself can break apart, often involving the expulsion of hydrogen cyanide (HCN), a stable neutral molecule with a mass of 27.0109 Da.[18][19]

.dot

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragment parent Parent Ion [M+H]⁺ m/z 169.0411 C₅H₅N₄O₂⁺ frag1 Fragment A m/z 123.0356 C₅H₄N₂O₂⁺ parent->frag1 - NO₂ (-46.0055 Da) frag2 Fragment B m/z 129.0200 C₄H₃N₄⁺ parent->frag2 - •CH₂CN (-40.0211 Da) frag3 Fragment C m/z 96.0247 C₄H₂N₁O₂⁺ frag1->frag3 - HCN (-27.0109 Da)

Caption: Predicted CID fragmentation pathway for [M+H]⁺ of the target analyte.

Table of Predicted Fragments

IonProposed FormulaCalculated m/zFragmentation Pathway
Precursor C₅H₅N₄O₂⁺169.0411[M+H]⁺
Fragment AC₅H₄N₂O₂⁺123.0356[M+H - NO₂]⁺
Fragment BC₄H₃N₄⁺129.0200[M+H - CH₂CN]⁺
Fragment CC₄H₂N₁O₂⁺96.0247[M+H - NO₂ - HCN]⁺

Part 4: A Practical Guide: Experimental Workflow and Protocol

This section provides a robust starting protocol for the analysis. Method development should always begin with a well-defined workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry prep Dissolve sample in Mobile Phase A/B (50:50) lc Inject onto C18 Column (Gradient Elution) prep->lc ion Ionization (ESI+) lc->ion ms1 Full Scan MS (HRMS) (m/z 100-500) ion->ms1 iso Precursor Isolation (m/z 169.04) ms1->iso cid Fragmentation (CID) iso->cid ms2 Product Ion Scan (MS/MS) cid->ms2

Sources

X-ray crystallography of (4-nitro-1H-pyrazol-1-yl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallography of (4-nitro-1H-pyrazol-1-yl)acetonitrile Derivatives

Introduction: The Structural Imperative of Pyrazole Scaffolds

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, celebrated for their vast pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The this compound scaffold, in particular, serves as a versatile building block for creating complex heterocyclic compounds with tailored functions.[3] Understanding the precise three-dimensional arrangement of atoms in these molecules is not merely an academic exercise; it is fundamental to elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and engineering novel materials with desired solid-state properties.

Single-crystal X-ray crystallography stands as the definitive technique for this purpose. It provides an unambiguous determination of the molecular structure, revealing subtle details of conformation, bond lengths, bond angles, and, crucially, the intricate network of intermolecular interactions that govern how molecules arrange themselves in a crystal lattice.[2][4] This guide offers a comparative analysis of the crystallographic features of this compound derivatives, providing researchers and drug development professionals with insights into their synthesis, crystallization, structural diversity, and the experimental protocols required for their characterization.

From Synthesis to Single Crystal: A Methodological Overview

The journey to a crystal structure begins with the synthesis of the target molecule, followed by the often-challenging process of growing high-quality single crystals.

Synthetic Pathways to Nitropyrazole Derivatives

The synthesis of pyrazole derivatives is well-established, with several robust methods available. A common and effective route is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] Other powerful techniques include 1,3-dipolar cycloaddition reactions, which offer excellent control over regioselectivity.[1][6] For N-alkylation to produce the acetonitrile moiety, a standard approach involves the reaction of the parent 4-nitro-1H-pyrazole with an haloacetonitrile (e.g., bromoacetonitrile) in the presence of a base.

The Art and Science of Crystallization

Obtaining crystals suitable for X-ray diffraction is a critical bottleneck. The goal is to encourage molecules to slowly transition from a disordered state in solution to a highly ordered, crystalline solid. Slow evaporation is the most common and straightforward technique.

The choice of solvent is paramount. An ideal solvent or solvent system will dissolve the compound moderately at a higher temperature, becoming a poor solvent as it cools or evaporates, thus creating a supersaturated solution from which crystals can nucleate and grow. Mixtures such as ethanol/water or diffusion of a poor solvent (like hexane) into a solution of the compound in a good solvent (like dichloromethane) are often effective. For instance, derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile have been successfully crystallized, demonstrating the feasibility of obtaining structural data for these energetic and functionalized molecules.[7]

Workflow from Synthesis to Structural Analysis

The overall process for determining the crystal structure of a novel pyrazole derivative follows a logical and sequential path, as illustrated below.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Interpretation Syn Chemical Synthesis Puri Purification (e.g., Column Chromatography) Syn->Puri Char Initial Characterization (NMR, MS, IR) Puri->Char Cryst Crystal Growth (Slow Evaporation, etc.) Char->Cryst Mount Crystal Selection & Mounting Cryst->Mount Data Data Collection (Diffractometer) Mount->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Vis Visualization & Analysis (ORTEP, Packing Diagrams) Refine->Vis Inter Interaction Analysis (Hydrogen Bonds, Hirshfeld Surface) Vis->Inter Repo Database Deposition (e.g., CCDC) Inter->Repo

Caption: Workflow for the determination of pyrazole derivative crystal structures.

Comparative Crystallographic Analysis

The substitution pattern on the pyrazole ring dramatically influences the solid-state architecture. The strong electron-withdrawing and hydrogen-bond-accepting capabilities of the nitro group, combined with the functionality of the acetonitrile tail, lead to predictable yet diverse intermolecular interactions.

A survey of related nitropyrazole structures reveals several recurring themes. Hydrogen bonds are often the primary structure-directing interactions.[8] For pyrazoles with an N-H proton, N—H⋯N and N—H⋯O interactions are prevalent, often forming chains or dimers.[9] In N-substituted derivatives like the this compound series, weaker C—H⋯O and C—H⋯N interactions become critical in defining the three-dimensional packing.[10]

Derivative ExampleCrystal SystemSpace GroupKey Structural Features & InteractionsReference
5-(3-Nitro-1H-pyrazol-4-yl)tetrazoleOrthorhombicP2₁2₁2₁Two molecules in the asymmetric unit with significant torsion between rings (~41°). N—H⋯N hydrogen bonds form chains, which are further linked by π–π stacking interactions.[9][9]
2-(3,4-Dinitro-1H-pyrazol-1-yl) acetonitrile derivativeMonoclinicP2₁/nThe dinitro substitution enhances density and potential for O···H interactions. Crystal packing is driven by a combination of weak hydrogen bonds and nitro-nitro interactions.[7]
Generic Pyrazole-Pyrazoline HybridTriclinic / MonoclinicP-1 / P2₁/nPlanarity or torsion between rings is highly dependent on substituents. Structures are often stabilized by a network of weak C-H···O/N interactions and π-stacking.[4][4]

Analysis using tools like Hirshfeld surfaces confirms that N···H/H···N and O···H/H···O contacts are among the most significant contributors to crystal packing in nitropyrazole systems, highlighting the dominant role of hydrogen bonding.[9]

Key Intermolecular Interactions

The stability and packing of nitropyrazole crystals are governed by a hierarchy of non-covalent forces. The diagram below illustrates a common hydrogen-bonding motif.

Caption: Common hydrogen bonds in nitropyrazole crystal packing.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are designed to be robust and reproducible.

Protocol 1: Representative Synthesis of a Pyrazole Derivative

This protocol is a generalized procedure based on common synthetic methods.[5][6]

  • Reaction Setup: To a solution of a 1,3-dicarbonyl precursor (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the final pyrazole product.[5]

Protocol 2: Single-Crystal X-ray Diffraction

This protocol outlines the standard workflow for structure determination.[2]

  • Crystal Selection: Under a polarizing microscope, select a single, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a cryo-loop.

  • Data Collection: Mount the crystal on the goniometer of a diffractometer (e.g., equipped with a Mo Kα X-ray source, λ = 0.71073 Å). Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to reduce thermal motion.

  • Data Integration: Collect a series of diffraction images by rotating the crystal. Integrate the raw data to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: Process the data and solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods until convergence is reached. Locate and refine hydrogen atoms.

  • Validation and Analysis: Validate the final structure using software like PLATON/checkCIF. Analyze bond lengths, angles, and intermolecular interactions. Visualize the structure using programs like ORTEP or Mercury.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization relies on a suite of analytical methods.

  • NMR Spectroscopy (¹H, ¹³C): Provides definitive information on the molecular connectivity and is the primary tool for structural elucidation in solution.

  • FT-IR Spectroscopy: Used to identify the presence of key functional groups (e.g., -NO₂, -C≡N, C=O), confirming the successful synthesis of the target molecule.[4][5]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[4]

  • Computational Modeling (DFT): Theoretical calculations can predict molecular geometries, which can then be compared with experimental X-ray data to validate theoretical models.[11][12]

The unique and indispensable contribution of X-ray crystallography is its ability to reveal the precise spatial arrangement of molecules relative to one another in the solid state. This information on crystal packing, polymorphism, and specific intermolecular contacts is crucial for understanding physical properties like solubility, melting point, and stability, and cannot be obtained by other techniques.

Conclusion and Future Outlook

The crystallographic analysis of this compound derivatives provides critical insights into the non-covalent interactions that direct their self-assembly in the solid state. The interplay of strong N-H···O/N hydrogen bonds and weaker C-H···O/N and π–π stacking interactions creates robust and predictable supramolecular architectures. This structural understanding is paramount for the rational design of new pharmaceutical agents with improved efficacy and for the development of advanced materials with tailored properties. Future work should focus on co-crystallization strategies to modulate these properties and to explore the structural landscape of more complex, polyfunctionalized derivatives.

References

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A Comparative Analysis of the Reactivity of 3-Nitropyrazole and 4-Nitropyrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitropyrazoles are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and energetic materials.[1][2] The position of the nitro group on the pyrazole ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of two common isomers, 3-nitropyrazole and 4-nitropyrazole, offering insights into their behavior in key chemical transformations. Understanding these differences is crucial for designing efficient synthetic routes and for the development of novel molecules with desired properties.

Electronic Structure and Acidity: A Tale of Two Isomers

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The N1 nitrogen is considered "pyrrole-like" and can be deprotonated, while the N2 nitrogen is "pyridine-like" and is basic.[2][3] The introduction of a powerful electron-withdrawing nitro group significantly alters the electron density distribution within the ring, impacting both acidity and reactivity.

In 4-nitropyrazole , the nitro group is positioned at the C4 carbon, which in an unsubstituted pyrazole ring, possesses the highest electron density.[3][4] This placement effectively withdraws electron density from the entire ring, leading to a significant increase in the acidity of the N-H proton.

Table 1: Physical and Acidity Properties of Nitropyrazoles

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)pKa (Predicted)
3-Nitropyrazole C₃H₃N₃O₂113.07175-177Not readily available
4-Nitropyrazole C₃H₃N₃O₂113.07160-164[6]9.63 ± 0.50[6]

Comparative Reactivity in Key Transformations

The distinct electronic landscapes of 3-nitropyrazole and 4-nitropyrazole dictate their susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution

The pyrazole ring, in general, is susceptible to electrophilic attack, preferentially at the C4 position due to its higher electron density.[3][7] However, the presence of a deactivating nitro group makes electrophilic aromatic substitution (EAS) on nitropyrazoles challenging.

For 4-nitropyrazole , the C4 position is already occupied, and the strong deactivating effect of the nitro group makes further substitution on the C3 or C5 positions difficult. Electrophilic attack at C3 or C5 would lead to a highly unstable, positively charged azomethine intermediate.[7]

In the case of 3-nitropyrazole , the C4 position remains the most likely site for electrophilic attack, although the overall reactivity of the ring is significantly diminished compared to unsubstituted pyrazole.[8][9] The nitro group at C3 strongly deactivates the adjacent C4 position, but it remains the most electron-rich carbon.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Reactivity pathways for 3- and 4-nitropyrazole.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the nitropyrazole ring makes it a good candidate for nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed in the parent pyrazole.[10] This is where the reactivity of the two isomers shows significant and synthetically useful differences.

For 3-nitropyrazole , the nitro group at the C3 position strongly activates both the C3 and C5 positions towards nucleophilic attack. The incoming nucleophile can attack at either of these positions, leading to the displacement of a suitable leaving group or, in some cases, the nitro group itself.

In 4-nitropyrazole , the nitro group at C4 activates the C3 and C5 positions for nucleophilic attack. The symmetrical nature of the activation makes both positions equally susceptible.

Studies on dinitropyrazoles have shown that the position of the nitro group greatly influences which one is displaced in nucleophilic substitution reactions. For instance, in N-substituted 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively at the 3-position.[11] This suggests that the C3 position in 3-nitropyrazole is highly activated towards nucleophilic attack. Furthermore, in the case of 1-methyl-3(5)-nitropyrazole-4-carbonitriles, the nitro group at position 5 was found to be much more reactive towards nucleophiles than the one at position 3, highlighting the subtle electronic effects that govern reactivity.[12]

dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Comparative SNAr mechanism for nitropyrazoles.

Experimental Protocols

Synthesis of 4-Nitropyrazole via Direct Nitration of Pyrazole

This protocol describes an optimized one-pot, two-step method for the synthesis of 4-nitropyrazole.[1]

Methodology:

  • Formation of Pyrazole Sulfate: In a reaction vessel equipped with a stirrer and a cooling bath, pyrazole is slowly added to concentrated sulfuric acid while maintaining a low temperature.

  • Nitration: A pre-cooled mixture of fuming nitric acid and fuming sulfuric acid is added dropwise to the pyrazole sulfate solution. The reaction temperature is carefully controlled at 50°C.

  • Reaction Monitoring and Work-up: The reaction is allowed to proceed for 1.5 hours. After completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization.

Note: This method has been reported to achieve yields of up to 85%.[1]

Synthesis of 3-Nitropyrazole via Rearrangement of N-Nitropyrazole

The synthesis of 3-nitropyrazole is typically achieved through a two-step process involving the formation of N-nitropyrazole followed by its thermal rearrangement.[13][14]

Methodology:

  • N-Nitration of Pyrazole: Pyrazole is reacted with a nitrating agent such as a mixture of nitric acid and acetic anhydride to form N-nitropyrazole.[14]

  • Thermal Rearrangement: The isolated N-nitropyrazole is dissolved in a high-boiling solvent like benzonitrile and heated to induce rearrangement to 3-nitropyrazole.[13]

  • Isolation and Purification: After the reaction is complete, the solvent is removed, and the product is isolated and purified, typically by chromatography or recrystallization.

Note: The choice of solvent for the rearrangement step is critical, with benzonitrile often being preferred for better product quality.[13]

Conclusion

The isomeric 3-nitropyrazole and 4-nitropyrazole, while structurally similar, exhibit distinct reactivity profiles governed by the position of the electron-withdrawing nitro group. 4-Nitropyrazole is more readily synthesized via direct electrophilic nitration of pyrazole. In contrast, 3-nitropyrazole is typically obtained through a rearrangement reaction. For subsequent functionalization, 3-nitropyrazole offers a more activated ring for nucleophilic aromatic substitution, particularly at the C3 and C5 positions. A thorough understanding of these differences is paramount for chemists in the pharmaceutical and materials science fields to strategically design and execute synthetic pathways to novel and functional molecules.

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A Senior Application Scientist's Guide to Pyrazole N-Alkylation: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. The strategic N-alkylation of the pyrazole ring is a critical step in the synthesis of these valuable compounds, as the nature of the N-substituent profoundly influences their biological activity and material properties. However, the inherent tautomerism of unsymmetrical pyrazoles presents a significant challenge: the selective alkylation of one nitrogen atom over the other (N1 vs. N2).

This guide provides an in-depth comparison of various methods for pyrazole N-alkylation, offering a critical evaluation of their performance, regioselectivity, and practical applicability. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions in your synthetic endeavors.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

The two nitrogen atoms in an unsymmetrical pyrazole ring, due to proton tautomerism, are often electronically similar, leading to the formation of a mixture of N1 and N2 alkylated regioisomers. The ratio of these isomers is dictated by a delicate interplay of steric and electronic factors of the pyrazole substrate, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature).

classical_alkylation cluster_workflow Classical N-Alkylation Workflow start Start: 3-Substituted Pyrazole deprotonation Deprotonation (e.g., NaH in DMF) start->deprotonation pyrazolate Pyrazolate Anion deprotonation->pyrazolate alkylation Alkylation (Alkyl Halide, R-X) pyrazolate->alkylation mixture Mixture of N1 and N2 Regioisomers alkylation->mixture separation Chromatographic Separation mixture->separation n1_product N1-Alkylated Product (Major) separation->n1_product n2_product N2-Alkylated Product (Minor) separation->n2_product

Figure 2. General workflow for classical pyrazole N-alkylation.

Experimental Protocol: N-Alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole with NaH

[1]

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of 5-hydrazinyl-4-phenyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (e.g., iodomethane, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more efficient alternative to the use of strong, anhydrous bases. This method is particularly advantageous for large-scale synthesis.

Mechanism and Regioselectivity

In a solid-liquid PTC system, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) facilitates the transfer of the pyrazolate anion from the solid phase (formed with a solid base like K₂CO₃ or KOH) to the organic phase containing the alkylating agent. [2]Solvent-free PTC has also been shown to be highly effective, offering high yields of N-alkylpyrazoles. [3][4]The regioselectivity is still largely governed by sterics, similar to the classical method.

ptc_mechanism cluster_ptc Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase pyrazole Pyrazole (Pz-H) pyrazolate_aq Pyrazolate Anion (Pz⁻) pyrazole->pyrazolate_aq + OH⁻ base Base (e.g., KOH) ptc_rx [Q⁺][Pz⁻] pyrazolate_aq->ptc_rx + Q⁺X⁻ kx KX alkyl_halide Alkyl Halide (R-X) product N-Alkylpyrazole (Pz-R) ptc_rx->product + R-X ptc_x [Q⁺][X⁻] ptc_x->pyrazolate_aq regenerates catalyst ptc_catalyst PTC Catalyst (Q⁺X⁻)

Figure 3. Simplified mechanism of phase-transfer catalyzed pyrazole N-alkylation.

Experimental Protocol: N-Alkylation of 4-Iodopyrazole under PTC Conditions

[5]

  • To a solution of 4-iodopyrazole (1.0 equivalent) in acetone (0.5 M), add 20% aqueous sodium hydroxide (1.5 equivalents) with stirring.

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Add the alkyl halide (e.g., allyl bromide, 1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with CH₂Cl₂ or EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Microwave-Assisted N-Alkylation

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.

Advantages and Conditions

Microwave-assisted pyrazole N-alkylation can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. [6]The reactions are typically rapid, being completed in minutes rather than hours. Various solid supports and bases can be employed, and the method is amenable to a wide range of pyrazole substrates and alkylating agents.

Experimental Protocol: Microwave-Assisted N-Alkylation of a Hydrazone
  • Add the hydrazone (0.004 mole) to a mixture of the Vilsmeier-Haack reagent (prepared by dropwise addition of 1.2 mL POCl₃ in ice-cooled 10 mL DMF) in an open Erlenmeyer flask.

  • Irradiate the mixture in a microwave oven for 45-120 seconds.

  • After completion, pour the reaction mixture into ice-cold water and neutralize with sodium bicarbonate.

  • Filter the precipitate and recrystallize from a suitable solvent (e.g., DMF/EtOH) to obtain the N-alkylated pyrazole.

Emerging and Specialized Methods

Beyond these established techniques, several innovative methods have been developed to address specific challenges in pyrazole N-alkylation, particularly concerning regioselectivity.

a) Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations, proceeding under mild acidic conditions. [4][7][8]

  • Mechanism: The reaction is catalyzed by a Brønsted acid and is believed to proceed through a carbocation intermediate. [4]* Regioselectivity: The regioselectivity is primarily controlled by steric factors, favoring alkylation at the less hindered nitrogen atom. [4]* Scope: This method is effective for benzylic, phenethyl, and benzhydryl trichloroacetimidates, providing good yields. [4]

b) Enzymatic N-Alkylation

Biocatalysis offers an environmentally friendly and highly selective approach to N-alkylation.

  • Mechanism: Engineered enzymes, such as promiscuous methyltransferases, can catalyze the transfer of alkyl groups from S-adenosyl-L-methionine (SAM) analogs to the pyrazole nitrogen. [9][10][11]* Regioselectivity: This method can achieve exceptional regioselectivity (>99%), offering a powerful tool for accessing single isomers. [9][10]* Advantages: The reactions are performed under mild, aqueous conditions.

Comparative Performance Data

The following table summarizes representative data for different N-alkylation methods, highlighting the achievable yields and regioselectivity.

MethodPyrazole SubstrateAlkylating AgentConditionsN1:N2 RatioYield (%)Reference
Classical (NaH) 3-Substituted PyrazoleAlkyl HalideNaH, DMFN1 selectiveGood[12]
Classical (K₂CO₃) 3-Substituted PyrazoleAlkyl/Aryl HalidesK₂CO₃, DMSON1 selectiveGood[1]
Phase-Transfer Catalysis PyrazoleVarious Alkyl HalidesTBAB, KOH (solvent-free)-80-95[2]
Microwave-Assisted HydrazoneVilsmeier-Haack reagentMWI, 45-120s-High
Acid-Catalyzed 3-MethylpyrazolePhenethyl trichloroacetimidateCSA, DCE, rt, 4h2.3 : 177[4]
Enzymatic 3-MethylpyrazoleIodomethaneEngineered Enzyme>99 : 1High[9][10]

Note: "N1 selective" indicates that the N1 isomer is the major or exclusive product. Specific ratios depend on the substrates.

Conclusion and Future Outlook

The choice of an appropriate N-alkylation method for pyrazoles depends on a multitude of factors, including the specific substrate, the desired regioselectivity, scalability, and environmental considerations.

  • Classical methods using strong bases remain a reliable and straightforward option, particularly when steric hindrance can effectively direct the alkylation.

  • Phase-transfer catalysis offers a practical and scalable alternative with milder conditions.

  • Microwave-assisted synthesis provides a significant acceleration of reaction rates and is well-suited for high-throughput synthesis and optimization.

  • Emerging methods , such as acid-catalyzed and enzymatic alkylations, offer unique advantages in terms of mild reaction conditions and exceptional regioselectivity, respectively.

The continued development of novel catalytic systems, including both chemical and biological catalysts, will undoubtedly lead to even more efficient, selective, and sustainable methods for pyrazole N-alkylation, further expanding the synthetic toolbox available to researchers in drug discovery and materials science. The ability to precisely control the substitution pattern on the pyrazole ring is a key enabler for the design and synthesis of next-generation molecules with tailored properties and functions.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. Synthetic Communications, 1990. (URL: [Link])

  • Meador, R. I. L.; Mate, N. A.; Chisholm, J. D. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2022. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2025. (URL: [Link])

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 2021. (URL: [Link])

  • (PDF) Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - ResearchGate. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - OUCI. (URL: [Link])

  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Semantic Scholar. (URL: [Link])

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 2022. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (URL: [Link])

  • Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, 1998. (URL: [Link])

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (URL: [Link])

  • synthesis of n-alkylpyrazoles by phase transfer catalysis - ResearchGate. (URL: [Link])

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate. (URL: [Link])

  • N-alkylation method of pyrazole - Google P
  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. - ResearchGate. (URL: [Link])

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - ResearchGate. (URL: [Link])

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC - NIH. (URL: [Link])

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 2017. (URL: [Link])

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology - SciELO. (URL: [Link])

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - NIH. (URL: [Link])

  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (URL: [Link])

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed. (URL: [Link])

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 2008. (URL: [Link])

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])

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Navigating the Synthesis of Functionalized Pyrazoles: A Comparative Guide to Alternatives for (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs highlights its importance in developing novel therapeutics. (4-nitro-1H-pyrazol-1-yl)acetonitrile is a valuable building block in this endeavor, offering a reactive handle for constructing complex molecular architectures. However, the landscape of chemical synthesis is ever-evolving, with a continuous drive for improved efficiency, safety, and molecular diversity. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies to this compound, offering data-driven insights to inform your next synthetic campaign.

The core value of this compound lies in its bifunctional nature: the pyrazole ring serves as a key pharmacophore, the nitro group acts as a powerful electron-withdrawing group and a synthetic handle for further transformations, and the acetonitrile moiety provides a versatile point for chemical elaboration. Understanding these functionalities is crucial to identifying and evaluating suitable alternatives. This guide will explore two primary categories of alternatives: those that offer different approaches to pyrazole synthesis and those that provide alternative functionalities to the nitro and acetonitrile groups.

Section 1: Alternative Strategies for the Synthesis of Functionalized Pyrazoles

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a widely used and versatile method. However, several other powerful strategies have emerged, offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.

Multicomponent Reactions (MCRs)

MCRs have gained significant traction for their ability to generate molecular complexity in a single, efficient step. These one-pot syntheses combine three or more starting materials to construct complex pyrazole structures, often with high atom economy.

Key Advantages of MCRs:

  • Efficiency: MCRs streamline synthetic sequences, reducing the number of steps, purification processes, and overall resource consumption.

  • Diversity: The ability to vary multiple components in a single reaction allows for the rapid generation of diverse compound libraries.

  • Green Chemistry: Many MCRs can be performed in environmentally friendly solvents, such as water, and some proceed without the need for a catalyst.

Comparative Performance of Pyrazole Synthesis Methods

MethodKey ReactantsGeneral Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often at elevated temperatures or room temperature.70-95Readily available starting materials, straightforward procedure.Lack of regioselectivity with unsymmetrical dicarbonyls.
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineOften involves a two-step process: pyrazoline formation followed by oxidation.66-88Wide availability of α,β-unsaturated carbonyls (chalcones).Requires an additional oxidation step, which can add complexity.
1,3-Dipolar Cycloaddition Nitrile Imine (from Hydrazonoyl Halide), Alkyne SurrogateBase-mediated, typically at room temperature.70-86High regioselectivity, mild reaction conditions.Preparation of starting materials can be more complex.
Multicomponent Reactions Aldehyde, Malononitrile, Hydrazine, β-ketoesterOften catalyst-free or use simple catalysts (e.g., piperidine) in water.85-93High efficiency, molecular diversity, and often environmentally friendly.Optimization of reaction conditions can be complex.

Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol, adapted from a reported procedure, exemplifies the efficiency of MCRs.

  • Reagents: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

  • Catalyst: Piperidine (5 mol%).

  • Solvent: Water.

  • Procedure:

    • Combine the aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water.

    • Add a catalytic amount of piperidine.

    • Stir the mixture vigorously at room temperature for 20 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, the solid product can often be isolated by simple filtration, washed with water, and recrystallized from ethanol.

A Comparative Guide to the Biological Activity of (4-nitro-1H-pyrazol-1-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1] Its derivatives exhibit a vast spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] This guide focuses on a specific, highly functionalized subclass: (4-nitro-1H-pyrazol-1-yl)acetonitrile derivatives . The introduction of a nitro group (-NO₂) at the C4 position and an acetonitrile (-CH₂CN) moiety at the N1 position creates a unique electronic and structural profile, making these compounds compelling candidates for drug discovery programs. The electron-withdrawing nature of the nitro group and the reactive potential of the nitrile functionality serve as critical handles for both biological interaction and further chemical modification.[5]

This document provides an in-depth comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Synthesis of the Core Scaffold

The strategic synthesis of the this compound core is fundamental to exploring its derivatives. While various methods exist for pyrazole synthesis, a common approach involves the cyclization of a suitably functionalized precursor. A plausible and efficient route begins with the nitration of a pyrazole precursor, followed by N-alkylation with a haloacetonitrile.

For instance, the synthesis can be conceptualized as a multi-step process starting from readily available materials. One general approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.[4] Subsequent nitration and alkylation steps would then yield the target scaffold. The versatility of this core allows for the generation of a diverse library of derivatives through modifications at various positions, primarily by leveraging the reactivity of the nitrile group or by introducing substituents onto the pyrazole ring.[6]

Comparative Analysis of Anticancer Activity

Derivatives of the pyrazole scaffold are extensively studied for their potent antiproliferative effects against a range of human cancer cell lines.[7][8] The incorporation of the acrylonitrile moiety, in particular, has been shown to produce compounds with significant cytotoxic potential.[9] These compounds often exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[9]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these derivatives is highly dependent on the nature and position of substituents. Key insights include:

  • N-Heterocyclic Groups: The addition of various N-heterocyclic groups to the core structure can significantly enhance potency. Studies on related pyrazole-acrylonitriles have shown that these modifications can lead to IC₅₀ values more potent than the standard chemotherapeutic drug, cisplatin.[9]

  • Aryl Substituents: The nature of aryl groups substituted on the pyrazole ring plays a crucial role. Electron-withdrawing groups (like halogens) or lipophilic groups on these aryl rings can enhance cytotoxic activity against specific cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer).[1]

  • Molecular Hybridization: Combining the pyrazole-acetonitrile scaffold with other pharmacologically active motifs, such as indole, can produce hybrid molecules with enhanced bioactivity.[10]

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrazole-acrylonitrile derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
8e Pyrazole-AcrylonitrileA549 (Lung)2.09 ± 0.464Cisplatin>10
9c Pyrazole-AcrylonitrileA549 (Lung)1.65 ± 0.006Cisplatin>10
9b Pyrazole-AcrylonitrileHCT116 (Colon)4.84 ± 0.035Cisplatin>10
8b Pyrazole-AcrylonitrileMCF-7 (Breast)2.58 ± 0.053Cisplatin>10
8c Pyrazole-AcrylonitrileMCF-7 (Breast)2.34 ± 0.074Cisplatin>10

Data synthesized from related pyrazole-acrylonitrile studies to illustrate comparative potency.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[11] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[12] The intensity of the color is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, or MCF-7) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and compound characteristics.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, protected from light, allowing viable cells to reduce MTT to formazan.[12]

  • Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution treat_cells 3. Treat Cells (24-72h incubation) compound_prep->treat_cells Add to cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4h) (Formazan forms) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate % Viability & IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Comparative Analysis of Antimicrobial Activity

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[14] Derivatives are known to possess significant activity against a variety of pathogenic bacteria and fungi.[2][15] The presence of electron-withdrawing groups, such as the nitro group, can play a significant role in enhancing this activity.[16]

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity and Substituents: The introduction of lipophilic substituents, such as chloro or bromo groups, on aryl rings attached to the pyrazole core has been shown to increase antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[15]

  • Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems, such as 1,3,4-thiadiazine, can result in hybrid compounds with remarkable antibacterial and antifungal activities, sometimes exceeding those of standard drugs like chloramphenicol.

  • Electron-Withdrawing Groups: The presence of a nitro group (-NO₂) on a phenyl ring attached to a pyrazole-thiazolidinone hybrid significantly enhanced antibacterial potency against Pseudomonas aeruginosa.[16] This suggests the 4-nitro group on the pyrazole ring itself is a key contributor to antimicrobial potential.

Quantitative Comparison of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) of representative pyrazole derivatives against common pathogenic microbes.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
Comp. 3 Pyrazole-HydrazinecarboxamideE. coli (Gram -)0.25Ciprofloxacin0.5
Comp. 4 Pyrazole-HydrazinecarboxamideS. epidermidis (Gram +)0.25Ciprofloxacin4.0
Comp. 2 Pyrazole-HydrazinecarboxamideA. niger (Fungus)1.0Clotrimazole2.0
Comp. 24 Phenyl-PyrazolineE. faecalis (Gram +)32Ampicillin-

Data synthesized from related pyrazole derivative studies to illustrate comparative efficacy.[3][15]

Experimental Protocol: Agar Disk Diffusion Test

The agar disk diffusion method (also known as the Kirby-Bauer test) is a widely used qualitative technique to assess the antimicrobial susceptibility of bacteria.[17][18][19]

Step-by-Step Methodology:

  • Prepare Inoculum: From a pure overnight culture of the test bacterium, pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This ensures a standardized bacterial density.

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[18] Swab the entire surface of a Mueller-Hinton agar plate uniformly in three directions to create a bacterial lawn.[18]

  • Apply Disks: Within 15 minutes of inoculation, aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.[17] Ensure the disks are pressed firmly to make full contact with the agar.

  • Incubation: Within 15 minutes of applying the disks, invert the plates and place them in an incubator at 35-37°C for 16-24 hours.[20]

  • Measure Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[17] The size of the zone indicates the susceptibility of the microorganism to the compound.[20]

Agar_Diffusion_Workflow cluster_setup Setup (Day 1) cluster_readout Readout (Day 2) A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B 2. Inoculate Mueller-Hinton Agar Plate (Lawn) A->B C 3. Apply Compound- Impregnated Disks B->C D 4. Incubate Plate (37°C, 16-24h) C->D E 5. Observe Plate for Zones of Inhibition D->E F 6. Measure Zone Diameters (mm) E->F G 7. Interpret Results (Susceptible/Resistant) F->G

Caption: Workflow of the Agar Disk Diffusion test.

Other Biological Activities: Enzyme Inhibition

Beyond direct cytotoxicity and antimicrobial action, pyrazole derivatives are known to be effective enzyme inhibitors, a mechanism that underpins many therapeutic interventions.[21]

  • Amine Oxidase Inhibition: Certain 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have demonstrated good, reversible inhibitory activity against monoamine oxidases (MAOs), enzymes crucial in neurotransmitter metabolism.[22]

  • Cholinesterase Inhibition: Some pyrazole-based compounds have been identified as selective inhibitors of butyrylcholinesterase, an important target in the study of neurodegenerative diseases like Alzheimer's.[21]

  • α-Amylase Inhibition: A pyrazole derivative synthesized from a chalcone precursor showed significant inhibitory efficacy (up to 50%) against α-amylase purified from pancreatic cancer patients, suggesting a potential role in modulating glucose metabolism in cancer.[23]

The inhibitory potential of this compound derivatives against these and other enzymes like kinases or proteases represents a promising avenue for future research, leveraging the unique electronic properties of the scaffold for specific enzyme-ligand interactions.[24]

Conclusion

This compound and its derivatives represent a class of compounds with significant and versatile biological potential. The core scaffold, endowed with a reactive nitrile group and an electron-withdrawing nitro functionality, serves as an excellent starting point for the development of novel therapeutic agents. Comparative data from related pyrazole analogues strongly indicate that these compounds are likely to possess potent anticancer and antimicrobial properties. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing potency and selectivity. The provided experimental protocols offer a validated framework for the in vitro evaluation of these promising molecules, paving the way for further investigation and development in the fields of oncology and infectious diseases.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Hedges, A. R., & Shannon, K. P. (2000). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 45(suppl_1), 5-13. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50628. [Link]

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A Researcher's Guide to the Stability of Nitropyrazole Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Nitropyrazole-Based Energetic Materials

Nitropyrazoles represent a cornerstone in the development of modern high-energy density materials (HEDMs). Their appeal lies in a unique combination of high heats of formation, impressive densities, and tunable thermal stability and detonation performance.[1][2] These nitrogen-rich heterocyclic compounds are foundational for creating next-generation explosives, propellants, and pyrotechnics that are not only powerful but also meet increasing demands for lower sensitivity and environmental compatibility.[1][3]

The arrangement of nitro groups on the pyrazole ring—the isomerism—is not a trivial detail. It is a critical design parameter that profoundly dictates the compound's stability, sensitivity, and overall performance.[4][5] Understanding the relationship between the isomeric structure and stability is paramount for researchers aiming to design novel HEDMs with a precise balance of energy and safety. A higher stability often translates to safer handling, storage, and transport, while also defining the operational temperature limits of the material.

This guide provides an in-depth comparison of the stability of various nitropyrazole isomers, supported by experimental data from peer-reviewed literature. We will explore the structural nuances that govern thermal and mechanical stability, present comparative data in a clear format, and detail the standard experimental protocols for these assessments.

The Influence of Nitro Group Position: A Comparative Stability Analysis

The stability of a nitropyrazole is fundamentally linked to its molecular structure. Factors such as the number of nitro groups, their positions on the pyrazole ring, and the presence of other functional groups create a complex interplay of electronic and steric effects that govern the molecule's resistance to decomposition.

Dinitropyrazole Isomers: A Case Study in Regioisomerism

The dinitropyrazoles (DNPs) offer a classic example of how the relative positions of nitro groups (regioisomerism) directly impact stability. The most commonly studied isomers are 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP).

Experimental data consistently shows that 3,5-DNP isomers tend to have higher thermal stability than their 3,4-DNP counterparts.[6] This is attributed to the greater separation of the electron-withdrawing nitro groups in the 3,5-configuration, which leads to a more stable electronic structure. In contrast, the adjacent nitro groups in 3,4-DNP can lead to intramolecular strain and provide decomposition pathways with lower activation energies.[7]

For instance, N-substituted 3,5-DNP compounds exhibit decomposition temperatures (Td) that are significantly higher than the corresponding 3,4-DNP compounds.[6] This trend underscores the intrinsic stability imparted by the 3,5-dinitro substitution pattern.

CompoundIsomerMelting Point (Tm)Decomposition Temp (Td)Impact Sensitivity (IS)Friction Sensitivity (FS)Reference
3,4-Dinitropyrazole3,4-DNP71 °C285 °C40 J> 360 N[8]
3,5-Dinitropyrazole3,5-DNP171 °C296 °C8.5 J240 N[6][8]
1-Allyl-3,4-dinitropyrazole3,4-DNP-56.7 °C201.2 °C--[6]
1-Allyl-3,5-dinitropyrazole3,5-DNP-56.5 °C217.4 °C--[6]

Note: Sensitivity values can vary based on experimental conditions. Lower impact and friction sensitivity values indicate greater sensitivity.

The data clearly illustrates that while 3,4-DNP has a much wider liquid range (the difference between melting and decomposition temperatures), making it a potential melt-cast explosive, the 3,5-DNP isomer is thermally more robust.[8][9] However, the higher impact and friction sensitivity of 3,5-DNP highlights the critical trade-off between thermal stability and mechanical sensitivity that researchers must navigate.

Trinitropyrazole Isomers: Pushing the Energetic Envelope

As the number of nitro groups increases, so does the energy content, but often at the cost of stability. 1-methyl-3,4,5-trinitropyrazole (MTNP) is a notable example of a high-performance energetic material.[9] Its thermal stability is quite good, with a decomposition peak at 248 °C.[10] The fully C-nitrated 3,4,5-trinitro-1H-pyrazole (TNP) also demonstrates high density and calculated detonation performance comparable to HMX, yet with a relatively low mechanical sensitivity, making it a significant research target.[11]

The stability of these highly nitrated compounds is often enhanced by forming energetic salts. For example, the ammonium salt of trinitropyrazole is several times more stable than trinitropyrazole itself.[12][13] This stabilization is achieved through the formation of a robust crystal lattice with strong intermolecular interactions.

CompoundIsomer/TypeMelting Point (Tm)Decomposition Temp (Td)Impact Sensitivity (IS)Reference
1-Methyl-3,4,5-trinitropyrazoleMTNP~160 °C248 °C-[10]
3,4,5-Trinitropyrazole-1-olTNP-OH-118-186 °C1-40 J[14]
5-Amino-3,4-dinitropyrazole5-ADP-173 °C23 J[4][7]

The introduction of an amino group, as in 5-amino-3,4-dinitropyrazole (5-ADP), can influence stability through strong intermolecular hydrogen bonding, which helps to stabilize the crystal structure.[4] However, the thermal stability of 5-ADP is lower than that of RDX, which can be a concern for some applications.[4]

Visualizing Structure-Stability Concepts

To better understand these relationships, the following diagrams illustrate the core concepts.

G cluster_pyrazole Pyrazole Ring Structure cluster_isomers Dinitropyrazole Isomers cluster_stability Relative Thermal Stability P N1-H / C5=C4 |  | N2--C3 DNP34 3,4-DNP (Adjacent NO2) LowStab Lower Stability DNP34->LowStab Intramolecular strain DNP35 3,5-DNP (Separated NO2) HighStab Higher Stability DNP35->HighStab Greater electronic separation

Caption: Relationship between nitro group position and thermal stability in DNP isomers.

Experimental Protocols for Stability Assessment

The quantitative data presented in this guide are derived from standardized experimental techniques. As a Senior Application Scientist, I emphasize that rigorous and reproducible methodologies are the bedrock of trustworthy research.

Workflow for Nitropyrazole Stability Evaluation

The following workflow outlines the typical process for characterizing the stability of a newly synthesized nitropyrazole isomer.

G cluster_workflow Stability Assessment Workflow Synthesis Synthesis of Nitropyrazole Isomer Purification Purification & Characterization Synthesis->Purification DSC_TGA Thermal Analysis (DSC/TGA) Purification->DSC_TGA Sensitivity Mechanical Sensitivity (Impact & Friction) Purification->Sensitivity Data_Analysis Data Analysis & Comparison DSC_TGA->Data_Analysis Sensitivity->Data_Analysis

Caption: Standard experimental workflow for assessing the stability of energetic materials.

Protocol 1: Thermal Stability by Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary technique for determining the thermal stability of energetic materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting exotherm provides the decomposition temperature (Td), a critical indicator of thermal stability.[7][15] The melting point (Tm) is also determined from the endotherm.

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the nitropyrazole isomer into a standard aluminum DSC pan.[15]

  • Crucible Sealing: Seal the pan hermetically. For volatile samples or to study decomposition without evaporation, a pierced lid or a high-pressure crucible may be used.[7][16]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a dynamic nitrogen atmosphere (to prevent oxidative side reactions) at a constant heating rate, typically 5 or 10 °C/min, over a temperature range that encompasses both melting and decomposition (e.g., 25–400 °C).[6][15]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis:

    • The endothermic peak corresponds to the melting point (Tm).

    • The exothermic peak corresponds to decomposition. The onset temperature of this exotherm is typically reported as the decomposition temperature (Td).

Self-Validation: The protocol's integrity is maintained by running multiple heating rates. Isoconversional kinetic analysis can then be applied to the data to derive kinetic parameters, providing a deeper understanding of the decomposition mechanism beyond a single temperature value.[7]

Protocol 2: Mechanical Sensitivity Assessment

Causality: Mechanical sensitivity (to impact and friction) is a crucial safety parameter, indicating how easily a material can be initiated by accidental stimuli. Standardized tests like the BAM (Bundesanstalt für Materialforschung und -prüfung) drophammer and friction tester are used to quantify this property.[8][17]

Methodology: Impact Sensitivity (BAM Drophammer)

  • Sample Preparation: A small, precisely measured amount of the nitropyrazole sample is placed on the anvil of the apparatus.

  • Test Execution: A specified weight (e.g., 5 kg) is dropped from varying heights onto the sample.

  • Determination: The test is repeated multiple times at different drop heights to determine the energy level at which a reaction (e.g., sound, flash, or smoke) occurs in 50% of the trials (the IS value, in Joules). A higher value indicates lower sensitivity (more stable).

Methodology: Friction Sensitivity (BAM Friction Tester)

  • Sample Preparation: The sample is spread on a porcelain plate.

  • Test Execution: A weighted porcelain pin is drawn across the sample at a constant speed.

  • Determination: The test is repeated with increasing loads on the pin until a reaction occurs. The lowest load that causes a reaction is reported as the friction sensitivity (FS value, in Newtons). A higher value indicates lower sensitivity.

Self-Validation: These tests are inherently statistical. A sufficient number of trials (e.g., following the "1 of 6" method) must be performed to ensure the reliability of the determined sensitivity value.[17] The results are always compared against standard materials like RDX or HMX for context.[4][8]

Conclusion and Future Outlook

The stability of nitropyrazole isomers is a direct function of their molecular architecture. This guide has demonstrated that regioisomerism, particularly the relative positioning of nitro groups, is a powerful tool for tuning thermal stability. The 3,5-dinitro substitution pattern generally confers greater thermal stability compared to the 3,4-dinitro arrangement, though often with a trade-off in mechanical sensitivity.[6] Furthermore, the introduction of other functional groups and the formation of energetic salts provide additional strategies for modulating the stability and performance of these critical energetic materials.[4][12]

Future research will likely focus on computational methods to predict the stability of novel isomers before their synthesis, accelerating the design of safer and more effective energetic materials.[4][7] Combining theoretical calculations with the rigorous experimental protocols outlined here will continue to be essential for advancing the field. The ultimate goal remains the development of HEDMs that offer an optimal balance of high performance, tailored stability, and insensitivity, meeting the stringent requirements of modern applications.[1][2]

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A Senior Application Scientist's Guide to 2D NMR Analysis of Substituted Pyrazoles: A Comparative Approach with COSY and HMBC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of substituted pyrazoles is a frequent and critical task. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of bioactive compounds.[1] However, the inherent isomerism and potential for tautomerism in asymmetrically substituted pyrazoles often render 1D NMR spectra insufficient for definitive characterization. This guide provides an in-depth, comparative analysis of two powerful 2D NMR techniques, COSY and HMBC, for the structural determination of substituted pyrazoles, grounded in field-proven insights and experimental data.

The Challenge with Substituted Pyrazoles: Ambiguity in 1D NMR

The substitution pattern on the pyrazole ring dictates its chemical and biological properties. For instance, in a 3(5)-substituted pyrazole, the position of the substituent and the tautomeric form can significantly impact its interaction with biological targets.[2] 1D ¹H NMR can be ambiguous due to overlapping signals and the inability to definitively assign protons to their corresponding carbons. Similarly, ¹³C NMR alone may not provide enough information to distinguish between isomers, especially when dealing with complex substitution patterns.[3]

This is where 2D NMR techniques become indispensable. By correlating nuclear spins through bonds, we can piece together the molecular puzzle with a much higher degree of confidence.

Unraveling the Connectivity: A Comparative Look at COSY and HMBC

COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are two of the most informative 2D NMR experiments for structural elucidation. While both provide through-bond correlation information, they reveal different aspects of the molecular framework.

FeatureCOSY (¹H-¹H Correlation)HMBC (¹H-¹³C Long-Range Correlation)
Correlation Type Homonuclear (¹H to ¹H)Heteronuclear (¹H to ¹³C)
Correlation Distance Typically through 2-3 bonds (vicinal and geminal coupling)Typically through 2-4 bonds
Primary Application Identifying neighboring protons, tracing proton spin systems.Connecting protonated carbons to non-protonated (quaternary) carbons and bridging different spin systems.
Key for Pyrazoles Establishing the connectivity of protons on the pyrazole ring and its substituents.Crucial for assigning quaternary carbons and unambiguously determining the substitution pattern and N-alkylation site.[4]
COSY: Mapping the Proton Network

The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically separated by two or three bonds.[5] In a substituted pyrazole, a COSY spectrum will reveal cross-peaks between adjacent protons on the pyrazole ring (e.g., H4 and H5 in a 1,3-disubstituted pyrazole) and between protons on a substituent and the pyrazole ring if they are within the coupling distance.

Experimental Protocol: Acquiring a DQF-COSY Spectrum

A Double-Quantum Filtered (DQF) COSY is often preferred as it can provide cleaner spectra with reduced diagonal peak intensity.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.

2. Spectrometer Setup:

  • Lock and shim the spectrometer on the sample.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and pulse calibration.

3. DQF-COSY Acquisition Parameters:

  • Pulse Sequence: cosydfqp (or equivalent)

  • Spectral Width (F2 and F1): Set to encompass all proton signals.

  • Number of Scans (ns): 4 to 16, depending on sample concentration.

  • Number of Increments (F1): 256 to 512.

  • Relaxation Delay (d1): 1-2 seconds.

4. Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum.

HMBC: The Key to Unambiguous Isomer and Tautomer Assignment

The HMBC experiment is arguably the more powerful of the two for substituted pyrazoles because it reveals long-range (typically 2- and 3-bond) correlations between protons and carbons.[6][7] This is particularly valuable for:

  • Assigning Quaternary Carbons: Pyrazole rings often contain quaternary carbons (C3 and C5) which are invisible in DEPT spectra and cannot be directly assigned using HSQC. HMBC allows for their assignment through correlations with nearby protons.

  • Distinguishing Isomers: The correlation patterns in an HMBC spectrum are unique to a specific substitution pattern. For example, in a 1,3-disubstituted pyrazole, the proton at C5 will show a correlation to the carbon at C3, but not vice versa for the substituent at C3.

  • Determining N-Alkylation Site: In N-substituted pyrazoles, the protons of the N-alkyl group will show distinct HMBC correlations to the C3 and C5 carbons of the pyrazole ring, allowing for unambiguous determination of the N1 or N2 substitution.[4]

Experimental Protocol: Acquiring an HMBC Spectrum

1. Sample Preparation:

  • Use the same sample prepared for the COSY experiment.

2. Spectrometer Setup:

  • Lock and shim the spectrometer.

  • Acquire 1D ¹H and ¹³C spectra to determine spectral widths and pulse calibrations.

3. HMBC Acquisition Parameters:

  • Pulse Sequence: hmbcgplpndqf (or equivalent)

  • Spectral Width (F2 - ¹H): Set to encompass all proton signals.

  • Spectral Width (F1 - ¹³C): Set to encompass all carbon signals.

  • Number of Scans (ns): 8 to 64, depending on sample concentration.

  • Number of Increments (F1): 256 to 512.

  • Long-Range Coupling Constant (cnst2): Optimized for a typical ³JCH of 8-10 Hz.[6]

  • Relaxation Delay (d1): 1.5-2 seconds.

4. Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum.

Case Study: Distinguishing 1,3- and 1,5-Disubstituted Pyrazole Isomers

Consider a scenario where the synthesis of a 1-methyl-3-phenylpyrazole could potentially yield the 1-methyl-5-phenylpyrazole isomer.

Expected 2D NMR Correlations:

1-Methyl-3-phenylpyrazole:

  • COSY: A cross-peak between the pyrazole ring protons H4 and H5.

  • HMBC:

    • The N-methyl protons will show a strong ³J correlation to C5 and a weaker ²J correlation to C3.

    • The H5 proton will show a ³J correlation to C3.

    • The H4 proton will show correlations to both C3 and C5.

    • Protons of the phenyl group will show a correlation to C3.

1-Methyl-5-phenylpyrazole:

  • COSY: A cross-peak between the pyrazole ring protons H4 and H3.

  • HMBC:

    • The N-methyl protons will show a strong ³J correlation to C3 and a weaker ²J correlation to C5.

    • The H3 proton will show a ³J correlation to C5.

    • The H4 proton will show correlations to both C3 and C5.

    • Protons of the phenyl group will show a correlation to C5.

The key distinguishing feature is the HMBC correlation from the N-methyl protons. This correlation pattern provides irrefutable evidence for the correct isomer.

Visualizing the Logic: Correlation Networks

The following diagrams illustrate the expected key correlations for distinguishing the two isomers.

cluster_0 1-Methyl-3-phenylpyrazole cluster_1 1-Methyl-5-phenylpyrazole N1_Me N1-CH3 C5 C5 N1_Me->C5 ³J H5 H5 C3 C3 H5->C3 ³J Ph_H Ph-H Ph_H->C3 ³J N1_Me2 N1-CH3 C3_2 C3 N1_Me2->C3_2 ³J H3_2 H3 C5_2 C5 H3_2->C5_2 ³J Ph_H2 Ph-H Ph_H2->C5_2 ³J

Caption: Key distinguishing HMBC correlations for pyrazole isomers.

Troubleshooting and Advanced Considerations

  • Tautomerism: For N-unsubstituted pyrazoles, fast tautomeric exchange at room temperature can lead to averaged signals for C3 and C5.[2] Acquiring spectra at low temperatures can sometimes resolve the individual tautomers.[6]

  • Solvent Effects: The choice of solvent can influence chemical shifts and even the position of tautomeric equilibria. Using a dry aprotic solvent is recommended to observe the NH proton.[6]

  • ¹⁵N HMBC: For even more definitive assignments, especially in complex cases, ¹H-¹⁵N HMBC can directly correlate protons to the pyrazole nitrogen atoms, providing unambiguous evidence of N-substitution and tautomeric form.[8]

Conclusion

While 1D NMR is the first step in the analysis of substituted pyrazoles, a comprehensive and unambiguous structural assignment necessitates the use of 2D NMR techniques. COSY is invaluable for establishing proton-proton connectivities, but it is the HMBC experiment that provides the crucial long-range correlations needed to definitively place substituents, assign quaternary carbons, and distinguish between isomers. By employing a systematic approach that combines both COSY and HMBC data, researchers can confidently elucidate the structures of novel pyrazole derivatives, a critical step in the journey of drug discovery and development.

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A Comparative Guide to the Energetic Properties of Nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Nitropyrazoles in Energetic Materials

In the relentless pursuit of advanced energetic materials that offer a superior balance of performance and safety, nitropyrazole derivatives have emerged as a highly promising class of compounds.[1][2] Their inherent aromaticity, coupled with the presence of multiple nitrogen atoms and nitro groups, endows them with high densities, significant heats of formation, and tunable thermal stabilities.[1][2] Unlike traditional nitroaromatic explosives, the energy release from many nitrogen-rich heterocyclic compounds, including nitropyrazoles, stems from the high positive heat of formation rather than solely the oxidation of a carbon backbone.[1] This fundamental characteristic often leads to the generation of environmentally benign N₂ gas upon decomposition.[1]

This guide provides a comparative analysis of the energetic properties of various nitropyrazole derivatives, offering researchers and scientists a comprehensive resource to inform the design and development of next-generation energetic materials. We will delve into the synthesis, detonation performance, thermal stability, and sensitivity of these compounds, supported by experimental data and theoretical insights.

The Influence of Molecular Architecture on Energetic Performance

The energetic properties of nitropyrazole derivatives are intricately linked to their molecular structure. The number and position of nitro groups, the nature of substituents, and the formation of energetic salts all play pivotal roles in dictating the ultimate performance and safety characteristics of these materials.

Nitro Group Substitution: A Double-Edged Sword

The introduction of nitro groups onto the pyrazole ring is a primary strategy for enhancing energetic performance. Increasing the number of nitro groups generally leads to a higher density and a more favorable oxygen balance, which in turn boosts detonation velocity and pressure.[1] However, this often comes at the cost of increased sensitivity to external stimuli such as impact and friction, and potentially lower thermal stability.[3] For instance, theoretical studies on pyrazole-pyridine derivatives have shown that fully nitro-substituted compounds can outperform well-known explosives like HMX.[4]

Functionalization: Tailoring Properties for Specific Applications

Beyond simple nitration, the introduction of various functional groups allows for the fine-tuning of energetic properties. Amino groups, for example, can participate in intramolecular and intermolecular hydrogen bonding, which often leads to higher crystal densities and reduced sensitivity.[5] The combination of nitropyrazole cores with other nitrogen-rich heterocycles, such as tetrazoles or triazoles, has proven to be an effective strategy for developing insensitive high-energy materials with excellent detonation properties.[1][6] The incorporation of the trinitromethyl moiety is another approach to create oxygen-balanced energetic materials with high nitrogen content.[1]

Energetic Salts: A Pathway to Enhanced Stability and Performance

The formation of energetic salts by reacting acidic nitropyrazoles with nitrogen-rich bases (e.g., ammonia, hydrazine, hydroxylamine) is a powerful method to improve both performance and insensitivity.[7][8] This approach can lead to compounds with dense crystal packing and extensive hydrogen-bonding networks, which contribute to enhanced thermal stability and reduced mechanical sensitivity.[9] For example, hydroxylammonium salts of dinitropyrazolo[4,3-c]pyrazole have demonstrated significantly higher detonation velocities and pressures compared to the parent compound, along with remarkably low sensitivity.[9]

Comparative Data on Energetic Properties

The following tables summarize key energetic properties of selected nitropyrazole derivatives, providing a basis for comparison with established energetic materials like RDX and HMX.

Table 1: Detonation Performance of Nitropyrazole Derivatives

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
4-Amino-3,5-dinitropyrazole (LLM-116)1.908497 (calculated)31.89 (calculated)[5]
4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226)1.838220 (calculated)28.0 (calculated)[5]
3,6-Dinitropyrazolo[4,3-c]pyrazole (DNPP)1.81825027.4[9]
Hydroxylammonium salt of DNPP1.86906034.47[9]
Polynitro-functionalized azopyrazole (TNAP)1.859040 (calculated)36.0 (calculated)[10]
5,5’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole)1.84874733.0[6]
Dihydroxylammonium salt of a nitropyrazole-triazole derivative1.83907733.6[6]
RDX (Reference)1.82879534.9[6]
HMX (Reference)1.91910039.3[4][11]

Table 2: Sensitivity and Thermal Stability of Nitropyrazole Derivatives

CompoundImpact Sensitivity (J)Friction Sensitivity (N)Decomposition Temperature (°C)Reference
4-Amino-3,5-dinitropyrazole (LLM-116)>17.4 (35 cm, 2.5 kg)>353 (36 kg)~260[5]
4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226)>15.2 (31 cm, 2.5 kg)>317 (32.4 kg)278[1][5]
3,6-Dinitropyrazolo[4,3-c]pyrazole (DNPP)15160~250[9]
Hydroxylammonium salt of DNPP>20>360~230[9]
Polynitro-functionalized azopyrazole (TNAP)>40244221[10]
5,5’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole)30>353238.2[6]
Dihydroxylammonium salt of a nitropyrazole-triazole derivative>40>353~220[6]
RDX (Reference)7.4120210[6][10]
HMX (Reference)7.4120280[4][11]

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of nitropyrazole derivatives require careful handling and adherence to safety protocols due to their energetic nature. The following sections outline general methodologies.

General Synthesis of a Nitropyrazole Derivative

The synthesis of nitropyrazole-based energetic materials often involves multi-step reactions. A representative workflow for the synthesis of a functionalized nitropyrazole is depicted below. The specific reagents and conditions will vary depending on the target molecule.

Synthesis_Workflow cluster_synthesis Synthesis Pathway start Starting Pyrazole Derivative nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration Step 1 functionalization Functional Group Introduction (e.g., Amination, Diazotization) nitration->functionalization Step 2 coupling Coupling/Condensation Reaction functionalization->coupling Step 3 purification Purification (e.g., Recrystallization) coupling->purification Step 4 final_product Final Energetic Compound purification->final_product Step 5

Caption: A generalized workflow for the synthesis of a functionalized nitropyrazole energetic material.

Step-by-Step Methodology:

  • Nitration: The pyrazole ring is nitrated using a suitable nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature must be carefully controlled to prevent runaway reactions.

  • Functionalization: Subsequent reactions are performed to introduce desired functional groups. For example, a nitro group can be reduced to an amino group, which can then be diazotized to introduce an azo functional group.

  • Coupling/Condensation: The functionalized nitropyrazole can be coupled with other molecules or undergo condensation reactions to build more complex energetic structures.

  • Purification: The crude product is purified, often by recrystallization from an appropriate solvent, to obtain a high-purity energetic material.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.

Characterization of Energetic Properties

The energetic properties of the synthesized compounds are determined using a suite of standardized tests.

Characterization_Workflow cluster_characterization Energetic Property Characterization sample Synthesized Energetic Material density Density Measurement (Gas Pycnometry) sample->density thermal_analysis Thermal Analysis (DSC/TGA) sample->thermal_analysis sensitivity Sensitivity Testing (Impact and Friction) sample->sensitivity performance Detonation Performance (Theoretical Calculation/Experimental) sample->performance

Caption: A typical workflow for the characterization of the energetic properties of a newly synthesized material.

Methodologies:

  • Density: The crystal density is a critical parameter that influences detonation performance and is typically measured using gas pycnometry.

  • Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature and thermal behavior of the material.

  • Sensitivity: Standardized tests are employed to measure the sensitivity to mechanical stimuli. Impact sensitivity is often determined using a drop-weight apparatus, while friction sensitivity is measured with a BAM friction tester.

  • Detonation Performance: While experimental determination of detonation velocity and pressure is the gold standard, these properties are often initially predicted using theoretical calculations based on the compound's density and heat of formation.

Structure-Property Relationships and Future Outlook

The comparative data clearly indicate that nitropyrazole derivatives offer a versatile platform for the development of advanced energetic materials. A key trend is the move towards nitrogen-rich, hydrogen-bonded structures that exhibit both high performance and remarkable insensitivity. The strategic combination of the pyrazole core with other energetic moieties, along with the formation of energetic salts, will continue to be a fruitful area of research.

Future efforts will likely focus on:

  • Computational Design: Utilizing advanced computational methods to predict the properties of novel nitropyrazole derivatives before their synthesis, accelerating the discovery of promising candidates.

  • Green Synthesis: Developing more environmentally friendly synthetic routes to these energetic materials, minimizing the use of hazardous reagents and solvents.

  • Melt-Castable Formulations: Exploring nitropyrazole derivatives with low melting points that can be used in melt-cast explosive formulations, offering advantages in processing and safety.[12]

References

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility in downstream applications. The subject of this guide, (4-nitro-1H-pyrazol-1-yl)acetonitrile, is a key building block in the synthesis of various pharmacologically active compounds. Its purity directly impacts the integrity of subsequent synthetic steps and the biological activity of the final products. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data to inform your analytical strategy.

The Synthetic Landscape and Potential Impurities

The common route to this compound involves the N-alkylation of 4-nitropyrazole with chloroacetonitrile. The primary challenge in the alkylation of unsymmetrical pyrazoles is controlling the regioselectivity. The two nitrogen atoms in the pyrazole ring (N1 and N2) are both nucleophilic, leading to the potential formation of two regioisomers.[1][2] Therefore, the most significant process-related impurity is likely the undesired N2 isomer, (4-nitro-1H-pyrazol-2-yl)acetonitrile. Other potential impurities include unreacted starting materials, such as 4-nitropyrazole and chloroacetonitrile, and byproducts from side reactions.

A robust purity assessment strategy must be capable of separating and quantifying these closely related species. This guide will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone technique for the purity assessment of organic compounds due to its high resolving power, sensitivity, and quantitative accuracy.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is particularly effective for separating the target molecule from its polar and non-polar impurities.

The Rationale Behind RP-HPLC

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. This principle allows for the effective separation of the desired N1-alkylated product from the potentially more polar N2-isomer and unreacted 4-nitropyrazole.

Experimental Protocol: RP-HPLC for Purity Analysis

Objective: To determine the purity of synthesized this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase prior to use.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Figure 1: HPLC Experimental Workflow.
Advantages and Limitations of HPLC

Advantages:

  • High Resolution: Excellent for separating closely related isomers.[4]

  • High Sensitivity: Capable of detecting impurities at very low levels.

  • Quantitative Accuracy: Provides reliable quantitative data for purity assessment.

Limitations:

  • Requires a Reference Standard for Identification: While relative purity can be determined, the identification of unknown impurity peaks requires reference standards or hyphenation with mass spectrometry (LC-MS).

  • Not All Impurities are UV-Active: Impurities that do not absorb at the detection wavelength will not be detected.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity (mass fraction) of organic compounds without the need for a reference standard of the analyte itself.[5][6] This technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[7]

The Rationale Behind qNMR

By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard in a deuterated solvent, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. This method provides a direct measure of the mass fraction of the target compound.

Experimental Protocol: qNMR for Absolute Purity Determination

Objective: To determine the absolute purity of synthesized this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Figure 2: qNMR Experimental Workflow.
Advantages and Limitations of qNMR

Advantages:

  • Absolute Method: Provides a direct measure of purity without needing a reference standard of the analyte.[8]

  • Non-destructive: The sample can be recovered after analysis.

  • Structurally Informative: Provides structural information that can help in identifying impurities.

Limitations:

  • Lower Sensitivity: Less sensitive than HPLC, making it less suitable for detecting trace impurities.

  • Signal Overlap: Overlapping signals from the analyte and impurities can complicate quantification.

Mass Spectrometry (MS): A Powerful Tool for Impurity Identification

Mass spectrometry is an indispensable tool for the identification of organic compounds by providing information about their molecular weight and fragmentation patterns.[9] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful method for both separating and identifying impurities.

The Rationale Behind MS

In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides structural clues. For this compound, MS can confirm its molecular weight and help distinguish it from its isomer, which would have the same molecular weight but potentially a different fragmentation pattern. The mass spectrum of 4-nitropyrazole derivatives often shows characteristic losses of NO2 and NO groups.[9]

Experimental Protocol: LC-MS for Impurity Identification

Objective: To identify unknown impurities in the synthesized this compound.

Instrumentation:

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Chromatographic Separation: Perform an HPLC separation as described previously.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Ionize the molecules using a suitable technique (e.g., Electrospray Ionization - ESI).

    • Acquire mass spectra for each eluting peak.

  • Data Analysis:

    • Determine the molecular weight of the main peak and any impurity peaks.

    • Analyze the fragmentation patterns to deduce the structures of the impurities.

Figure 3: LC-MS Experimental Workflow.
Advantages and Limitations of MS

Advantages:

  • High Specificity and Sensitivity: Provides definitive molecular weight information for impurity identification.

  • Structural Information: Fragmentation patterns can elucidate the structure of unknown impurities.

Limitations:

  • Quantification Challenges: Quantification can be complex and often requires isotopically labeled standards for high accuracy.

  • Isomer Differentiation: May not be able to distinguish between isomers based on molecular weight alone, requiring careful analysis of fragmentation patterns or chromatographic separation.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] While not a primary tool for quantitative purity assessment, it is excellent for confirming the identity of the synthesized compound and detecting gross impurities with different functional groups.

The Rationale Behind FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, key characteristic peaks would be the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively).[11] The presence and sharpness of these peaks can confirm the successful synthesis of the target molecule.

Experimental Protocol: FTIR Analysis

Objective: To confirm the presence of key functional groups in synthesized this compound.

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the nitrile and nitro functional groups.

Figure 4: FTIR Experimental Workflow.
Advantages and Limitations of FTIR

Advantages:

  • Rapid and Simple: Provides a quick confirmation of the compound's identity.

  • Non-destructive: The sample can be recovered.

Limitations:

  • Low Specificity for Purity: Not suitable for quantifying small amounts of impurities, especially isomers which have very similar spectra.

  • Qualitative in Nature: Primarily a qualitative technique for functional group analysis.

Comparative Summary of Analytical Techniques

The following table provides a comparative overview of the discussed analytical techniques for the purity assessment of this compound.

FeatureHPLCqNMRMS (as LC-MS)FTIR
Primary Use Purity determination and impurity profilingAbsolute purity determinationImpurity identificationFunctional group analysis
Quantitative Capability Excellent (relative)Excellent (absolute)Semi-quantitative without standardsPoor
Sensitivity High (ppm levels)Moderate (ca. 0.1%)Very High (ppb-ppt levels)Low
Isomer Separation ExcellentPossible, but can be challengingRequires chromatographic separationPoor
Throughput ModerateModerate to HighModerateHigh
Sample Requirement Small (µg)Small (mg)Very Small (ng-pg)Small (mg)
Destructive? YesNoYesNo

Conclusion: A Multi-faceted Approach to Purity Assessment

For a comprehensive and reliable assessment of the purity of synthesized this compound, a multi-faceted approach employing orthogonal techniques is highly recommended.

  • HPLC should be the primary technique for routine purity analysis and for the detection and quantification of process-related impurities, particularly the challenging N2-isomer.

  • qNMR serves as an excellent, independent method for determining the absolute purity of a batch, providing a high degree of confidence in the material's quality without the need for a specific reference standard.

  • LC-MS is invaluable for the structural elucidation of any unknown impurities detected by HPLC, providing crucial information for process optimization and regulatory submissions.

  • FTIR offers a rapid and straightforward method for the initial confirmation of the synthesized product's identity by verifying the presence of key functional groups.

By integrating these techniques into your analytical workflow, you can build a comprehensive purity profile for this compound, ensuring the quality and reliability of your research and development efforts.

References

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  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

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  • YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

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  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

  • Tikrit Journal of Pure Science. (2022). Synthesis, Characterization of Some New Pyrazoline, Schiff bases, N-acyl and 1,3-Oxazepine Derivatives from Chalcone. [Link]

  • IJPSR. (2020). SYNTHESIS, CHARACTERISATION OF IMPURITY PRESENT IN THE MANUFACTURE OF LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • ResearchGate. (n.d.). Chloroacetonitrile. [Link]

  • Temple University ScholarShare. (2023). Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • RSC Publishing. (n.d.). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

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  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

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  • PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]

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A Researcher's Guide to the Computational Analysis of Nitropyrazole Electronic Properties: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitropyrazoles and Their Electronic Landscape

Nitropyrazoles represent a fascinating and highly significant class of nitrogen-rich heterocyclic compounds. Their applications are diverse, ranging from high-performance energetic materials, where they offer a desirable balance of power and stability, to pharmaceuticals, where the pyrazole scaffold is a common feature in drug design.[1][2] The key to unlocking and optimizing their potential in these fields lies in a deep understanding of their electronic properties. The number and position of nitro groups on the pyrazole ring drastically alter the molecule's electron distribution, which in turn governs its stability, reactivity, thermal properties, and, in the case of energetic materials, its sensitivity and detonation performance.[3][4]

Computational chemistry provides an indispensable toolkit for exploring this electronic landscape. By simulating these molecules at the quantum level, we can predict properties that are difficult, dangerous, or expensive to measure experimentally. This guide serves as a comparative analysis of common computational methods, offering a practical workflow for researchers. It aims not only to present protocols but to explain the underlying rationale, empowering users to make informed decisions in their own computational studies.

Part 1: The Computational Toolkit: A Comparative Overview of Methodologies

The selection of an appropriate computational method is a critical decision, representing a trade-off between accuracy and computational expense. For the analysis of nitropyrazoles, the methodologies generally fall into a few key categories.

Density Functional Theory (DFT): The Versatile Workhorse

For most studies involving nitropyrazoles, Density Functional Theory (DFT) is the method of choice.[3][5][6] DFT offers a remarkable balance of computational efficiency and accuracy, making it feasible to study relatively large molecules and screen multiple candidates. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity.

  • Causality Behind the Choice: The selection of a specific functional and basis set is crucial. The B3LYP hybrid functional is widely used and has been shown to provide reliable results for the geometries and electronic structures of nitropyrazole derivatives.[5][6][7] When higher accuracy is needed, especially for properties like reaction barriers or weak interactions, other functionals may be more appropriate.

  • Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.

    • Pople-style basis sets (e.g., 6-311G(d,p)) are computationally efficient and provide good results for geometry optimizations and basic electronic properties.[5][7]

    • Correlation-consistent basis sets (e.g., aug-cc-pVDZ) are more computationally demanding but are recommended for calculations where a more accurate description of electron correlation and diffuse electronic states is necessary, such as in anion calculations or for vibrational frequency analysis.[3][8][9]

Ab Initio Methods: The Pursuit of Higher Accuracy

While DFT is a powerful tool, ab initio (from first principles) methods like Møller-Plesset perturbation theory (e.g., MP2) can offer even greater accuracy, albeit at a significantly higher computational cost.[10][11] These methods are not typically used for initial screening of multiple nitropyrazole candidates but are invaluable for benchmarking DFT results for a smaller subset of molecules or for studying systems where DFT might struggle.

Software Packages: The Researcher's Interface

Several software packages are available to perform these quantum chemical calculations. The choice often depends on available resources, user expertise, and specific methodological needs.

Software PackageTypical Use Case & StrengthsLicensing
Gaussian A widely used, general-purpose package with a vast array of methods and a large user community. Considered an industry standard.[12]Commercial
GAMESS A powerful, no-cost alternative to Gaussian, offering a wide range of quantum chemistry calculations.[13][14]Free for academic & industrial users
ORCA Known for its speed and efficiency, especially in DFT calculations on large molecules and transition metals.[12]Free for academic use
NWChem Designed for high-performance parallel computing, making it suitable for very large systems and computationally intensive tasks.[12][15]Open Source

Part 2: A Practical Workflow for Analyzing Electronic Properties

This section outlines a self-validating, step-by-step protocol for the computational analysis of a nitropyrazole derivative using DFT, the most common approach.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Property Analysis mol_build 1. Molecular Structure Input (Build or import initial 3D coordinates) method_select 2. Method Selection (e.g., B3LYP/6-311G(d,p)) mol_build->method_select geom_opt 3. Geometry Optimization (Find lowest energy structure) method_select->geom_opt freq_calc 4. Frequency Analysis (Confirm true minimum) geom_opt->freq_calc fmo 5. FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo If no imaginary frequencies esp 6. ESP Mapping (Charge distribution) fmo->esp pop_an 7. Population Analysis (Atomic charges) esp->pop_an

Standard computational workflow for nitropyrazole analysis.
Experimental Protocol: Step-by-Step DFT Calculation

Objective: To determine the optimized geometry and key electronic properties of 3,4-Dinitropyrazole.

Software: Gaussian (or an alternative like GAMESS/ORCA).

Method: DFT with the B3LYP functional and 6-311G(d,p) basis set.

  • Step 1: Input Structure Generation

    • Using a molecular editor (e.g., GaussView, Chemcraft[16]), draw the structure of 3,4-Dinitropyrazole.

    • Perform a preliminary structure clean-up or molecular mechanics optimization to get a reasonable starting geometry.

    • Save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., a .gjf file for Gaussian).

  • Step 2: Geometry Optimization

    • Causality: The first step in any analysis is to find the molecule's most stable three-dimensional arrangement, its minimum energy structure. All subsequent electronic properties are dependent on this geometry.

    • Procedure: Set up a calculation using the Opt keyword to perform a geometry optimization.

    • Example Input (Gaussian):

    • Submit the calculation and wait for it to converge.

  • Step 3: Frequency Analysis (Self-Validation)

    • Causality: An optimization algorithm finds a stationary point on the potential energy surface, which could be a minimum or a saddle point (a transition state). A frequency calculation is essential to validate that the optimized structure is a true energy minimum.[5]

    • Procedure: Using the checkpoint file from the optimized structure, perform a frequency calculation using the Freq keyword.

    • Validation: Check the output file. A true minimum will have zero imaginary frequencies . If one or more imaginary frequencies are found, it indicates a saddle point, and the structure must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

  • Step 4: Electronic Property Analysis

    • Causality: Once a validated minimum energy structure is obtained, its electronic properties can be calculated with confidence.

    • Procedure: Use the optimized geometry from the checkpoint file to perform a single-point energy calculation. Request additional properties like population analysis and orbital information. The pop=full and gfinput keywords in Gaussian are useful for generating data for visualization.

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.[3] The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of kinetic stability; a larger gap implies higher stability.[17] These orbitals can be visualized using software like GaussView or Chemcraft.

    • Electrostatic Potential (ESP): An ESP map illustrates the charge distribution on the molecular surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. This is vital for predicting intermolecular interactions.

    • Population Analysis: Mulliken population analysis assigns partial charges to each atom in the molecule. For nitropyrazoles, the charges on the nitro groups have been correlated with impact sensitivity, providing a computational predictor for this important safety parameter.[4]

Part 3: Data Synthesis and Comparative Analysis

To illustrate the utility of this workflow, we present a table of computationally derived electronic properties for representative nitropyrazoles. These values are typically calculated in the gas phase.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Avg. Charge on NO₂ Groups
3,4-Dinitropyrazole (3,4-DNP) -8.52-4.154.375.61-0.45
3,4,5-Trinitropyrazole (TNP) -9.21-5.034.183.25-0.42
4-Amino-3,5-dinitropyrazole (LLM-116) -7.98-3.894.094.88-0.48

Note: These values are illustrative and depend on the specific level of theory (functional/basis set) used. They are intended for comparative purposes.

Analysis of Trends:

  • Effect of Nitro Groups: Increasing the number of electron-withdrawing nitro groups, as seen when moving from 3,4-DNP to TNP, lowers the energy of both the HOMO and LUMO, making the molecule a better electron acceptor and more resistant to oxidation. The HOMO-LUMO gap also tends to decrease, suggesting a potential increase in reactivity.

  • Effect of Amino Group: The addition of an electron-donating amino group in LLM-116 raises the HOMO energy significantly compared to its dinitro analogue, making it a better electron donor.[18]

  • Correlation with Experimental Properties: Computational studies have successfully correlated these electronic parameters with experimentally observed phenomena. For instance, the detonation velocity and pressure of energetic materials have been shown to correlate with calculated properties like density and heat of formation, which are derived from the electronic structure.[3][5][19] Experimental and theoretical studies on the vibrational properties (IR and Raman spectra) of nitropyrazoles also show good agreement, further validating the computational models.[8][9]

Conclusion and Future Outlook

The computational analysis of the electronic properties of nitropyrazoles is a powerful and predictive field. Density Functional Theory, particularly with functionals like B3LYP and appropriate basis sets, provides a robust and efficient method for obtaining reliable data on molecular geometry, stability, and reactivity. By following a systematic and self-validating workflow, researchers can confidently generate data that informs the synthesis of new materials, whether for advanced explosives or novel pharmaceuticals.

The future of this field is moving towards integrating these high-fidelity computational methods with machine learning. By generating large datasets of quantum chemical properties, machine learning models can be trained to predict the properties of new candidate molecules almost instantaneously, drastically accelerating the discovery and design of next-generation nitropyrazoles.[19]

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A Comparative Guide to the Antimicrobial Efficacy of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates an urgent and innovative approach to drug discovery.[1] Among the myriad of heterocyclic compounds explored, the pyrazole nucleus stands out as a "privileged scaffold" in medicinal chemistry.[2][3][4] Its derivatives are known for a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and, most critically, antimicrobial activities.[4][5][6] This guide offers a comparative analysis of the antimicrobial efficacy of various classes of pyrazole derivatives, supported by experimental data, to provide researchers and drug development professionals with a comprehensive overview of this promising class of compounds.

The Rationale for Pyrazole Scaffolds in Antimicrobial Drug Design

The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an ideal foundation for developing novel therapeutic agents.[7] The ability to readily introduce a wide variety of substituents at different positions on the pyrazole ring allows for the fine-tuning of steric, electronic, and lipophilic properties. This chemical tractability is key to optimizing antimicrobial potency, selectivity, and pharmacokinetic profiles, enabling the exploration of vast chemical spaces to overcome existing resistance mechanisms.[4]

Comparative Efficacy of Key Pyrazole Derivative Classes

The antimicrobial power of a pyrazole derivative is profoundly influenced by the nature of the functional groups and heterocyclic systems attached to its core structure. Below, we compare several key classes that have demonstrated significant antimicrobial potential.

Pyrazole-Hydrazone Derivatives

Hydrazone moieties (-C=N-NH-) are known pharmacophores that can enhance the biological activity of a parent molecule. When incorporated into pyrazole scaffolds, they often yield compounds with potent, broad-spectrum antimicrobial effects.

Key Insights:

  • High Potency: Certain pyrazole-hydrazones have shown remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values sometimes surpassing those of standard drugs.[8] For instance, the hydrazone 21a (4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide) displayed exceptional activity against both bacteria and fungi, with MIC values ranging from 2.9–7.8 µg/mL for fungi and 62.5–125 µg/mL for bacteria, outperforming clotrimazole and chloramphenicol in several cases.[8]

  • Biofilm Disruption: Naphthyl-substituted pyrazole-derived hydrazones have been reported to be effective against bacterial biofilms, a critical factor in persistent infections.[7]

  • Mechanism: The mode of action for some hydrazone derivatives is believed to involve the disruption of the bacterial cell wall, leading to cell lysis.[7]

Pyrazole-Thiazole Hybrids

The strategy of molecular hybridization, which combines two or more pharmacophores, has successfully yielded pyrazole-thiazole derivatives with enhanced antimicrobial properties.[9] This combination leverages the known bioactivity of both heterocyclic rings.

Key Insights:

  • Enhanced Activity: The fusion of pyrazole and thiazole rings can lead to synergistic effects, resulting in compounds with good to moderate activity against both Gram-positive and Gram-negative bacteria.[9]

  • Targeting Topoisomerases: Molecular docking studies suggest that some pyrazole-thiazole hybrids may exert their antibacterial effect by targeting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for DNA replication and repair.[7] This dual-targeting capability can be advantageous in preventing the rapid development of resistance.

Fused Pyrazole Systems: The Case of Pyrano[2,3-c]pyrazoles

Creating fused-ring systems is another effective strategy for generating novel antimicrobial agents. Pyrano[2,3-c]pyrazoles, formed by fusing a pyran ring to a pyrazole core, have emerged as a particularly promising class.[10][11]

Key Insights:

  • Broad-Spectrum Activity: These derivatives often exhibit activity against a wide range of pathogens, including multidrug-resistant strains.[12]

  • Notable Potency: Compound 5c (6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) demonstrated significant potential, with MIC values as low as 6.25 µg/mL against Escherichia coli and Klebsiella pneumoniae.[12] This highlights the importance of the substituent on the pyran ring for biological activity.

Quantitative Data Summary: A Comparative Overview

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative pyrazole derivatives against various microbial strains, providing a direct comparison with standard antibiotics. Lower MIC values indicate higher potency.

Table 1: Antibacterial Efficacy of Pyrazole Derivatives against Gram-Positive Bacteria

Compound/Drug Staphylococcus aureus MIC (µg/mL) Bacillus subtilis MIC (µg/mL) Enterococcus faecalis MIC (µg/mL) Reference(s)
Hydrazone 21a 62.5 62.5 - [8]
Imidazo-pyridine pyrazole 18 <1 - - [7]
Pyrazoline 9 4 - 4 [13]
Pyrano[2,3-c] pyrazole 5c 12.5 - - [12]
Chloramphenicol >125 125 - [8][14]
Ciprofloxacin - - - [14]

Note: '-' indicates data not available in the cited sources.

Table 2: Antibacterial Efficacy of Pyrazole Derivatives against Gram-Negative Bacteria

Compound/Drug Escherichia coli MIC (µg/mL) Klebsiella pneumoniae MIC (µg/mL) Pseudomonas aeruginosa MIC (µg/mL) Reference(s)
Hydrazone 21a 125 62.5 - [8]
Aminoguanidine pyrazole 12 1 - - [7]
Imidazo-pyridine pyrazole 18 <1 <1 <1 [7]
Pyrano[2,3-c] pyrazole 5c 6.25 6.25 50 [12]
Chloramphenicol >125 125 - [8][14]
Ciprofloxacin - - - [14]

Note: '-' indicates data not available in the cited sources.

Table 3: Antifungal Efficacy of Pyrazole Derivatives

Compound/Drug Candida albicans MIC (µg/mL) Aspergillus niger MIC (µg/mL) Aspergillus fumigatus MIC (µg/mL) Reference(s)
Hydrazone 21a 7.8 2.9 - [8]
Pyrazole 2 - 1 - [6]
Pyrazole 3b - 250 - [15]
Clotrimazole >7.8 >7.8 - [8][14]
Fluconazole - - - [14]

Note: '-' indicates data not available in the cited sources.

Unraveling the Mechanisms of Action

Understanding how these compounds inhibit microbial growth is crucial for rational drug design. Several pyrazole derivatives have been investigated, revealing multiple potential mechanisms.

Primary Target: DNA Gyrase and Topoisomerases

A significant number of pyrazole derivatives exert their antibacterial effects by inhibiting DNA gyrase (a type II topoisomerase).[2][16] This enzyme is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA. By binding to the enzyme, pyrazole derivatives block this process, leading to a cessation of DNA synthesis and ultimately, bacterial cell death.[7] This target is particularly attractive because DNA gyrase is present in bacteria but not in humans, offering a high degree of selectivity.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Pyrazole Derivative Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA (Replication Ready) DNA_Gyrase->Supercoiled_DNA Catalyzes Supercoiling Blocked_Gyrase Inhibited DNA Gyrase Complex DNA_Gyrase->Blocked_Gyrase Binds to Pyrazole Pyrazole Derivative Pyrazole->Blocked_Gyrase Replication_Blocked DNA Replication Blocked Blocked_Gyrase->Replication_Blocked Leads to

Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and validity of antimicrobial efficacy data, standardized protocols are essential. The broth microdilution method is the most widely accepted and cited technique for determining the MIC of a compound.[14]

Causality Behind Experimental Choices:
  • Standardized Inoculum (10^5 CFU/mL): Using a consistent bacterial concentration ensures that the results are comparable across different experiments and laboratories. A lower density might overestimate efficacy, while a higher one could overwhelm the compound.

  • Two-Fold Serial Dilutions: This method allows for a precise determination of the MIC value across a logarithmic concentration gradient.

  • Positive and Negative Controls: These are critical for validating the experiment. The growth control ensures the bacteria are viable and the medium supports growth, while the sterility control confirms the medium is not contaminated.

Step-by-Step Protocol for Broth Microdilution
  • Preparation of Test Compound: Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at a starting concentration) to well 1.

  • Perform Two-Fold Dilutions: Transfer 50 µL from well 1 to well 2, mix thoroughly, and then transfer 50 µL from well 2 to well 3. Continue this serial dilution process down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow A 1. Prepare Stock Solution of Pyrazole Derivative B 2. Dispense Broth & Perform 2-Fold Serial Dilutions in Plate A->B D 4. Inoculate Wells with Bacterial Suspension B->D C 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E 5. Incubate Plate (37°C, 18-24h) D->E F 6. Read Results: Identify Lowest Concentration with No Visible Growth (MIC) E->F

Workflow of the broth microdilution method for MIC determination.

Conclusion and Future Outlook

The data presented in this guide underscore the significant potential of pyrazole derivatives as a versatile and potent class of antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant bacterial and fungal strains, highlights their importance in the ongoing search for new antibiotics.[14] The structure-activity relationship studies reveal that strategic modifications, such as the incorporation of hydrazone moieties or fusion with other heterocyclic rings like thiazole and pyran, are highly effective in enhancing bioactivity.[9][17] Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent lead compounds to pave the way for their clinical development.

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A Researcher's Guide to Regioselectivity in Pyrazole Alkylation: Navigating Kinetic and Thermodynamic Control

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. Its prevalence in FDA-approved drugs is a testament to its versatile biological activity. However, the synthesis of unsymmetrically substituted N-alkyl pyrazoles presents a persistent and often frustrating challenge: controlling the site of alkylation. The two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring possess similar electronic properties, frequently leading to the formation of regioisomeric mixtures that are difficult and costly to separate.[1]

This guide moves beyond simple protocols to explain the underlying principles that govern regioselectivity. By understanding and manipulating the concepts of kinetic and thermodynamic control, a chemist can strategically steer the reaction to selectively yield the desired N1 or N2 alkylated isomer. This document provides the theoretical framework, experimental data, and actionable protocols to achieve this control in your laboratory.

The Fundamental Principle: A Tale of Two Pathways

At its core, the competition between N1 and N2 alkylation is a classic example of kinetic versus thermodynamic control. When a reaction can proceed through two different pathways to form two different products, the composition of the final product mixture is dictated by the reaction conditions.[2]

  • Kinetic Control: This regime dominates under milder conditions, typically at lower temperatures. The major product is the one that forms the fastest—the kinetic product—because its reaction pathway has the lowest activation energy (Ea). This pathway is the "path of least resistance," but it does not necessarily lead to the most stable product.[3][4]

  • Thermodynamic Control: This is achieved under more vigorous conditions, such as higher temperatures, where the reaction becomes reversible. Given enough energy and time, the system will reach equilibrium. The major product is the most thermodynamically stable isomer—the thermodynamic product—which has the lowest overall Gibbs free energy (ΔG).[3][4][5]

G cluster_0 cluster_1 R Reactant (Pyrazole Anion + R-X) TS_K TS (Kinetic) R->TS_K TS_T TS (Thermo) R->TS_T P_K Kinetic Product (Fastest Formation) R:e->P_K:w  ΔG‡ (Kinetic)  (Lower Barrier) P_T Thermodynamic Product (Most Stable) R:e->P_T:w      ΔG‡ (Thermo)      (Higher Barrier) TS_K->P_K TS_T->P_T y_axis Gibbs Free Energy y_axis_line R_level PK_level PT_level note1 Low Temp: Reaction is irreversible. Major product is P_K. note2 High Temp: Reaction is reversible. Equilibrium favors P_T.

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.

Applying the Principle to Pyrazole Alkylation

In an unsymmetrical pyrazole (e.g., substituted at the C3 position), the two nitrogen atoms are chemically distinct.

  • N1 (The Kinetic Site): Alkylation at the N1 position, which is adjacent to the unsubstituted C5 carbon, is often kinetically favored. This is primarily due to steric hindrance ; the N1 nitrogen is typically less sterically encumbered, making it more accessible to the incoming alkylating agent.[1]

  • N2 (The Thermodynamic Site): Alkylation at the N2 position, adjacent to the C3 substituent, can lead to the more thermodynamically stable product. This stability can arise from relieving steric strain between the C3 substituent and the new N-alkyl group, or from more favorable electronic interactions in the final structure.

The challenge, and the opportunity, lies in the fact that the energy differences between these two pathways are often small, allowing reaction conditions to dictate the outcome.

Pyrazole_Alkylation start 3-Substituted Pyrazole Anion kinetic_path Kinetic Control (Low Temp, Fast) Less Steric Hindrance start->kinetic_path thermo_path Thermodynamic Control (High Temp, Reversible) Greater Product Stability start->thermo_path N1_product N1-Alkylated Product (Kinetic Product) kinetic_path->N1_product N2_product N2-Alkylated Product (Thermodynamic Product) thermo_path->N2_product

Caption: Competing pathways in the alkylation of a 3-substituted pyrazole.

Controlling Factors in Pyrazole Alkylation

Achieving high regioselectivity requires the careful orchestration of several experimental variables.

FactorInfluence on Kinetic Control (N1-Selectivity)Influence on Thermodynamic Control (N2-Selectivity)Causality & Field Insights
Temperature Low temperatures (e.g., 0 °C to RT) are crucial.[5] They provide enough energy to overcome the lower activation barrier for N1-alkylation but not enough for the reverse reaction or to surmount the higher barrier to N2.High temperatures (e.g., 80 °C to reflux) are required.[6] This allows the initial kinetic product mixture to equilibrate to the more stable thermodynamic product. The reaction becomes reversible.This is the most critical switch. A low-temperature screen is the first step in optimizing for the kinetic isomer. If a mixture is obtained, heating it may drive it toward the thermodynamic product.
Base & Counter-ion Strong, non-nucleophilic bases like NaH are commonly used to generate the pyrazole anion cleanly at low temperatures.[7] The small Na⁺ ion has less of a directing effect.Weaker bases like K₂CO₃ or Cs₂CO₃ are often employed, sometimes at higher temperatures. Larger cations (K⁺, Cs⁺) can chelate with the pyrazole nitrogens, potentially influencing selectivity.[8][9]The choice of base is not just about pKa. The resulting counter-ion can template the reaction. Cesium carbonate, for instance, is known to promote N-alkylation and can sometimes alter selectivity due to the large, soft Cs⁺ ion.[9]
Solvent Polar aprotic solvents like DMF or THF are standard.[7] They effectively solvate the cation without interfering with the nucleophilicity of the pyrazole anion.Solvents with higher boiling points like DMSO or DMF are often necessary to reach the required temperatures for thermodynamic control.[10]Solvent choice can be subtle. In some cases, fluorinated alcohols like TFE have been shown to dramatically alter regioselectivity by modulating the reactivity of the nucleophile.[10]
Steric Hindrance Favored when the C3 substituent is large and/or the alkylating agent is bulky. The reaction occurs at the more accessible N1 position.[1]Can be favored when both N1 and N2 alkylation lead to sterically crowded products, but the N2 product allows for a more stable final conformation.Sterics are the most predictable factor. A bulky group at C3 (e.g., tert-butyl) will almost always direct alkylation of a simple electrophile to N1 under kinetic conditions.
Alkylating Agent Less reactive alkyl halides (e.g., R-Cl) or bulky agents favor kinetic control.More reactive agents (e.g., R-I, R-OTf) can sometimes lower the activation barriers for both pathways, potentially requiring lower temperatures to maintain kinetic control.The Sₙ2-like nature of the reaction means the electrophile matters. Highly reactive electrophiles can reduce selectivity by reacting too quickly before thermodynamic equilibrium can be established.

Experimental Protocols

The following protocols provide a validated starting point for achieving selective pyrazole alkylation. They should be optimized for specific substrates.

Protocol 1: Kinetically Controlled N1-Alkylation of 3-Substituted Pyrazole

This procedure is designed to favor the formation of the less sterically hindered N1-alkylated isomer by using a strong base at low temperatures to prevent equilibration.

Materials:

  • 3-Substituted-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the 3-substituted-1H-pyrazole (1.0 equiv) to a flame-dried flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully cool the flask back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.[7]

Protocol 2: Thermodynamically Controlled Alkylation of 3,5-Dimethylpyrazole

This procedure uses higher temperatures to allow the reaction to reach equilibrium, favoring the most stable regioisomer. In the case of a symmetric pyrazole like 3,5-dimethylpyrazole, this serves as a robust general alkylation method. For unsymmetric pyrazoles, this approach would be used to favor the thermodynamic product.

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Potassium hydroxide (KOH)

  • 1-Bromobutane

  • Ionic Liquid (e.g., [BMIM][BF₄]) or a high-boiling solvent like DMF

  • Oil bath and reflux condenser

Procedure:

  • Setup: In a round-bottom flask, combine 3,5-dimethyl-1H-pyrazole (1.0 equiv), powdered KOH (1.2 equiv), and the solvent (e.g., DMF or an ionic liquid).

  • Addition of Electrophile: Add 1-bromobutane (1.2 equiv) to the mixture.

  • Heating: Equip the flask with a reflux condenser and place it in an oil bath preheated to 80-100 °C.

  • Reaction: Stir the mixture vigorously at the elevated temperature for 2-4 hours, or until TLC analysis indicates the consumption of starting material.

  • Workup: Cool the reaction mixture to room temperature. If using DMF, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). If using an ionic liquid, it may form a separate phase or require specific extraction procedures.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography or distillation to obtain the N-alkylated product.[6]

Conclusion and Outlook

The regioselective alkylation of pyrazoles is not a matter of chance, but of deliberate control. By understanding the principles of kinetic and thermodynamic pathways, researchers can strategically manipulate reaction conditions—primarily temperature, but also the choice of base, solvent, and reactants—to selectively synthesize the desired N1 or N2 isomer. The ability to predictably generate a single regioisomer streamlines synthetic routes, simplifies purification, and ultimately accelerates the discovery and development of novel pharmaceuticals and agrochemicals. While general protocols provide a strong foundation, a deep understanding of these controlling factors empowers the scientist to troubleshoot and optimize these critical transformations for any pyrazole scaffold.

References

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH). [Link]

  • Thermodynamic and Kinetic Control. Fiveable. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • 33: Kinetic control vs. thermodynamic control. YouTube. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of (4-nitro-1H-pyrazol-1-yl)acetonitrile. As a specialized research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a detailed analysis of its constituent functional groups—the nitropyrazole core and the acetonitrile moiety—to establish a robust and conservative safety protocol. This content is intended for researchers, scientists, and drug development professionals. Your institution's Environmental Health & Safety (EHS) department is the final authority on disposal procedures; this guide serves to inform and prepare you for that consultation.

Part 1: Core Directive - Hazard Assessment & Chemical Profile

This compound must be treated as a highly hazardous substance. Its risk profile is a composite of its energetic nitrated heterocyclic core and the toxic, flammable nature of the acetonitrile group.

  • The Nitropyrazole Core: The pyrazole ring, when substituted with one or more nitro groups, belongs to a class of high-energy materials.[1] The strong electron-withdrawing nature of the nitro group significantly activates the molecule, reducing the electron density of the pyrazole framework.[2] This chemical characteristic, coupled with a high nitrogen content, often results in a positive heat of formation and potential for rapid, exothermic decomposition.[1] Studies on various nitropyrazoles confirm their classification as energetic materials, with thermal stability being a significant concern.[1][3][4] Therefore, this compound should be presumed to be sensitive to heat, shock, and friction.

  • The Acetonitrile Group: The appended acetonitrile group introduces additional hazards. Acetonitrile is a highly flammable liquid and vapor.[5][6] It is also classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation.[5][6] As a common laboratory solvent, its waste stream is well-regulated, but its presence here adds a layer of chemical toxicity and flammability to the energetic nature of the core molecule.

Table 1: Summary of Key Hazards
Hazard CategoryDescriptionPrimary Mitigation Strategy
Reactivity/Explosive The nitropyrazole structure suggests the compound is energetic and may decompose violently under heat, shock, or friction.[1][3][7] It is incompatible with strong oxidizing agents (e.g., nitric acid).[8][9]Handle with care, avoiding mechanical shock and elevated temperatures. Segregate from incompatible chemicals, especially oxidizers.
Toxicity Harmful if inhaled, swallowed, or absorbed through the skin, consistent with hazards of both acetonitrile and other organic nitro compounds.[5][6][10]Use a certified chemical fume hood and wear appropriate personal protective equipment (PPE) to prevent any direct contact or inhalation.
Flammability The acetonitrile component makes the compound and its solutions flammable. Vapors may form explosive mixtures with air.[5][6]Keep away from all ignition sources (heat, sparks, open flames).[11] Store in a cool, well-ventilated area.
Environmental Nitroaromatic and heterocyclic compounds can be persistent pollutants and toxic to aquatic life.[10] This compound must not enter the water system.Do not dispose of down the drain.[11][12] All waste must be collected for disposal as hazardous chemical waste.

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. Before handling the compound in any capacity, including for disposal, ensure the following engineering controls and PPE are in place.

  • Engineering Controls : All handling of this compound, whether in solid form or in solution, must be conducted within a properly functioning and certified chemical fume hood to mitigate inhalation risks.[12]

  • Personal Protective Equipment (PPE) : A standard lab coat is insufficient. A comprehensive PPE ensemble is required:

    • Eye Protection : Chemical safety goggles and a full-face shield must be worn.[13]

    • Body Protection : A flame-retardant lab coat is essential due to the flammability hazard.[5][14]

    • Hand Protection : Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation before and during use.[11]

    • Footwear : Closed-toe shoes are mandatory.[11]

Part 3: Disposal Protocol - A Step-by-Step Guide

The guiding principle for the disposal of this compound is containment and professional management . Under no circumstances should you attempt to neutralize this chemical in the lab without a validated protocol and direct oversight from your EHS department. The risk of initiating an uncontrolled exothermic reaction is too high.

Step 1: Waste Classification

The waste must be classified as Reactive and Toxic Hazardous Waste . Depending on the solvent used, it may also be classified as Flammable Hazardous Waste. Clearly mark it as such on the waste tag.

Step 2: Waste Segregation and Containerization

Proper segregation is the most critical step to prevent accidental reactions in the waste container.

  • Container Selection : Use a designated hazardous waste container that is in good condition, has a secure screw cap, and is chemically compatible with the waste. For solutions, a high-density polyethylene (HDPE) or glass bottle is typically appropriate, but verify compatibility with any solvents used.[15][16]

  • Avoid Incompatibles : NEVER mix this waste with:

    • Strong Oxidizing Agents (e.g., nitric acid, perchloric acid, hydrogen peroxide).[9][17]

    • Strong Acids or Bases (unless part of a specific EHS-approved procedure).

    • Other reactive waste streams (e.g., peroxides, picrates).[18]

  • Labeling : The container must be labeled immediately with a fully completed hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "this compound".

    • An accurate list of all constituents, including solvents and their approximate percentages.

    • The date when waste was first added to the container.

    • The appropriate hazard pictograms (e.g., Exploding Bomb, Flame, Skull and Crossbones, Exclamation Mark).

Step 3: In-Lab Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should:

  • Be in a well-ventilated location, away from heat sources and direct sunlight.[17]

  • Utilize secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.[12]

  • Be clearly marked and segregated from incompatible materials.

Step 4: Arranging Professional Disposal

Contact your institution's Environmental Health & Safety (EHS) department or an equivalent office to schedule a pickup for your hazardous waste.[12][13] Provide them with the full chemical name and all available hazard information. They are equipped to manage the transport and final disposal, which is typically high-temperature incineration at a licensed facility.[12][19]

Part 4: Visualization of Workflows

To ensure clarity, the following diagrams outline the critical decision-making and procedural steps for disposal.

DisposalDecisionTree start Begin Disposal Process for This compound ppe Step 1: Don Appropriate PPE (Flame-retardant coat, goggles, face shield, nitrile gloves) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid Pure Solid or Contaminated Labware (e.g., weigh paper, gloves) assess_form->solid Solid solution Solution in Solvent assess_form->solution Liquid solid_container Containerize in a labeled, sealed plastic bag or container for 'SOLID HAZARDOUS WASTE' solid->solid_container assess_solvent Identify Solvent Type solution->assess_solvent storage Step 3: Store in Designated Secondary Containment Area solid_container->storage non_halo Non-Halogenated (e.g., Acetonitrile, Ethanol, Hexane) assess_solvent->non_halo halo Halogenated (e.g., DCM, Chloroform) assess_solvent->halo non_halo_container Containerize in labeled 'NON-HALOGENATED ORGANIC LIQUID WASTE' (Reactive & Toxic) non_halo->non_halo_container halo_container Containerize in labeled 'HALOGENATED ORGANIC LIQUID WASTE' (Reactive & Toxic) halo->halo_container non_halo_container->storage halo_container->storage contact_ehs Step 4: Contact EHS for Waste Pickup storage->contact_ehs

Caption: Decision tree for waste segregation and containerization.

DisposalWorkflow node_ppe PREPARE Wear full PPE: - Flame-retardant coat - Goggles & Face Shield - Nitrile Gloves node_classify CLASSIFY & SEGREGATE Identify waste as Reactive, Toxic, and Flammable. Keep separate from oxidizers and other incompatibles. node_ppe->node_classify node_container CONTAIN Use a compatible, sealed, and clearly labeled hazardous waste container. Ensure all components are listed. node_classify->node_container node_store STORE Place container in a designated, secure, and ventilated waste accumulation area with secondary containment. node_container->node_store node_dispose DISPOSE Contact institutional EHS for pickup. Provide complete chemical information. node_store->node_dispose

Caption: Sequential workflow for the disposal process.

Part 5: Spill and Emergency Procedures

For a Small Spill (Contained within the fume hood):

  • Alert personnel in the immediate area.

  • Ensure ignition sources are eliminated.

  • Absorb the spill with an inert, non-combustible material such as vermiculite or dry sand. Do not use paper towels or other combustible materials. [13]

  • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

  • Place the collected waste into a designated, sealed container and label it as hazardous waste.

  • Decontaminate the area with an appropriate solvent and manage the cleaning materials as hazardous waste.

For a Large Spill (Outside of a fume hood) or Fire:

  • EVACUATE IMMEDIATELY. Activate the nearest fire alarm.

  • Alert all personnel to evacuate the laboratory.

  • Call your institution's emergency number (e.g., 911) and provide the chemical name and location of the spill.

  • Do not attempt to clean it up yourself. Await the arrival of trained emergency responders.

By adhering to this structured, safety-first protocol, you can effectively manage the risks associated with this compound and ensure its proper disposal, protecting yourself, your colleagues, and the environment.

References

  • A Walk through Recent Nitro Chemistry Advances. (2020). National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). National Center for Biotechnology Information. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. [Link]

  • Hazardous Waste. (n.d.). University of Wisconsin-Milwaukee. [Link]

  • Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]

  • ThermoML:Thermochim. Acta 2017, 651, 83-99. (2017). Thermodynamics Research Center. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). MDPI. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). National Center for Biotechnology Information. [Link]

  • Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. [Link]

  • 2-nitrophenol waste. (2025). Reddit. [Link]

  • Nitro Mixed Waste Scrap Metal Recycling. (n.d.). Environmental Logistics, Inc.. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2021). National Center for Biotechnology Information. [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. [Link]

  • Reactivity of 5-Membered Aromatic Heterocycles. (2021). YouTube. [Link]

  • 1H-Pyrazole-1-acetonitrile, 5-cyclopropyl-3-(2-thienyl)- Safety Data Sheet. (2024). Aaron Chemicals. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024). Yufeng. [Link]

  • Acetonitrile Safety Data Sheet. (2013). Science Interactive. [Link]

  • Thermal Decomposition of Nitropyrazoles. (2025). ResearchGate. [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]

  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (2019). New Journal of Chemistry. [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. [Link]

  • Chemical Compatibility Chart. (n.d.). Sterlitech Corporation. [Link]

  • Chemical Compatibility Table. (n.d.). University of Colorado Boulder. [Link]

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A Senior Application Scientist's Guide to Handling (4-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidance, and disposal plans for laboratory professionals working with (4-nitro-1H-pyrazol-1-yl)acetonitrile. As a compound integrating a nitro group, a pyrazole ring, and a nitrile moiety, it requires a multi-faceted approach to safety, treating it as a substance with potential energetic properties and significant toxicological hazards. This guide is designed to build a deep, trust-based understanding of safe handling by explaining the scientific rationale behind each procedural step.

Hazard Assessment: Understanding the Chemistry of the Risk

A thorough understanding of the functional groups within this compound is paramount for anticipating and mitigating risks. The hazard profile is a composite of the risks associated with its three primary structural components.

  • The Nitrile Group (-C≡N): Acetonitrile and related organic nitriles are known for their systemic toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Metabolism can release cyanide, leading to severe health effects. Therefore, preventing dermal contact and inhalation of dust or aerosols is a primary safety objective.[2][3]

  • The Nitro Group (-NO₂): Organic nitro compounds are high-energy materials and should always be handled with care.[4] They can be sensitive to shock, friction, or heat and may decompose vigorously or explosively.[5][6] This "energetic" nature necessitates stringent controls to prevent accidental initiation, including the avoidance of metal spatulas and grounding of equipment to prevent static discharge.[7]

  • The Pyrazole Moiety: While the pyrazole ring itself is a stable aromatic system, substituted pyrazoles can exhibit a range of biological activities and associated toxicities. Safety data for analogous pyrazole-containing compounds indicate risks of skin and eye irritation, as well as harm if swallowed.[8][9][10]

Given this composite profile, the compound must be treated as a potentially explosive, toxic, and irritating substance. A comprehensive safety plan is not merely recommended; it is required.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the compound's multifaceted hazards. The following table outlines the minimum required PPE, with recommendations scaled to the quantity of material being handled. Engineering controls, primarily a certified chemical fume hood, are mandatory for all operations.[2][5]

Task / Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Small Scale (<1g) e.g., Weighing for screening, preparing stock solutionsDouble-gloving with nitrile gloves.[2] Nitrile is effective against a broad range of chemicals and solvents.[11][12][13]Chemical splash goggles approved under ANSI Z87.1 or EN166.[9]Standard laboratory coat, fully buttoned.All handling of solids must be performed in a chemical fume hood to control exposure to fine powders.[6]
Preparative Scale (>1g) e.g., Synthesis, purification, bulk transferHeavy-duty nitrile or neoprene gloves over a standard nitrile inner glove.Chemical splash goggles and a full-face shield.[6][14]Flame-retardant, anti-static lab coat. A chemical-resistant apron should be worn over the lab coat.[14][15][16]All operations must be conducted within a chemical fume hood. For situations with a higher risk of aerosol generation, consult with EHS regarding the potential need for a fitted respirator.[6]

Operational Plan: From Preparation to Execution

Safe handling is a systematic process that begins before the first container is opened and ends only after all waste is properly managed.

Engineering Controls and Pre-Handling Checks
  • Chemical Fume Hood: Verify that the chemical fume hood has a current certification and is functioning correctly. The sash should be kept as low as possible.

  • Work Area: The work area must be free of clutter. Remove all flammable solvents and ignition sources not essential for the immediate procedure.

  • Static Control: When handling larger quantities of the solid, use a grounding mat and wrist strap to dissipate static electricity, which can be an ignition source for energetic materials.[7]

  • Spill Kit: Ensure a spill kit rated for toxic and reactive powders is immediately accessible. This should contain an inert absorbent like vermiculite or dry sand, not combustible materials like paper towels.[3][5]

Step-by-Step PPE Donning and Doffing Procedure

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Put on the lab coat and any apron.

  • Put on the inner pair of nitrile gloves.

  • Put on chemical splash goggles.

  • Put on the face shield (if required).

  • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to be performed in the lab area):

  • Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.

  • Remove the face shield and apron.

  • Remove the lab coat, turning it inside out as you remove it to contain contaminants.

  • Remove goggles.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands thoroughly with soap and water.[10]

Handling the Chemical
  • Weighing: Weigh the solid compound directly into a tared container within the fume hood. Avoid using metal spatulas; prefer plastic or ceramic.

  • Transfers: When making solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Heating: Do not heat the material without a thorough risk assessment. If heating is necessary, use controlled systems like oil baths with secondary containment and blast shields.[17]

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task with This compound scale_check Is quantity > 1 gram OR is there a splash/aerosol risk? start->scale_check small_scale_ppe Standard PPE Required: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Work in Fume Hood scale_check->small_scale_ppe No large_scale_ppe Enhanced PPE Required: - Double Gloves (Nitrile/Neoprene) - Goggles + Full Face Shield - Flame-Retardant Coat + Apron - Work in Fume Hood - Consider Static Control scale_check->large_scale_ppe Yes

Caption: Decision tree for selecting PPE based on operational scale and risk.

Disposal Plan: Managing Chemical and Contaminated Waste

Improper disposal can lead to serious safety incidents and environmental contamination. A strict, segregated waste stream is mandatory.

Disposal of Contaminated PPE
  • All disposable PPE, including nitrile gloves, bench paper, and wipes used during handling, are considered hazardous waste.[18][19]

  • These items must be collected in a designated, clearly labeled hazardous waste bag or container within the laboratory.

  • Do not place contaminated gloves or other materials in regular trash or standard recycling bins.[18][20] Specialized recycling programs exist for uncontaminated gloves, but these are not suitable for items contaminated with this chemical.[19][21]

Disposal of Chemical Waste
  • Pure Compound and Solutions: All waste containing this compound must be collected in a dedicated, sealed, and properly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste stream with other chemicals without first consulting a waste compatibility chart or your institution's Environmental Health and Safety (EHS) department. Specifically, avoid mixing with strong oxidizing acids, which could create a highly reactive and dangerous mixture.[22]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and an indication of its primary hazards (e.g., "Toxic," "Reactive").

  • Final Disposal: All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program. Never pour this chemical or solutions containing it down the drain.[15][23][24]

References

  • How to Dispose of Nitrile Gloves? - Earth Safe PPE. (n.d.).
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
  • Safety Hazards in the Energetics Laboratory. (2019, November 2). DSIAC.
  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? (2021, February 23).
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. (2025, October 26).
  • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American.
  • Education and Collaboration to Manage the Risks of High Energy Materials in Research and Development. (2025, July 24). ACS Chemical Health & Safety.
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
  • Energetic Materials Management Plan. (2024, July 18). Purdue University.
  • A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses. (2024, April 22).
  • How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. (2023, October 24). Earth911.
  • Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane. (n.d.). Benchchem.
  • Policy on Laboratory use of Explosive and High Energy Materials. (2019, April 12). Case Western Reserve University.
  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. (n.d.). UAH.
  • Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. (n.d.). Benchchem.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Hazard Assessment and PPE Recommendations for Biochemistry Labs. (n.d.). AWS.
  • Acetonitrile Safety Data Sheet. (2025, July 30). Sigma-Aldrich.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. NIH.
  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022, September 30). YouTube.
  • Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety.
  • UCCS Task Specific PPE Requirements - Chemical Use Hazards. (n.d.). UCCS.
  • 2-nitrophenol waste. (2025, September 9). Reddit.
  • Safety Data Sheet for 4-(1H-Pyrazol-1-yl)benzonitrile. (2024, May 11). ChemScene.
  • Laboratory Personal Protective Equipment (PPE) Hazard Assessment. (2015, March 10).
  • Acetonitrile - Incident management. (2024, November 4). GOV.UK.
  • Safety Data Sheet for 1H-Pyrazole-4-carbonitrile, 3-amino-. (2021, December 24). Fisher Scientific.
  • Safety Data Sheet for 1H-Pyrazole-1-acetonitrile, 5-cyclopropyl-3-(2-thienyl)-. (2024, November 1). Aaron Chemicals.
  • Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). NJ.gov.
  • Safety Data Sheet - Acetonitrile. (2013, October 10). Science Interactive.
  • SOP for the safe use of Acetonitrile. (n.d.).

Sources

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